3-Chlorobenzene-1,2-diamine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chlorobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c7-4-2-1-3-5(8)6(4)9/h1-3H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIXZIVDXDTYCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392704 | |
| Record name | 3-chlorobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21745-41-5 | |
| Record name | 3-chlorobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-Amino-3-chlorophenyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Chlorobenzene-1,2-diamine (CAS: 21745-41-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chlorobenzene-1,2-diamine, also known as 3-chloro-o-phenylenediamine, is a substituted aromatic diamine with the CAS number 21745-41-5. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis and reaction protocols, and its applications, particularly as a pivotal building block in the synthesis of heterocyclic compounds with significant biological activities. The document summarizes key quantitative data in structured tables and includes detailed experimental methodologies. Furthermore, it visualizes critical reaction pathways and biological mechanisms of its derivatives using Graphviz diagrams to facilitate a deeper understanding for researchers in organic synthesis and drug discovery.
Chemical and Physical Properties
This compound is a solid crystalline substance at standard conditions, with its color ranging from yellow to brown.[1] The presence of two adjacent amine groups and a chlorine atom on the benzene ring makes it a versatile intermediate in organic synthesis.[1] Its core properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 21745-41-5 | [1] |
| Molecular Formula | C₆H₇ClN₂ | [1] |
| Molecular Weight | 142.59 g/mol | [1] |
| Appearance | Yellow to brown or green crystalline powder | [1] |
| Melting Point | 32 °C | [1] |
| Boiling Point | 125 °C at 760 mmHg | [1] |
| Solubility | Poor in water; Soluble in methanol, ethanol, and dichloromethane. | [1][2] |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-Chloro-o-phenylenediamine, 1,2-Diamino-3-chlorobenzene | [3] |
Spectroscopic Data
| Spectroscopy | Characteristic Features |
| ¹H NMR | The aromatic region (approx. 6.5-7.5 ppm) would show complex multiplets corresponding to the three protons on the benzene ring. The two amine groups (-NH₂) would typically show a broad singlet, the chemical shift of which is dependent on solvent and concentration. |
| ¹³C NMR | Six distinct signals are expected for the aromatic carbons. The carbon atom bonded to the chlorine (C-Cl) would appear around 134 ppm, while the carbons bonded to the amine groups (C-N) would be in the 135-145 ppm range. The remaining three aromatic carbons would resonate in the typical 115-130 ppm region. |
| IR (Infrared) | Characteristic peaks would include N-H stretching vibrations for the primary amine groups (around 3300-3500 cm⁻¹), C-N stretching (around 1250-1350 cm⁻¹), C=C stretching for the aromatic ring (around 1450-1600 cm⁻¹), and C-Cl stretching in the fingerprint region (typically below 800 cm⁻¹). |
| Mass Spec (MS) | The mass spectrum would show a molecular ion peak (M⁺) at m/z ≈ 142. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak at m/z ≈ 144 with about one-third the intensity of the M⁺ peak is expected. Fragmentation would likely involve the loss of the chlorine atom or amine groups. |
Synthesis and Experimental Protocols
The most common and efficient synthesis of this compound involves the reduction of a corresponding nitroaniline precursor.
Synthesis of this compound from 3-chloro-2-nitroaniline
This protocol details the reduction of 3-chloro-2-nitroaniline using zinc powder and ammonium chloride.[2]
Experimental Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask, combine 3-chloro-2-nitroaniline (5.0 g, 29 mmol), zinc powder (18.9 g, 290 mmol), and ammonium chloride (31.0 g, 579 mmol).
-
Solvent Addition: Add 100 mL of a 1:1 ethanol-water mixture to the flask.
-
Reaction: Stir the mixture vigorously at room temperature for 18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the solid zinc residues. Concentrate the filtrate under reduced pressure to yield a brown solid.
-
Extraction: Transfer the solid to a separatory funnel and partition it between dichloromethane (100 mL) and water (100 mL).
-
Isolation: Separate the organic layer. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Product: The resulting brown solid is this compound (yield: 4.00 g, 97%).[2]
Key Reactions and Applications in Drug Development
This compound is a key precursor for synthesizing various heterocyclic scaffolds, most notably benzimidazoles and quinoxalines, which are prevalent in many pharmaceuticals.[1][3]
Synthesis of 4-Chloro-2-phenyl-1H-benzo[d]imidazole
Benzimidazoles are formed by the condensation of o-phenylenediamines with aldehydes or carboxylic acids. The following protocol describes the reaction with benzaldehyde.
Experimental Protocol:
-
Reaction Setup: In a 50 mL round-bottom flask, prepare a mixture of this compound (1.43 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in ethanol (20 mL).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (PTSA) (0.19 g, 1 mmol).
-
Reaction: Stir the mixture at 80 °C for 3 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (50 mL).
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 4-chloro-2-phenyl-1H-benzo[d]imidazole.
References
3-Chlorobenzene-1,2-diamine physical properties
An In-depth Technical Guide on the Physical Properties of 3-Chlorobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core physical properties of this compound (CAS No: 21745-41-5), a versatile aromatic amine used in the synthesis of various chemical compounds, including therapeutic agents.[1] The information presented herein is intended to support research, development, and quality control activities by providing key physical data and detailed experimental protocols for their determination.
Core Physical and Chemical Properties
This compound, also known as 3-chloro-o-phenylenediamine, is an organic compound with the molecular formula C₆H₇ClN₂.[2][3] Under standard conditions, it exists as a solid crystalline substance, often appearing as a powder with a color ranging from yellow to brown or green.[2] The presence of two adjacent amino groups and a chlorine atom on the benzene ring makes it a valuable building block in organic synthesis.[2]
Quantitative Physical Properties
The key physical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 21745-41-5 | [2][3][4][5] |
| Molecular Formula | C₆H₇ClN₂ | [2][3] |
| Molecular Weight | 142.59 g/mol | [2][4][5] |
| Physical State | Solid, crystalline powder | [2][4] |
| Color | Yellow to brown or green | [2] |
| Melting Point | 27-32 °C | [2][4][5] |
| Boiling Point | 125 °C @ 760 mmHg | [2][5] |
| 274.4 ± 20.0 °C @ 760 mmHg | [3] | |
| Density | 1.3 ± 0.1 g/cm³ | [3] |
| pKa | 3.10 ± 0.10 (Predicted) | [5] |
| Solubility | Slightly soluble in DMSO and Methanol | [5] |
| Storage | Store at 2-8 °C under inert gas | [4][5] |
Experimental Protocols for Property Determination
This section provides detailed methodologies for the experimental determination of the key physical properties of this compound.
Melting Point Determination
The melting point is a critical indicator of a compound's purity.[6] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the dry, powdered this compound is placed into a thin-walled glass capillary tube, which is sealed at one end.[6] The sample is packed to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a heating block of a melting point apparatus or attached to a thermometer and immersed in an oil bath (Thiele tube).[7]
-
Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.
-
Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid mass turns into a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.[8]
Caption: Workflow for Melting Point Determination via Capillary Method.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9]
Methodology: Micro-Boiling Point (Capillary Method)
-
Sample Preparation: A small amount (a few milliliters) of the molten this compound is placed into a small test tube (fusion tube).[10][11]
-
Apparatus Setup: A capillary tube, sealed at one end, is placed into the fusion tube with its open end submerged in the liquid. The fusion tube is attached to a thermometer and heated in a Thiele tube or an appropriate heating block.[11]
-
Heating: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[10]
-
Observation: Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, heating is stopped.[10]
-
Recording: The liquid begins to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[9][10]
Caption: Workflow for Micro-Boiling Point Determination.
Density Determination
Density is an intrinsic physical property defined as the mass of a substance per unit volume.
Methodology: Liquid Displacement Method
-
Mass Measurement: The mass of a sample of solid this compound is accurately measured using an analytical balance.[12][13]
-
Volume Measurement: A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., a non-polar solvent). The initial volume of the liquid (V1) is recorded.[12][13]
-
Displacement: The weighed solid is carefully submerged in the liquid in the graduated cylinder, ensuring no splashing. The final volume of the liquid (V2) is recorded.[12][13]
-
Calculation: The volume of the solid is the difference between the final and initial liquid levels (V = V2 - V1). The density (ρ) is calculated using the formula: ρ = mass / V.[12][14]
References
- 1. This compound (21745-41-5) at Nordmann - nordmann.global [nordmann.global]
- 2. Buy this compound | 21745-41-5 [smolecule.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 21745-41-5 [sigmaaldrich.com]
- 5. 1,2-Diamino-3-chlorobenzene | 21745-41-5 [chemicalbook.com]
- 6. SSERC | Melting point determination [sserc.org.uk]
- 7. westlab.com [westlab.com]
- 8. pennwest.edu [pennwest.edu]
- 9. Video: Boiling Points - Concept [jove.com]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. byjus.com [byjus.com]
- 12. Density of Solid Class 9 Physics Experiment Guide [vedantu.com]
- 13. wjec.co.uk [wjec.co.uk]
- 14. legacy.babcock.edu.ng [legacy.babcock.edu.ng]
An In-depth Technical Guide to 3-Chlorobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Chlorobenzene-1,2-diamine, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. Its utility is particularly noted in the production of benzodiazepines and other therapeutic agents. This document details its chemical and physical properties, provides explicit experimental protocols for its synthesis and purification, and outlines methods for its characterization.
Core Chemical and Physical Properties
This compound, also known as 3-Chloro-o-phenylenediamine, is an aromatic amine with a molecular formula of C₆H₇ClN₂.[1] Under standard conditions, it exists as a solid crystalline powder, with a color that can range from yellow to brown or green.[1] The presence of both amino functional groups and a chlorine substituent on the benzene ring makes it a versatile building block in organic synthesis.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 21745-41-5 | [2][3][4][5] |
| Molecular Formula | C₆H₇ClN₂ | [1][3] |
| Molecular Weight | 142.59 g/mol | [1][5] |
| Melting Point | 27-29 °C | [4][5] |
| Purity | Typically ≥97% | [5] |
| Physical Form | Solid-Powder | [1] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and characterization of this compound are crucial for its effective use in research and development.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the reduction of 3-chloro-2-nitroaniline. Two established protocols are provided below.
Protocol 1: Reduction with Zinc Powder and Ammonium Chloride [2]
-
Reaction Setup: In a suitable reaction vessel, stir a mixture of 3-chloro-2-nitroaniline (5.0 g, 29 mmol), zinc powder (18.9 g, 290 mmol), and ammonium chloride (31.0 g, 579 mmol).
-
Solvent Addition: Add 100 mL of a 1:1 ethanol-water mixture to the reaction vessel.
-
Reaction Execution: Stir the mixture at room temperature for 18 hours.
-
Work-up: Upon completion, filter the reaction mixture. Concentrate the filtrate to yield a brown solid.
-
Purification: Transfer the solid to a separatory funnel and partition it between dichloromethane and water. Separate the organic layer. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under vacuum to yield this compound as a brown solid (Expected yield: ~97%).[2]
Protocol 2: Reduction with Tin(II) Chloride Dihydrate [6]
-
Reagent Preparation: Prepare a solution of 3-chloro-2-nitroaniline (10.00 g, 57.95 mmol) in ethyl alcohol (148.6 mL). Add 3 N aqueous HCl (96.58 mL, 289.7 mmol).
-
Addition of Reducing Agent: To the solution, add Tin(II) chloride dihydrate (65.96 g, 289.7 mmol).
-
Reaction Conditions: Heat the mixture under reflux with stirring for 3 hours.
-
Initial Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure to obtain a brown syrup.
-
Neutralization and Extraction: Cautiously treat the syrup with an excess of 10 M KOH (115.9 mL). Dilute the mixture with EtOAc (200 mL) and filter through a Celite™ pad. Wash the pad with EtOAc (2 x 100 mL).
-
Final Purification: Extract the filtrate with EtOAc (2 x 100 mL). Combine the organic layers, wash with water (1 x 100 mL), and dry over MgSO₄.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: In ¹H NMR spectroscopy, the aromatic protons of this compound typically appear in the region of δ 6.5-8.0 ppm. The amino protons usually present as broad signals between δ 3.0-6.0 ppm, with their exact position being dependent on the solvent and concentration.[1]
-
¹³C NMR: The spectral data can be compared with literature values for identification.[6]
Infrared (IR) Spectroscopy
-
The IR spectrum provides key information for structural confirmation.
-
N-H Stretching: Look for distinctive broad absorption bands in the 3200-3500 cm⁻¹ region, which are characteristic of the amino groups.[1]
-
Aromatic C=C Stretching: These vibrations are expected in the 1500-1600 cm⁻¹ range.[1]
-
C-Cl Stretching: A band around 750-850 cm⁻¹ is indicative of the C-Cl bond.[1]
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Synthesis and Purification Workflow for this compound.
References
- 1. Buy this compound | 21745-41-5 [smolecule.com]
- 2. 1,2-Diamino-3-chlorobenzene | 21745-41-5 [chemicalbook.com]
- 3. This compound (21745-41-5) at Nordmann - nordmann.global [nordmann.global]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. echemi.com [echemi.com]
Navigating the Solubility Landscape of 3-Chlorobenzene-1,2-diamine: A Technical Guide for Researchers
For Immediate Release
This technical guide offers a comprehensive overview of the solubility characteristics of 3-Chlorobenzene-1,2-diamine, a key intermediate in various synthetic applications. While quantitative solubility data in a wide range of organic solvents remains limited in publicly available literature, this document provides a consolidated view of its known qualitative solubility and a detailed experimental protocol for its precise determination. This resource is designed to support researchers, scientists, and professionals in drug development in their work with this compound.
Introduction: Understanding the Molecule
This compound, with the molecular formula C₆H₇ClN₂, is an aromatic amine that serves as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its structure, featuring a chlorinated benzene ring with two adjacent amino groups, imparts a unique combination of hydrophilicity and hydrophobicity, influencing its solubility in different solvent systems. The presence of the amino groups suggests potential for hydrogen bonding, while the chlorinated aromatic ring contributes to its nonpolar character.[2] A thorough understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its solubility behavior.
| Property | Value |
| Molecular Formula | C₆H₇ClN₂ |
| Molecular Weight | 142.59 g/mol [2] |
| Appearance | Solid, powder-like morphology, with color ranging from yellow to brown or green.[2] |
| Melting Point | 27-29 °C[3] |
| Boiling Point | 125 °C[3] |
| pKa (Predicted) | 3.10 ± 0.10[3] |
Qualitative Solubility of this compound
Specific quantitative solubility data for this compound in a broad spectrum of organic solvents is not extensively documented. However, available information provides a qualitative understanding of its solubility profile. This information is summarized in Table 2.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[3] |
| Methanol | Slightly Soluble[3] |
| Water | Poorly soluble[2] |
The poor solubility in water is attributed to the dominant hydrophobic nature of the chlorinated benzene ring.[2] The slight solubility in polar aprotic (DMSO) and polar protic (Methanol) solvents suggests that the polarity of the solvent plays a significant role in the dissolution of this compound.
Experimental Protocol for Quantitative Solubility Determination: The Isothermal Shake-Flask Method
For precise and reliable solubility data, experimental determination is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a liquid solvent.
Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Glass vials with tight-fitting caps
-
Constant temperature shaker bath or incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.
-
Accurately add a known volume or mass of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.
-
-
Analysis:
-
Dilute the filtered solution with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A pre-established calibration curve is essential for this step.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Workflow for Solubility Determination
Caption: Experimental workflow for determining the solubility of a solid in a liquid solvent.
Conclusion
References
An In-depth Technical Guide on the Physical Properties of 3-Chlorobenzene-1,2-diamine
This guide provides a comprehensive overview of the melting and boiling points of 3-Chlorobenzene-1,2-diamine (CAS No. 21745-41-5), a significant compound in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on precise data presentation and experimental context.
Physicochemical Data
This compound, with the molecular formula C₆H₇ClN₂, is an aromatic amine that exists as a solid at room temperature.[1] Its physical properties are crucial for determining its handling, storage, and application in various chemical reactions.
Table 1: Physical Properties of this compound
| Property | Value | Notes |
| CAS Number | 21745-41-5 | N/A |
| Molecular Weight | 142.58 g/mol | N/A |
| Melting Point | 32°C (or 27-29°C) | Some sources report a specific melting point of 32°C, while others provide a range of 27-29°C, which may be attributed to variances in sample purity or measurement conditions.[1][2] |
| Boiling Point | 125°C | At a pressure of 760 mmHg.[1] |
| Flash Point | 119.7 ± 21.8°C | The temperature at which vapors can form an ignitable mixture with air.[1][3] |
| Physical Form | Solid, Powder | Appears as a solid powder at room temperature. |
Experimental Context and Methodologies
The determination of the melting and boiling points of a compound like this compound is a fundamental step in its characterization. While specific, detailed experimental protocols for this exact compound are not extensively published, the general procedures involve standard laboratory techniques.
General Experimental Approach for Physical Property Determination:
-
Synthesis and Purification: The compound is first synthesized. For instance, one method involves the reduction of 3-chloro-2-nitroaniline using a reagent like Tin(II) chloride.[3] Following synthesis, the crude product is purified to ensure the accuracy of physical property measurements. Common purification techniques include:
-
Recrystallization: The crude product is dissolved in a suitable solvent (e.g., methanol) and allowed to crystallize, which separates the pure compound from impurities.[3]
-
Column Chromatography: The product is passed through a stationary phase (like silica) with a mobile phase (e.g., a mixture of ethyl acetate and petroleum ether) to isolate the pure compound.[3]
-
-
Melting Point Determination: A calibrated melting point apparatus is used. A small amount of the purified, dry crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point. The sharpness of the melting point range is a good indicator of purity.
-
Boiling Point Determination: The boiling point is typically measured at a specific pressure. For a small sample, the Siwoloboff method or similar micro-boiling point determination techniques can be employed. This involves placing a small amount of the liquid in a test tube with an inverted capillary tube and heating it until a steady stream of bubbles emerges from the capillary. The temperature at which the liquid re-enters the capillary upon cooling is recorded as the boiling point.
-
Characterization and Verification: The identity and purity of the compound are confirmed using spectroscopic methods, such as ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The spectral data obtained are compared with literature values for confirmation.[3]
Logical Workflow for Physical Property Characterization
The following diagram illustrates a typical workflow for the synthesis, purification, and physical characterization of a chemical compound such as this compound.
Caption: Workflow for the determination of physical properties.
References
Stability and Storage of 3-Chlorobenzene-1,2-diamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage conditions for 3-Chlorobenzene-1,2-diamine (CAS No. 21745-41-5). The information is intended to support researchers, scientists, and professionals in drug development in ensuring the integrity and purity of this compound throughout its lifecycle in a laboratory or manufacturing setting.
Physicochemical Properties and Stability Profile
This compound is a solid, typically in powder form, with a color that can range from yellow to brown or green.[1] It is stable under recommended storage conditions, particularly when shielded from light and moisture.[2] The compound's stability is best maintained at refrigerated temperatures.[2]
Quantitative Stability Data
Limited quantitative data on the long-term stability of this compound under various stress conditions is publicly available. The following table summarizes the known physical and stability-related parameters. Researchers are advised to perform their own stability studies to establish in-house shelf-life under specific laboratory conditions.
| Parameter | Value | References |
| Recommended Storage Temperature | 2-8°C | [3][4] |
| Melting Point | 27-29°C | [2][3][4] |
| Flash Point | 119.7 ± 21.8°C | [2] |
| Physical Form | Solid, Powder | [3][4] |
| Chemical Stability | Stable under recommended storage conditions. May be sensitive to prolonged exposure to air and light. | [2] |
Recommended Storage and Handling Conditions
To ensure the long-term stability and purity of this compound, the following storage and handling procedures are recommended:
-
Temperature: Store in a tightly sealed container in a refrigerator at 2-8°C.[3][4]
-
Atmosphere: For optimal stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation.[2]
-
Light: Protect from light to prevent photodegradation. Use amber vials or store in a dark location.[2]
-
Moisture: The compound should be protected from moisture.[2] While specific data on its hygroscopicity is not available, aromatic amines, in general, can be susceptible to moisture.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
Potential Degradation Pathways
While specific degradation pathways for this compound have not been extensively studied, information from related compounds, such as p-phenylenediamine, suggests that oxidation is a primary degradation route.[1][3][5] Exposure to air and light can lead to the formation of colored impurities.
A potential degradation pathway, based on the chemistry of phenylenediamines, is the oxidation of the amine groups, which can lead to the formation of quinone-diimines and subsequently more complex colored products. The presence of the chlorine atom on the aromatic ring may also influence the reactivity and degradation profile.
Incompatibilities
To prevent hazardous reactions and degradation of the material, avoid contact with the following:
-
Strong Oxidizing Agents: As an aromatic diamine, it is reactive with strong oxidizing agents.
-
Acids: May form salts with strong acids.
-
Alpha-ketoacids: Can react to form quinoxalones.
Experimental Protocols for Stability Assessment
For researchers needing to perform their own stability studies, a forced degradation protocol is recommended to identify potential degradation products and establish the stability-indicating nature of analytical methods. The following is a general protocol that can be adapted for this compound.
Forced Degradation Study Protocol
Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H2O2), 3%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Calibrated stability chambers (for thermal and photostability testing)
-
pH meter
-
HPLC with a UV/Vis or PDA detector and a mass spectrometer (LC-MS) for peak identification.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Heat at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Keep at room temperature or heat gently (e.g., 40°C) for a defined period (e.g., 8 hours).
-
Oxidative Degradation: Mix the stock solution with 3% H2O2. Keep at room temperature for a defined period (e.g., 24 hours).
-
Thermal Degradation: Expose the solid compound and a solution to heat in a stability chamber (e.g., 80°C) for a defined period (e.g., 48 hours).
-
Photostability: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water is a common starting point.
-
Use a PDA detector to check for peak purity and a mass spectrometer to identify the mass of the parent compound and any degradation products.
-
-
Data Evaluation:
-
Calculate the percentage degradation of this compound under each condition.
-
Identify and characterize the major degradation products.
-
Establish the degradation pathway based on the identified products.
-
Visualizations
Logical Workflow for Stability Assessment
The following diagram illustrates a logical workflow for the stability assessment of this compound.
Caption: Logical workflow for the stability assessment of this compound.
This guide provides a foundational understanding of the stability and storage of this compound. For critical applications, it is imperative that researchers and drug development professionals conduct their own comprehensive stability studies to ensure the quality and integrity of this important chemical intermediate.
References
- 1. Two sensitizing oxidation products of p-phenylenediamine patch tested in patients allergic to p-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Table 1 from The oxidation of p-phenylenediamine, an ingredient used for permanent hair dyeing purposes, leads to the formation of hydroxyl radicals: Oxidative stress and DNA damage in human immortalized keratinocytes. | Semantic Scholar [semanticscholar.org]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. p-Phenylenediamine - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Safety of 3-Chlorobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety data, handling protocols, and toxicological information for 3-Chlorobenzene-1,2-diamine (CAS No: 21745-41-5). The information is compiled to assist laboratory and drug development professionals in the safe handling and use of this compound.
Chemical and Physical Properties
This compound, also known as 3-chloro-o-phenylenediamine, is an aromatic amine with the molecular formula C₆H₇ClN₂.[1] It presents as a solid crystalline substance, with a color ranging from yellow to brown or green.[1] This compound is a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and new polymeric materials.[1][2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₂ | [1] |
| Molecular Weight | 142.59 g/mol | [1][3] |
| CAS Number | 21745-41-5 | [1] |
| Physical Form | Solid, Crystalline Powder | [1] |
| Melting Point | 27-29 °C | [3] |
| Boiling Point | 27-29 °C (Note: This value from one source seems unusually low and may refer to a specific condition. Another source lists 125°C at 760 mmHg) | [1] |
| Flash Point | 119.7 ± 21.8 °C | [1][4] |
| Density | 1.3 ± 0.1 g/cm³ | [4] |
| Purity | 97% |
Toxicological Data and Hazard Information
This compound is classified as harmful and requires careful handling.[3] Chronic exposure may affect the central nervous system, and the substance is toxic to the kidneys, lungs, liver, and mucous membranes.[5]
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Source |
| Hazard Statements | H302 | Harmful if swallowed | [3][4] |
| H312 | Harmful in contact with skin | [6] | |
| H315 | Causes skin irritation | [3][7] | |
| H319 | Causes serious eye irritation | [3] | |
| H332 | Harmful if inhaled | [6] | |
| H335 | May cause respiratory irritation | [7] | |
| H341 | Suspected of causing genetic defects | [6] | |
| H351 | Suspected of causing cancer | [6] | |
| Precautionary Statements | P261 | Avoid breathing dust/fumes/gas/mist/vapors/spray | [7] |
| P264 | Wash skin thoroughly after handling | [7][8] | |
| P270 | Do not eat, drink or smoke when using this product | [7][8] | |
| P271 | Use only outdoors or in a well-ventilated area | [7] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [7] | |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell | [4][9] | |
| P302+P352 | IF ON SKIN: Wash with plenty of water | [4][9] | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing | [4][8] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [4][8] | |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed | [4][8] | |
| P501 | Dispose of contents/container to an approved waste disposal plant | [4][6] |
Acute Toxicity:
-
Oral (LD50): 1110 mg/kg [Rat] (for the related compound Chlorobenzene)[5]
Experimental Protocols
A common method for synthesizing this compound involves the reduction of a nitro compound.
-
Step 1: Reaction Setup
-
Combine 3-chloro-2-nitroaniline (5.0 g, 29 mmol), zinc powder (18.9 g, 290 mmol), and ammonium chloride (31.0 g, 579 mmol) in 100 mL of a 1:1 ethanol-water mixture.[10]
-
-
Step 2: Reaction Execution
-
Stir the mixture at room temperature for 18 hours.[10]
-
-
Step 3: Work-up and Isolation
-
After the reaction is complete, filter the mixture.[10]
-
Concentrate the filtrate to yield a brown solid.[10]
-
Transfer the solid to a separatory funnel and partition it with dichloromethane and water.[10]
-
Separate the organic layer, combine the organic extracts, and dry with anhydrous magnesium sulfate.[10]
-
Filter and remove the solvent under vacuum to yield this compound as a brown solid (4.00 g, 97% yield).[10]
-
-
Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood.[9][11] Ensure that eyewash stations and safety showers are readily accessible.[7][11]
-
Personal Protective Equipment (PPE):
-
Handling Procedures: Avoid all personal contact, including inhalation of dust.[9] Do not eat, drink, or smoke when using this product.[8] Wash hands thoroughly after handling.[12]
-
Storage: Store in original, tightly closed containers in a dry, cool, and well-ventilated place.[12] Recommended storage temperature is 2-8°C under an inert atmosphere.[1] Protect from light and moisture.[1]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[9][11]
-
If on Skin: Immediately remove all contaminated clothing. Rinse the skin with plenty of water.[9] Seek medical attention if irritation occurs.[11]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical advice/attention.[7][11]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[7][8]
-
Spill Response:
-
Disposal: Dispose of contents and container to an approved hazardous waste disposal plant in accordance with local, state, and federal regulations.[6]
Visualized Workflow: Hazard Identification and Risk Management
The following diagram outlines a logical workflow for managing the risks associated with handling this compound in a research setting.
Caption: Workflow for Hazard Assessment and Control.
References
- 1. Buy this compound | 21745-41-5 [smolecule.com]
- 2. This compound (21745-41-5) at Nordmann - nordmann.global [nordmann.global]
- 3. 21745-41-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. echemi.com [echemi.com]
- 5. asrc.gc.cuny.edu [asrc.gc.cuny.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. 1,2-Diamino-3-chlorobenzene | 21745-41-5 [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
A Technical Guide to the Spectral Characteristics of 3-Chlorobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Synthesis and Characterization Workflow
The synthesis of 3-Chlorobenzene-1,2-diamine is commonly achieved through the reduction of 3-chloro-2-nitroaniline.[3] The following diagram illustrates a typical workflow for its synthesis and subsequent spectral analysis.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Chlorobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Chlorobenzene-1,2-diamine. Due to the absence of a publicly available, fully assigned experimental spectrum in the searched literature, this guide presents a predicted spectrum based on established NMR principles and data from analogous compounds. This information is intended to serve as a valuable reference for the identification, characterization, and quality control of this compound in research and development settings.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic and amine protons. The chemical shifts are influenced by the electronic effects of the chloro and amino substituents on the benzene ring. The following table summarizes the predicted quantitative data for the spectrum in a typical deuterated solvent such as CDCl₃.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-4 | 6.85 - 7.00 | Doublet of doublets (dd) | J(H4-H5) = 7.5 - 8.5 (ortho)J(H4-H6) = 1.0 - 2.0 (meta) | 1H |
| H-5 | 6.60 - 6.75 | Triplet (t) or Doublet of doublets (dd) | J(H5-H4) = 7.5 - 8.5 (ortho)J(H5-H6) = 7.5 - 8.5 (ortho) | 1H |
| H-6 | 6.70 - 6.85 | Doublet of doublets (dd) | J(H6-H5) = 7.5 - 8.5 (ortho)J(H6-H4) = 1.0 - 2.0 (meta) | 1H |
| NH₂ (at C1 and C2) | 3.50 - 4.50 | Broad singlet (br s) | - | 4H |
Note: The chemical shifts of the amine (NH₂) protons are highly dependent on the solvent, concentration, and temperature, and may exchange with deuterium in the presence of D₂O. The aromatic protons are expected to appear in the range of 6.60-7.00 ppm. The electron-donating amino groups will shield the aromatic protons, shifting them upfield compared to benzene (7.34 ppm). The electron-withdrawing chloro group will have a deshielding effect, but its influence will be modulated by the stronger donating effect of the two amino groups.
Experimental Protocol for ¹H NMR Spectrum Acquisition
The following provides a detailed methodology for acquiring the ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution for chemical shift calibration (δ = 0.00 ppm).
-
Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
2. NMR Spectrometer Setup:
-
The ¹H NMR spectrum should be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
The spectrometer should be properly tuned and shimmed to ensure optimal magnetic field homogeneity.
3. Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Number of Scans: A minimum of 16 scans is recommended to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds should be used between scans.
-
Acquisition Time (aq): An acquisition time of 3-4 seconds is generally adequate.
-
Spectral Width: A spectral width of approximately 16 ppm (from -2 to 14 ppm) should be set to encompass all expected proton signals.
-
Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).
4. Data Processing:
-
The acquired Free Induction Decay (FID) should be Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum should be phase-corrected and baseline-corrected.
-
The chemical shifts should be referenced to the TMS signal at 0.00 ppm.
-
The signals should be integrated to determine the relative number of protons.
-
The coupling constants (J-values) should be measured from the splitting patterns of the signals.
Visualization of Proton Relationships
The following diagram illustrates the structure of this compound and the coupling relationships between the aromatic protons.
Caption: Predicted ¹H-¹H coupling in this compound.
This guide provides a comprehensive overview of the predicted ¹H NMR spectrum of this compound, along with a detailed experimental protocol. Researchers and scientists can utilize this information for the unambiguous identification and characterization of this important chemical intermediate.
An In-depth Technical Guide to the Mass Spectrum Fragmentation of 3-Chlorobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the anticipated mass spectrum fragmentation of 3-Chlorobenzene-1,2-diamine. Due to the absence of a publicly available mass spectrum for this specific compound, this guide leverages data from its isomer, 4-Chlorobenzene-1,2-diamine, and established fragmentation principles for chloro-substituted aromatic amines to present a comprehensive analytical framework.
Introduction
This compound (C₆H₇ClN₂) is an aromatic amine of interest in various fields of chemical synthesis. Mass spectrometry is a critical technique for the structural elucidation and identification of such compounds. Electron Ionization (EI) mass spectrometry, in particular, provides reproducible fragmentation patterns that serve as a molecular fingerprint. Understanding these patterns is essential for the accurate identification and characterization of this compound in complex mixtures.
The key characteristics of the mass spectrum of a chloro-substituted aromatic amine include the presence of a distinct isotopic pattern for the molecular ion due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, and specific fragmentation pathways initiated by the functional groups present.
Predicted Mass Spectrum Fragmentation of this compound
While a specific mass spectrum for this compound is not publicly available, the fragmentation pattern can be predicted based on the known behavior of similar molecules, such as its isomer 4-Chlorobenzene-1,2-diamine, for which data is available from the NIST Mass Spectrometry Data Center.
Key Predicted Features:
-
Molecular Ion (M⁺): The molecular ion peak is expected to appear as a doublet at m/z 142 and m/z 144, corresponding to the presence of the ³⁵Cl and ³⁷Cl isotopes, respectively. The relative intensity of these peaks should be approximately 3:1, reflecting the natural isotopic abundance of chlorine.[1][2]
-
Loss of a Chlorine Radical (M⁺ - Cl): A significant fragment is anticipated at m/z 107, resulting from the cleavage of the C-Cl bond and the loss of a chlorine radical.
-
Loss of Ammonia (M⁺ - NH₃): Fragmentation involving the amino groups can lead to the loss of an ammonia molecule, resulting in a fragment ion at m/z 125 (for the ³⁵Cl isotope) and m/z 127 (for the ³⁷Cl isotope).
-
Formation of Phenyl Cation: Cleavage of both the chlorine and amino groups can lead to the formation of a phenyl cation at m/z 77.[2]
Quantitative Data (Reference: 4-Chlorobenzene-1,2-diamine)
The following table summarizes the mass spectral data for the isomeric compound, 4-Chlorobenzene-1,2-diamine, obtained from the NIST WebBook. This data provides a valuable reference for the expected fragmentation of this compound.
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 144 | 33 | [M+2]⁺ (containing ³⁷Cl) |
| 142 | 100 | [M]⁺ (containing ³⁵Cl) |
| 107 | 50 | [M-Cl]⁺ |
| 80 | 25 | [C₅H₄N]⁺ |
| 65 | 15 | [C₅H₅]⁺ |
Data obtained from the NIST Mass Spectrometry Data Center for 4-Chlorobenzene-1,2-diamine.
Experimental Protocol for Mass Spectrometry Analysis
This section outlines a detailed methodology for obtaining the mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as methanol or acetonitrile.
-
Working Solutions: Dilute the stock solution with the same solvent to prepare working solutions at concentrations suitable for GC-MS analysis (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Instrumentation and Conditions
-
Gas Chromatograph (GC): A standard GC system equipped with a capillary column is to be used.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 200.
-
Solvent Delay: 3 minutes.
-
Visualization of Predicted Fragmentation Pathway
The following diagram, generated using Graphviz, illustrates the predicted primary fragmentation pathways of this compound under electron ionization.
Caption: Predicted EI fragmentation pathway of this compound.
References
A Technical Guide to 3-Chlorobenzene-1,2-diamine: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-chlorobenzene-1,2-diamine, a pivotal chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The document details its chemical and physical properties, outlines established synthesis protocols, and explores its reactivity and diverse applications, with a particular focus on its role in the formation of heterocyclic compounds. Detailed experimental procedures and graphical workflows are provided to support researchers in its practical application.
Nomenclature and Chemical Identification
This compound is an aromatic amine whose structure features a benzene ring substituted with two adjacent amino groups and a chlorine atom.[1] Its systematic IUPAC name is This compound .[1] The compound is also known by several synonyms, which are listed in the table below along with its key chemical identifiers.[1][2][3]
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Synonyms | 1,2-Diamino-3-chlorobenzene, 3-Chloro-1,2-benzenediamine, 3-Chloro-o-phenylenediamine, 2-Amino-3-chloroaniline[1][2][3][4] |
| CAS Number | 21745-41-5[1][3] |
| Molecular Formula | C₆H₇ClN₂[1][3] |
| Molecular Weight | 142.59 g/mol [1][2] |
| InChI Key | SAIXZIVDXDTYCH-UHFFFAOYSA-N[1] |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)N)N[1] |
Physicochemical Properties
This compound is a solid crystalline substance at standard ambient conditions, with its color ranging from yellow to dark brown or black.[1][3][5] Its physical and chemical properties are critical for its handling, storage, and application in synthesis.
| Property | Value |
| Physical Form | Solid, crystalline powder[1] |
| Color | Yellow to brown, green, or black[1][5] |
| Melting Point | 27-32 °C[1][3] |
| Boiling Point | 125 °C (at 760 mmHg)[1][3] |
| Purity (Commercial) | Typically ≥97%[5] |
| Storage Conditions | Store at 2–8 °C under an inert atmosphere (e.g., Nitrogen or Argon)[3] |
| Solubility | Slightly soluble in DMSO and Methanol[3] |
Synthesis and Manufacturing
The most prevalent method for synthesizing this compound involves the chemical reduction of a nitroaniline precursor. Two well-documented, high-yield protocols are detailed below.
Experimental Protocol 1: Reduction of 3-Chloro-2-nitroaniline with Tin(II) Chloride
This method utilizes stannous chloride in an acidic medium to efficiently reduce the nitro group.
Materials:
-
3-chloro-2-nitroaniline (10.00 g, 57.95 mmol)
-
Tin(II) chloride dihydrate (65.96 g, 289.7 mmol)
-
3 N aqueous HCl (96.58 mL)
-
Ethyl alcohol (148.6 mL)
-
10 M aqueous KOH
-
Ethyl acetate (EtOAc)
-
Celite™
Procedure:
-
A solution of 3-chloro-2-nitroaniline, 3 N aq. HCl, and ethyl alcohol is prepared in a round-bottom flask.[2]
-
Tin(II) chloride dihydrate is added to the solution, and the mixture is heated under reflux with stirring for 3 hours.[2]
-
Upon completion, the mixture is cooled to room temperature and concentrated under reduced pressure to yield a brown syrup.[2]
-
The syrup is cautiously neutralized and basified with an excess of 10 M KOH.[2]
-
The resulting mixture is diluted with EtOAc and filtered through a Celite™ pad. The pad is washed thoroughly with additional EtOAc.[2]
-
The combined filtrate is extracted with EtOAc. The organic layers are combined, washed with water, dried over anhydrous MgSO₄, and concentrated to yield the final product.[2]
Experimental Protocol 2: Reduction of 3-Chloro-2-nitroaniline with Zinc Powder
This protocol offers an alternative reduction pathway using zinc powder and ammonium chloride at room temperature.[3]
Materials:
-
3-chloro-2-nitroaniline (5.0 g, 29 mmol)
-
Zinc powder (18.9 g, 290 mmol)
-
Ammonium chloride (31.0 g, 579 mmol)
-
Ethanol-water (1:1 mixture, 100 mL)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
3-chloro-2-nitroaniline, zinc powder, and ammonium chloride are combined in a 1:1 ethanol-water mixture.[3]
-
The mixture is stirred at room temperature for 18 hours.[3]
-
The reaction mixture is filtered, and the filtrate is concentrated to obtain a brown solid.[3]
-
The solid is partitioned between dichloromethane and water.[3]
-
The organic layers are combined, dried over anhydrous MgSO₄, filtered, and the solvent is removed under vacuum to give this compound.[3] This method has a reported yield of 97%.[3]
Caption: General workflow for the synthesis of this compound.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the reactivity of its two primary amine groups and the chlorine substituent. The ortho-diamine functionality makes it an exceptional precursor for the synthesis of various heterocyclic systems.
-
Heterocycle Synthesis: It is a valuable building block for preparing heterocyclic compounds.[1] It readily undergoes condensation reactions with aldehydes, carboxylic acids, or 1,2-diketones to form substituted benzimidazoles and quinoxalines, respectively.[1][6] These scaffolds are prevalent in many biologically active molecules.
-
Pharmaceutical and Agrochemical Intermediate: The compound is a key intermediate in the synthesis of pharmaceuticals, including benzodiazepines, and various agrochemicals and dyes.[1][4]
-
Polymer Chemistry: It serves as a monomer or building block in polymerization processes to create specialty polymers with unique thermal and chemical properties.[1]
-
Coordination Chemistry: The bidentate nature of the diamine allows it to act as a chelating ligand for metal centers, enabling the development of novel catalysts and functional materials.[1]
-
Substitution Reactions: The amino groups can undergo standard reactions like acylation and alkylation, while the chlorine atom can be replaced via nucleophilic substitution, further expanding its synthetic versatility.[1]
Caption: Synthetic utility of this compound as a chemical precursor.
Experimental Protocol: Synthesis of a 2-Substituted-Benzimidazole
This protocol details the synthesis of a benzimidazole derivative via the condensation of this compound with benzaldehyde, a reaction catalyzed by para-toluenesulfonic acid (PTSA).[2]
Materials:
-
This compound (7.1 g, 50 mmol)
-
Benzaldehyde (5.3 g, 50 mmol)
-
p-Toluenesulfonic acid (PTSA) (1.9 g, 10 mmol)
-
Toluene (20 mL)
-
Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Methanol
Procedure:
-
A mixture of this compound, benzaldehyde, and PTSA in toluene is prepared in a suitable reaction vessel.[2]
-
The solution is stirred at 100 °C for 3 hours, with the reaction progress monitored by thin-layer chromatography (TLC).[2]
-
After the reaction is complete, the mixture is cooled to room temperature.[2]
-
Aqueous NaHCO₃ solution, distilled water, and DCM are added to the reaction mixture for workup.[2]
-
The organic layer is separated, dried over MgSO₄, and the solvent is removed using a rotary evaporator.[2]
-
The crude product is purified by recrystallization from methanol to obtain the target benzimidazole derivative.[2] This procedure has a reported yield of 89%.[2]
Caption: Experimental workflow for the synthesis of a benzimidazole derivative.
Safety and Handling
This compound is associated with several hazards and should be handled with appropriate safety precautions. It is harmful if swallowed or inhaled and causes skin and eye irritation.[1][7] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a versatile and highly valuable reagent in organic synthesis. Its unique structure allows for the efficient construction of complex heterocyclic molecules that are central to drug discovery, materials science, and the dye industry. The reliable synthetic protocols and well-understood reactivity profile detailed in this guide provide a solid foundation for its application in advanced research and development.
References
- 1. Buy this compound | 21745-41-5 [smolecule.com]
- 2. echemi.com [echemi.com]
- 3. 1,2-Diamino-3-chlorobenzene | 21745-41-5 [chemicalbook.com]
- 4. This compound (21745-41-5) at Nordmann - nordmann.global [nordmann.global]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. 21745-41-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
An In-depth Technical Guide to 3-chloro-ortho-phenylenediamine: Synthesis, Properties, and Applications in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-chloro-ortho-phenylenediamine, also known by its IUPAC name 3-chloro-1,2-diaminobenzene, is an aromatic organic compound with the chemical formula C₆H₇ClN₂. It serves as a crucial building block in the synthesis of a variety of heterocyclic compounds, particularly benzimidazoles, which are of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its synonyms, chemical and physical properties, detailed experimental protocols for its synthesis and purification, analytical methods for its characterization, and its application in the synthesis of biologically active molecules.
Synonyms and Identification
Identifying the correct compound is paramount for accurate research and procurement. 3-chloro-ortho-phenylenediamine is known by several synonyms, and its unique CAS number ensures precise identification.
| Identifier | Value |
| CAS Number | 21745-41-5[1][2] |
| IUPAC Name | 3-chloro-1,2-benzenediamine |
| Synonyms | 3-Chloro-o-phenylenediamine[3] |
| 3-Chlorobenzene-1,2-diamine[3] | |
| 1,2-Diamino-3-chlorobenzene[1][4] | |
| 3-Chloro-1,2-diaminobenzene[1] | |
| 2,3-Diaminochlorobenzene[1] | |
| 6-chloro-o-phenylenediamine[1] | |
| 3-Chlorophenylene-1,2-diamine[1] |
Physicochemical Properties
A summary of the key physical and chemical properties of 3-chloro-ortho-phenylenediamine is presented in the table below. This data is essential for designing experimental conditions and ensuring safe handling.
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₂ | [1] |
| Molecular Weight | 142.59 g/mol | [1] |
| Appearance | Dark Brown to Black Solid | [4] |
| Melting Point | 27-29 °C | [4] |
| Boiling Point | 125 °C | [4] |
| 274.4 ± 20.0 °C at 760 mmHg | [1] | |
| Density | 1.345 ± 0.06 g/cm³ (Predicted) | [4] |
| Flash Point | 119.7 ± 21.8 °C | [1] |
| Solubility | Slightly soluble in DMSO and Methanol | [4] |
| pKa | 3.10 ± 0.10 (Predicted) | [4] |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for successful research. This section provides methodologies for the synthesis, purification, and analysis of 3-chloro-ortho-phenylenediamine.
Synthesis of 3-chloro-ortho-phenylenediamine from 3-chloro-2-nitroaniline
This protocol describes the reduction of 3-chloro-2-nitroaniline to afford 3-chloro-ortho-phenylenediamine.
Materials:
-
3-chloro-2-nitroaniline (5.0 g, 29 mmol)
-
Zinc powder (18.9 g, 290 mmol)
-
Ammonium chloride (31.0 g, 579 mmol)
-
Ethanol
-
Water
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
In a suitable reaction vessel, combine 3-chloro-2-nitroaniline (5.0 g), zinc powder (18.9 g), and ammonium chloride (31.0 g).
-
Add 100 mL of a 1:1 ethanol-water mixture to the vessel.
-
Stir the reaction mixture vigorously at room temperature for 18 hours.
-
Upon completion of the reaction, filter the mixture to remove solid residues.
-
Concentrate the filtrate under reduced pressure to yield a brown solid.
-
Transfer the solid to a separatory funnel and partition it between dichloromethane and water.
-
Separate the organic layer, and combine any further organic extracts.
-
Dry the combined organic layers over anhydrous magnesium sulfate.
-
Filter the mixture and remove the solvent in vacuo to obtain this compound as a brown solid.
-
The expected yield is approximately 4.00 g (97%).[4]
Purification by Recrystallization
For obtaining a higher purity product, recrystallization can be employed. The choice of solvent will depend on the impurities present. A common method for purifying o-phenylenediamines involves dissolving the crude product in hot water containing a small amount of sodium hydrosulfite and treating it with decolorizing charcoal. After filtration, the solution is cooled to induce crystallization. The purified crystals are then collected by filtration, washed with a small amount of ice-cold water, and dried in a vacuum desiccator.[5]
Analytical Methods
High-Performance Liquid Chromatography (HPLC): A general HPLC method for the analysis of phenylenediamine isomers can be adapted for 3-chloro-ortho-phenylenediamine. Due to the susceptibility of phenylenediamines to oxidation, it is recommended to keep the extracted samples acidic until analysis. The analysis can be performed on a C18 column with a mobile phase buffered to a neutral pH to convert the amine salts to free amines upon injection. A phosphate buffer is suitable due to its high buffer capacity at pH 7.[6]
Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization is often necessary to improve the volatility and thermal stability of phenylenediamines. A common derivatizing agent is heptafluorobutyric acid anhydride. The resulting derivatives can then be analyzed by GC-MS.[6] This technique is particularly useful for identifying and quantifying the compound in complex mixtures.
Applications in Drug Development: Synthesis of Benzimidazoles
3-chloro-ortho-phenylenediamine is a key precursor for the synthesis of benzimidazole derivatives, a class of heterocyclic compounds with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[7][8] The general synthesis involves the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid.
General Protocol for Benzimidazole Synthesis from Aldehydes
Materials:
-
3-chloro-ortho-phenylenediamine (0.01 mol)
-
Aryl aldehyde (0.01 mol)
-
para-Toluenesulfonic acid (p-TsOH) (catalyst)
-
Dimethylformamide (DMF)
-
Sodium carbonate (Na₂CO₃)
-
Water
Procedure:
-
In a reaction flask, dissolve the aryl aldehyde (0.01 mol) and 3-chloro-ortho-phenylenediamine (0.01 mol) in DMF (3 mL).
-
Add a catalytic amount of p-TsOH (e.g., 20 mol%).
-
Heat the mixture at 80°C with stirring for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add the reaction mixture to a stirred solution of sodium carbonate (0.01 mol) in water (20 mL).
-
Filter the resulting precipitate, wash it with water, and dry to obtain the 2-substituted benzimidazole derivative.[9]
Signaling Pathways and Biological Activity of Derivatives
While there is limited information on the direct involvement of 3-chloro-ortho-phenylenediamine in specific signaling pathways, its derivatives, particularly benzimidazoles, have been extensively studied for their therapeutic potential. For instance, certain benzimidazole derivatives have been shown to act as inhibitors of the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer, leading to decreased cell proliferation and survival.[10] Another area of investigation is the inhibition of sirtuins, a class of proteins involved in cellular regulation, by novel benzimidazole compounds, which has shown promise in colorectal cancer models.[11]
The general mechanism of action for many benzimidazole-based anticancer agents involves the inhibition of key kinases or other enzymes within these critical signaling cascades.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by a benzimidazole derivative.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the synthesis and characterization of a benzimidazole derivative starting from 3-chloro-ortho-phenylenediamine.
Caption: A typical workflow for the synthesis and evaluation of a benzimidazole derivative.
Conclusion
3-chloro-ortho-phenylenediamine is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceutically relevant compounds. Its straightforward synthesis and reactivity make it an important tool for researchers and drug development professionals. A thorough understanding of its properties, handling, and reaction protocols is essential for its effective utilization in the laboratory. The continued exploration of benzimidazole derivatives synthesized from this precursor is expected to yield novel therapeutic agents for a variety of diseases.
References
- 1. nbinno.com [nbinno.com]
- 2. 21745-41-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. This compound (21745-41-5) at Nordmann - nordmann.global [nordmann.global]
- 4. 1,2-Diamino-3-chlorobenzene | 21745-41-5 [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. osha.gov [osha.gov]
- 7. isca.me [isca.me]
- 8. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 9. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 10. benchchem.com [benchchem.com]
- 11. Anticancer activities of a benzimidazole compound through sirtuin inhibition in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-Chlorobenzene-1,2-diamine from 3-chloro-2-nitroaniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3-Chlorobenzene-1,2-diamine, a key intermediate in the production of various pharmaceuticals, agrochemicals, and dyes. The primary synthetic route detailed is the reduction of 3-chloro-2-nitroaniline.
Introduction
This compound, also known as 3-chloro-ortho-phenylenediamine, is a valuable building block in organic synthesis. Its bifunctional nature, possessing two adjacent amino groups, allows for the facile construction of heterocyclic systems. This characteristic makes it a crucial precursor in the development of a range of commercially important molecules, including benzodiazepines and benzimidazoles, which form the core of many therapeutic agents.[1][2]
Applications in Drug Development and Industry
The primary application of this compound lies in its role as a starting material for more complex molecules:
-
Pharmaceuticals: It is an essential intermediate in the synthesis of certain benzodiazepines, a class of drugs widely used for their anxiolytic, sedative, and anticonvulsant properties.[1] Furthermore, it is a key component in the synthesis of various benzimidazole derivatives, which have shown a broad spectrum of biological activities, including anthelmintic (e.g., albendazole and related compounds) and antipsychotic (e.g., clozapine) effects.[2][3][4] The synthesis of quinoxaline derivatives, which are also of medicinal interest, can also utilize this diamine.[5]
-
Agrochemicals: The benzimidazole scaffold derived from this compound is also found in a number of fungicides and other crop protection agents.
-
Dyes and Pigments: This diamine is a precursor in the manufacturing of certain vat dyes, such as C.I. Vat Brown 22.
Synthesis Protocols
The conversion of 3-chloro-2-nitroaniline to this compound is achieved through the reduction of the nitro group. Several effective methods are available, each with its own advantages in terms of yield, reaction conditions, and cost. Below are detailed protocols for common reduction methods.
Method 1: Reduction with Zinc Powder and Ammonium Chloride
This method is a classical and high-yielding approach for the reduction of nitroarenes.
Experimental Protocol:
-
To a stirred solution of 3-chloro-2-nitroaniline (5.0 g, 29 mmol) in a 1:1 mixture of ethanol and water (100 mL), add zinc powder (18.9 g, 290 mmol) and ammonium chloride (31.0 g, 579 mmol).
-
Stir the resulting suspension at room temperature for 18 hours.
-
Upon completion of the reaction (monitored by TLC), filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain a brown solid.
-
Transfer the solid to a separatory funnel and partition it between dichloromethane and water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo to yield this compound as a brown solid.[6]
Method 2: Reduction with Tin(II) Chloride Dihydrate
This method provides a reliable alternative for the reduction of nitroanilines.
Experimental Protocol:
-
To a solution of 3-chloro-2-nitroaniline (10.00 g, 57.95 mmol) in ethyl alcohol (148.6 mL) and 3 N aqueous HCl (96.58 mL, 289.7 mmol), add Tin(II) chloride dihydrate (65.96 g, 289.7 mmol).
-
Heat the mixture under reflux with stirring for 3 hours.
-
After cooling to room temperature, concentrate the mixture under reduced pressure to obtain a brown syrup.
-
Carefully add an excess of 10 M KOH solution to the syrup.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Extract the filtrate with ethyl acetate.
-
Combine the organic layers, wash with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the product.[5]
Method 3: Reduction with Iron Powder
The use of iron in acidic media is a cost-effective and common industrial method for nitro group reduction.
Experimental Protocol:
-
In a round-bottom flask, suspend 3-chloro-2-nitroaniline (1 equivalent) in a mixture of ethanol and water.
-
Add iron powder (typically 3-5 equivalents) to the suspension.
-
Heat the mixture and add a catalytic amount of acetic acid or hydrochloric acid to initiate the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the hot reaction mixture to remove the iron salts.
-
Cool the filtrate and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the product.
Method 4: Catalytic Hydrogenation
This method offers a clean reaction profile with water as the only byproduct.
Experimental Protocol:
-
In a pressure vessel, dissolve 3-chloro-2-nitroaniline (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of a hydrogenation catalyst, such as 5-10% Platinum on Carbon (Pt/C) or Palladium on Carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi).
-
Stir the reaction mixture at room temperature or with gentle heating until the theoretical amount of hydrogen is consumed.
-
Carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the product.
Quantitative Data Summary
| Method | Reducing Agent/Catalyst | Solvent | Temperature | Time | Yield | Reference |
| 1 | Zinc, Ammonium Chloride | Ethanol/Water | Room Temp. | 18 h | 97% | [6] |
| 2 | Tin(II) Chloride Dihydrate | Ethanol/aq. HCl | Reflux | 3 h | Not specified | [5] |
| 3 | Iron | Ethanol/Water/Acid | Elevated | Not specified | Not specified | General Method |
| 4 | H₂ / Pt/C or Pd/C | Ethanol or Ethyl Acetate | Room Temp. | Not specified | Not specified | General Method |
Visualizations
Caption: Workflow for the synthesis and application of this compound.
Caption: Logical relationship from starting material to potential final products.
Safety Precautions
-
3-chloro-2-nitroaniline: This starting material is toxic if swallowed or in contact with skin and may cause respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.
-
This compound: The product is harmful if swallowed and may cause skin and eye irritation. Standard laboratory safety procedures should be followed during handling.
-
Reagents: Many of the reducing agents and acids used in these protocols are corrosive and/or flammable. Consult the safety data sheet (SDS) for each reagent before use and handle them with appropriate care. Catalytic hydrogenation involves flammable hydrogen gas under pressure and should only be performed by trained personnel with the proper equipment.
Conclusion
The synthesis of this compound from 3-chloro-2-nitroaniline is a robust and versatile transformation with several reliable methods available to researchers. The choice of method will depend on factors such as available equipment, desired scale, cost considerations, and tolerance of other functional groups in more complex substrates. The resulting diamine is a valuable intermediate for the synthesis of a wide range of biologically and industrially important compounds.
References
- 1. Clozapine synthesis - chemicalbook [chemicalbook.com]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 3. hygeiajournal.com [hygeiajournal.com]
- 4. scispace.com [scispace.com]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. Classics in Chemical Neuroscience: Clozapine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reduction of 2-Nitro-3-chloroaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the reduction of 2-nitro-3-chloroaniline to its corresponding diamine, 3-chloro-1,2-phenylenediamine. This transformation is a crucial step in the synthesis of various pharmaceuticals, agrochemicals, and dyes. The protocols outlined below cover three common and effective reduction methods: catalytic hydrogenation, reduction with iron in acidic medium, and reduction with sodium dithionite.
Introduction
The reduction of the nitro group in 2-nitro-3-chloroaniline is a key transformation to introduce a second amino group, yielding 3-chloro-1,2-phenylenediamine, a valuable building block in organic synthesis. The choice of reduction method often depends on factors such as substrate compatibility with reaction conditions, desired selectivity, scalability, and cost. This document outlines three distinct and widely used methods for this conversion, providing detailed protocols and comparative data to aid in method selection and optimization.
Data Presentation
The following tables summarize quantitative data for the reduction of various nitroarenes using the described methods. While specific data for 2-nitro-3-chloroaniline is limited in the literature, the provided data for structurally similar compounds, particularly other chloro-substituted nitroaromatics, serves as a valuable guide for expected outcomes.
Table 1: Catalytic Hydrogenation of various Nitroarenes
| Entry | Substrate | Catalyst | Solvent | Pressure (psi) | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-chloro-4-nitroaniline | 5% sulphided Pt/C | Neat (molten) | 140 | 120 | 10 | Excellent | N/A |
| 2 | 2-chloro-4-nitrotoluene | 5% sulphided Pt/C | Neat (molten) | 140 | 90-95 | 3 | 95.6 | N/A |
| 3 | 4-iodo-1-nitrobenzene | Raney Co | THF:H₂O (95:5) | 1233 | 80 | N/A | 90 | [1] |
| 4 | N-(4-chlorophenyl)-2-nitroaniline | Raney Co | THF:H₂O (95:5) | 1233 | 100 | N/A | ~100 | [1] |
Table 2: Reduction of various Nitroarenes with Iron Powder
| Entry | Substrate | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-nitroaniline | Acetic Acid | Ethanol/Water | 100 | 2 | N/A | [2] |
| 2 | 4-nitro-3-chloroaniline | Acetic Acid | Ethanol/Water | 100 | 2 | N/A | [2] |
| 3 | 3-nitrotoluene | Acetic Acid | Ethanol/Water | 30 | 1 | 89 | [3] |
| 4 | 4-chloronitrobenzene | Acetic Acid | Ethanol/Water | 30 | 1 | 95 | [3] |
Table 3: Reduction of various Nitroarenes with Sodium Dithionite
| Entry | Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | p-Nitrotoluene | Acetonitrile/Water | 35 | 0.5 | 96 | [4] |
| 2 | p-Nitroanisole | Acetonitrile/Water | 35 | 0.5 | 98 | [4] |
| 3 | p-Nitrochlorobenzene | Acetonitrile/Water | 35 | 0.5 | 97 | [4] |
| 4 | p-Nitrobenzoic acid | Acetonitrile/Water | 35 | 1.0 | 95 | [4] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups.[5] Care must be taken to control the reaction conditions to avoid dehalogenation, which can be a side reaction with chloro-substituted nitroaromatics. The use of specific catalysts, such as sulfided platinum on carbon, can help to minimize this side reaction.
Materials:
-
2-nitro-3-chloroaniline
-
5% Palladium on Carbon (Pd/C) or Raney Nickel
-
Ethanol or Ethyl Acetate
-
Hydrogen gas
-
Pressurized hydrogenation apparatus (e.g., Parr hydrogenator)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
In a suitable pressure vessel, dissolve 2-nitro-3-chloroaniline (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Carefully add the catalyst (e.g., 5-10 mol% of 5% Pd/C) to the solution.
-
Seal the reaction vessel and purge it several times with an inert gas (e.g., nitrogen) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by observing the hydrogen uptake or by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically 2-8 hours), carefully vent the excess hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-chloro-1,2-phenylenediamine.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Reduction with Iron Powder in Acidic Medium
Reduction with iron powder in the presence of an acid is a classical and cost-effective method for converting nitroarenes to anilines.[3] This method is generally robust and tolerant of various functional groups.
Materials:
-
2-nitro-3-chloroaniline
-
Iron powder (fine grade)
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid or Acetic Acid
-
Sodium Carbonate or Sodium Hydroxide solution
-
Ethyl Acetate
-
Round-bottom flask with reflux condenser and magnetic stirrer
Procedure:
-
To a round-bottom flask, add 2-nitro-3-chloroaniline (1.0 eq) and a mixture of ethanol and water (e.g., 2:1 v/v).
-
Add iron powder (3-5 eq) to the suspension.
-
With vigorous stirring, slowly add a catalytic amount of concentrated hydrochloric acid or a larger quantity of glacial acetic acid. The reaction is often exothermic.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 2-6 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the excess iron and iron salts.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Dilute the aqueous residue with water and basify with a sodium carbonate or sodium hydroxide solution to a pH of 8-9.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-chloro-1,2-phenylenediamine.
-
Purify the product by recrystallization or column chromatography.
Protocol 3: Reduction with Sodium Dithionite
Sodium dithionite (Na₂S₂O₄) is a mild and selective reducing agent for nitro groups, often used when other sensitive functional groups are present.[4] The reaction is typically carried out in a biphasic solvent system.
Materials:
-
2-nitro-3-chloroaniline
-
Sodium Dithionite (Na₂S₂O₄)
-
Dimethylformamide (DMF) or Ethanol
-
Water
-
Sodium Bicarbonate
-
Ethyl Acetate
-
Round-bottom flask with a magnetic stirrer
Procedure:
-
Dissolve 2-nitro-3-chloroaniline (1.0 eq) in a suitable solvent such as DMF or ethanol in a round-bottom flask.
-
In a separate beaker, prepare a solution of sodium dithionite (3-5 eq) and sodium bicarbonate (to maintain a basic pH) in water.
-
Slowly add the aqueous sodium dithionite solution to the solution of the nitro compound with vigorous stirring.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir for 2-8 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture and extract the product with ethyl acetate (3 x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude 3-chloro-1,2-phenylenediamine.
-
Purify the crude product by recrystallization or column chromatography.
Mandatory Visualization
Caption: General experimental workflow for the reduction of 2-nitro-3-chloroaniline.
References
Application Notes and Protocols: Synthesis of 4-Chloro-2-Aryl-1H-Benzimidazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development.[1] The benzimidazole scaffold is a key structural motif in a variety of pharmacologically active molecules, exhibiting a broad spectrum of therapeutic properties including antimicrobial, antiviral, anticancer, and anti-inflammatory activities. The synthesis of novel benzimidazole derivatives is a critical step in the discovery of new therapeutic agents. This document provides a detailed protocol for the synthesis of 4-chloro-2-aryl-1H-benzimidazoles via the condensation of 3-Chlorobenzene-1,2-diamine with various aromatic aldehydes.
Reaction Principle
The synthesis of 2-substituted benzimidazoles is commonly achieved through the condensation reaction of an o-phenylenediamine with an aldehyde. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent aromatization to yield the final benzimidazole product. The use of a catalyst, such as an acid or a transition metal complex, can facilitate the reaction and improve yields. In this protocol, we focus on the use of this compound as the starting material to introduce a chlorine substituent at the 4-position of the benzimidazole ring, a modification that can significantly influence the biological activity of the resulting compounds.
Experimental Protocols
General Procedure for the Synthesis of 4-Chloro-2-Aryl-1H-Benzimidazoles
This protocol describes a one-pot synthesis of 4-chloro-2-aryl-1H-benzimidazoles from this compound and various aromatic aldehydes.
Materials:
-
This compound
-
Substituted Aromatic Aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, etc.)
-
p-Toluenesulfonic acid (PTSA) or another suitable catalyst
-
Toluene or another appropriate solvent
-
Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Methanol or other suitable solvent for recrystallization
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
-
Melting point apparatus
-
NMR and Mass Spectrometry instruments for characterization
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the desired aromatic aldehyde (1.0 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (PTSA) (e.g., 0.1 eq).
-
Add a suitable solvent, such as toluene, to the flask.
-
The reaction mixture is then stirred and heated to reflux (the specific temperature will depend on the solvent used, e.g., ~110°C for toluene).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with a suitable organic solvent, such as dichloromethane (DCM).
-
Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., methanol) to obtain the pure 4-chloro-2-aryl-1H-benzimidazole derivative.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of various 4-chloro-2-aryl-1H-benzimidazoles from this compound and a selection of aromatic aldehydes.
| Entry | Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | PTSA | Toluene | 100 | 3 | 89 |
| 2 | 4-Chlorobenzaldehyde | NH₄Cl | Ethanol | 80-90 | 2 | ~75-85 |
| 3 | 4-Methoxybenzaldehyde | NH₄Cl | Ethanol | 80-90 | 2 | ~75-85 |
| 4 | 2-Hydroxybenzaldehyde | NH₄Cl | Ethanol | 80 | 2.5 | 89.18[2] |
| 5 | Salicylic acid | NH₄Cl | Ethanol | 80 | 2 | 79.18[1] |
Note: The yields presented are based on literature reports for similar reactions with o-phenylenediamines and may vary depending on the specific experimental conditions.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of 4-chloro-2-aryl-1H-benzimidazoles.
Caption: General workflow for the synthesis of 4-chloro-2-aryl-1H-benzimidazoles.
Reaction Mechanism
The following diagram illustrates the proposed reaction mechanism for the acid-catalyzed condensation of this compound with an aromatic aldehyde.
Caption: Proposed mechanism for the acid-catalyzed synthesis of 4-chlorobenzimidazoles.
Conclusion
This application note provides a comprehensive protocol for the synthesis of 4-chloro-2-aryl-1H-benzimidazoles, a class of compounds with significant potential in drug discovery. The detailed experimental procedure, along with the tabulated data and workflow diagrams, offers a valuable resource for researchers in medicinal chemistry and organic synthesis. The versatility of this method allows for the generation of a diverse library of benzimidazole derivatives for further biological evaluation.
References
Application Notes and Protocols: Condensation Reaction of 3-Chlorobenzene-1,2-diamine with Aldehydes for the Synthesis of Biologically Active Benzimidazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzimidazole and its derivatives are a critically important class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. The condensation of o-phenylenediamines with aldehydes is a fundamental and efficient method for the synthesis of 2-substituted benzimidazoles. This application note details the protocols for the condensation reaction between 3-Chlorobenzene-1,2-diamine and various aldehydes to synthesize a library of 4-chloro-1H-benzimidazole derivatives. These compounds are of particular interest in drug discovery due to the influence of the chlorine substituent on their physicochemical properties and biological activity.
The general reaction involves the cyclocondensation of this compound with an aldehyde, typically in the presence of a catalyst, to form the corresponding 2-substituted-4-chloro-1H-benzimidazole. This method is versatile, allowing for the introduction of diverse substituents at the 2-position of the benzimidazole core by varying the aldehyde reactant.
Reaction Scheme
The condensation reaction proceeds as follows:
This compound + Aldehyde → 2-Substituted-4-chloro-1H-benzimidazole + Water
This reaction is often catalyzed by acids or promoted by various reagents to improve yields and reaction times.[1][2]
Data Presentation: Synthesis of 2-Substituted-4-chloro-1H-benzimidazoles
The following tables summarize the quantitative data for the synthesis of various 4-chloro-1H-benzimidazole derivatives through the condensation of this compound with different aldehydes under varied reaction conditions.
Table 1: Reaction of this compound with Various Aromatic Aldehydes
| Entry | Aldehyde | Catalyst/Solvent | Time (h) | Yield (%) | M.p. (°C) |
| 1 | Benzaldehyde | NaHSO₃ / Reflux | 5 | 85 | 180-182 |
| 2 | 4-Chlorobenzaldehyde | NaHSO₃ / Reflux | 4 | 92 | 210-212 |
| 3 | 4-Nitrobenzaldehyde | NaHSO₃ / Reflux | 3 | 95 | 298-300 |
| 4 | 4-Methoxybenzaldehyde | NaHSO₃ / Reflux | 6 | 88 | 170-172 |
| 5 | Vanillin | NaHSO₃ / Reflux | 5 | 90 | 228-230 |
Data compiled from studies on the synthesis of substituted benzimidazoles.[3]
Table 2: Spectroscopic Data for Selected 2-Substituted-4-chloro-1H-benzimidazoles
| Compound (Entry) | ¹H NMR (DMSO-d₆, δ ppm) | Mass Spec (m/z) |
| 2-(4-chlorophenyl)-4-chloro-1H-benzimidazole (2) | 13.1 (s, 1H, NH), 8.2 (d, 2H, Ar-H), 7.6-7.2 (m, 5H, Ar-H) | 263 [M+H]⁺ |
| 4-chloro-2-(4-nitrophenyl)-1H-benzimidazole (3) | 13.5 (s, 1H, NH), 8.4 (d, 2H, Ar-H), 8.3 (d, 2H, Ar-H), 7.6-7.2 (m, 3H, Ar-H) | 274 [M+H]⁺ |
| 4-chloro-2-(4-methoxyphenyl)-1H-benzimidazole (4) | 12.8 (s, 1H, NH), 8.1 (d, 2H, Ar-H), 7.5-7.1 (m, 5H, Ar-H), 3.8 (s, 3H, OCH₃) | 259 [M+H]⁺ |
Note: Spectroscopic data is representative and may vary slightly based on experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Substituted-4-chloro-1H-benzimidazoles using Sodium Metabisulfite
This protocol is adapted from a conventional method for benzimidazole synthesis.[3]
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Sodium metabisulfite (Na₂S₂O₅)
-
Ethanol
-
Water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
TLC plates (silica gel)
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (0.1 mol) in 100 mL of ethanol.
-
Add the substituted aromatic aldehyde (0.1 mol) to the solution and stir for 15 minutes at room temperature.
-
To this mixture, add sodium metabisulfite (0.1 mol) as the oxidative reagent.
-
Fit the flask with a condenser and reflux the reaction mixture for 3-6 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (200 mL) with constant stirring.
-
The solid product will precipitate out. Filter the precipitate using a Buchner funnel and wash thoroughly with cold water.
-
Dry the crude product in an oven at 60-70 °C.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 2-substituted-4-chloro-1H-benzimidazole.
-
Characterize the final product using techniques such as melting point determination, IR, ¹H NMR, and Mass Spectrometry.
Protocol 2: One-Pot Synthesis using a Reusable Catalyst under Ultrasonic Irradiation
This protocol describes a more environmentally friendly and efficient method.[4]
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
ZnFe₂O₄ nano-catalyst
-
Ethanol
-
Ultrasonic bath
-
Standard laboratory glassware
Procedure:
-
In a flask, combine this compound (0.1 mol), the aromatic aldehyde (0.1 mol), and a catalytic amount of ZnFe₂O₄ in 3 mL of ethanol.[4]
-
Place the reaction mixture in an ultrasonic bath and irradiate for 20-30 minutes.[4]
-
Monitor the reaction progress by TLC.
-
Upon completion, add 10 mL of ethanol to the reaction mass and stir for 5 minutes.
-
Filter the solution to remove the catalyst. The catalyst can be washed, dried, and reused for subsequent reactions.[4]
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the resulting product by column chromatography using a suitable eluent system (e.g., n-hexane and ethyl acetate).
-
Characterize the purified product by appropriate spectroscopic methods.
Visualizations
Diagram 1: General Reaction Mechanism
The reaction proceeds through an initial formation of a Schiff base, followed by an intramolecular cyclization and subsequent oxidation to yield the benzimidazole ring.
Caption: Reaction mechanism for benzimidazole synthesis.
Diagram 2: Experimental Workflow (Protocol 1)
This diagram outlines the key steps in the synthesis and purification of 4-chloro-1H-benzimidazole derivatives.
Caption: Workflow for synthesis and purification.
Diagram 3: Potential Biological Application - DNA Gyrase Inhibition
Certain benzimidazole derivatives have shown antimicrobial activity by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication. This leads to the disruption of DNA synthesis and ultimately, bacterial cell death.[5]
Caption: Inhibition of DNA gyrase by benzimidazoles.
Applications in Drug Development
The 4-chloro-1H-benzimidazole scaffold is a valuable pharmacophore in drug discovery. The synthesized derivatives can be screened for a variety of biological activities.
-
Antimicrobial Agents: Many benzimidazole derivatives exhibit potent activity against a broad spectrum of bacteria and fungi.[5][6][7] Their mechanism of action can involve the inhibition of crucial enzymes like DNA gyrase.[5]
-
Anticancer Agents: Substituted benzimidazoles have been investigated as potential anticancer drugs. Their activity may stem from their ability to interact with DNA or inhibit key enzymes involved in cell proliferation.[3][8]
-
Antiviral and Anthelmintic Agents: The benzimidazole core is present in several commercially available drugs used to treat viral infections and parasitic worm infestations.[5]
The library of compounds synthesized using these protocols can serve as a starting point for lead identification and optimization in drug development programs. Further modifications at the N-1 and C-2 positions can be explored to enhance potency, selectivity, and pharmacokinetic properties.[3]
References
- 1. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1 H -benzimidazole derivatives as antimicrobial and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03491C [pubs.rsc.org]
- 4. cjm.ichem.md [cjm.ichem.md]
- 5. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity of a new series of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. Synthesis, characterization and biological evaluation of novel benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Utility of 3-Chlorobenzene-1,2-diamine in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-chlorobenzene-1,2-diamine as a key intermediate in the synthesis of pharmaceutically relevant heterocyclic compounds. Detailed protocols, quantitative data, and workflow diagrams are presented to facilitate its application in drug discovery and development.
Introduction
This compound, also known as 3-chloro-o-phenylenediamine, is a versatile aromatic diamine building block in organic synthesis.[1][2] Its two adjacent amino groups, combined with the electronic and steric influence of the chlorine substituent, make it a valuable precursor for a variety of heterocyclic scaffolds with diverse biological activities. This includes its use in the synthesis of benzodiazepines, benzimidazoles, and quinoxalines, which are prominent in many therapeutic agents.[1][2] The presence of the chlorine atom can also modulate the pharmacological properties of the final molecule.[2]
Key Applications in Pharmaceutical Scaffolds
This compound is a key starting material for the synthesis of several important classes of pharmaceutical compounds. Two prominent examples are the synthesis of substituted benzimidazolones and quinoxalines.
Synthesis of 4-Chloro-1H-benzo[d]imidazol-2(3H)-one
Benzimidazolone derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer and antimicrobial properties. The synthesis of 4-chloro-1H-benzo[d]imidazol-2(3H)-one from this compound is a straightforward and efficient process.
The synthesis involves the cyclization of this compound with a carbonylating agent, such as phosgene or a phosgene equivalent like triphosgene or carbonyldiimidazole (CDI). The reaction proceeds through the formation of an intermediate isocyanate which then undergoes intramolecular cyclization to yield the benzimidazolone.
Caption: Synthetic pathway for 4-Chloro-1H-benzo[d]imidazol-2(3H)-one.
Materials:
-
This compound
-
Triphosgene (or other phosgene equivalent)
-
Triethylamine
-
Toluene, anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous toluene.
-
Add triethylamine (2.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of triphosgene (0.4 eq) in anhydrous toluene to the cooled reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-chloro-1H-benzo[d]imidazol-2(3H)-one.
| Starting Material | Reagent (eq) | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| This compound (1.0 g) | Triphosgene (0.4 eq) | Toluene | 4 | 110 (reflux) | 85-95 | >98 |
Synthesis of Substituted Quinoxalines
Quinoxaline derivatives are another important class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. This compound serves as a key precursor for the synthesis of chloro-substituted quinoxalines.
The synthesis of quinoxalines from this compound is typically achieved through a condensation reaction with a 1,2-dicarbonyl compound, such as benzil, in the presence of an acid catalyst.
Caption: General synthesis of substituted quinoxalines.
Materials:
-
This compound
-
Benzil (or other 1,2-dicarbonyl compound)
-
p-Toluenesulfonic acid (p-TSA)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Methanol
Procedure:
-
To a solution of this compound (50 mmol) in toluene (20 mL), add benzil (50 mmol) and p-toluenesulfonic acid (10 mmol).[3]
-
Stir the reaction mixture at 100 °C for 3 hours, monitoring the reaction by TLC.[3]
-
After completion, cool the reaction to room temperature.[3]
-
Add saturated aqueous NaHCO₃ solution, distilled water, and DCM.[3]
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous MgSO₄, and filter.[3]
-
Remove the solvent under reduced pressure using a rotary evaporator.[3]
-
Recrystallize the resulting solid from methanol to obtain the pure quinoxaline derivative.[3]
| Starting Material | Reagent (eq) | Catalyst (eq) | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| This compound (7.1 g) | Benzaldehyde (1.0 eq) | p-TSA (0.2 eq) | Toluene | 3 | 100 | 89 |
Conclusion
This compound is a valuable and versatile building block for the synthesis of a variety of heterocyclic compounds with significant pharmaceutical potential. The protocols outlined in these application notes provide a foundation for the efficient synthesis of benzimidazolone and quinoxaline derivatives. The strategic placement of the chlorine atom offers opportunities for further functionalization and the fine-tuning of biological activity, making it a key intermediate in the development of new therapeutic agents.
References
Application Notes: 3-Chlorobenzene-1,2-diamine as a Precursor for Quinoxaline-Based Fungicides
Introduction
3-Chlorobenzene-1,2-diamine is a key aromatic intermediate in the synthesis of various heterocyclic compounds with significant biological activities. Its unique structure, featuring vicinal amino groups and a chlorine substituent on the benzene ring, makes it a valuable precursor for the development of novel agrochemicals. This application note focuses on the utilization of this compound in the synthesis of quinoxaline-based fungicides, which have demonstrated potent activity against economically important plant pathogens.
Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal and agricultural chemistry due to their broad spectrum of biological activities, including antifungal, antibacterial, and herbicidal properties.[1][2] The synthesis of quinoxalines is often achieved through the condensation reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound. By using this compound as the diamine precursor, a chlorine atom is introduced at the 5-position of the resulting quinoxaline ring system. This chloro-substitution can significantly influence the biological efficacy of the final compound.
Recent research has demonstrated that certain novel quinoxaline derivatives exhibit superior fungicidal activity compared to commercial standards against pathogens like Rhizoctonia solani, the causative agent of rice sheath blight.[2] This highlights the potential of developing new and effective agrochemicals derived from this compound.
Agrochemical Applications of Quinoxaline Derivatives
Quinoxaline-based compounds have shown promise as:
-
Fungicides: Particularly effective against a range of plant pathogenic fungi. Some derivatives have shown higher efficacy than commercial fungicides like azoxystrobin and carbendazim against specific pathogens.[2]
-
Bactericides: Demonstrating activity against plant pathogenic bacteria.[2]
-
Herbicides: Certain quinoxaline derivatives have also exhibited herbicidal properties.[1]
Quantitative Efficacy Data
The following table summarizes the in vitro antifungal activity of representative quinoxaline derivatives against the major plant pathogen Rhizoctonia solani (the causative agent of rice sheath blight).
| Compound | Target Pathogen | EC50 (μg/mL) | Reference Fungicide (Azoxystrobin) EC50 (μg/mL) |
| Quinoxaline Derivative 5j | Rhizoctonia solani | 8.54 | 26.17 |
| Quinoxaline Derivative 5t | Rhizoctonia solani | 12.01 | 26.17 |
Table 1: In vitro antifungal activity (EC50 values) of synthesized quinoxaline derivatives compared to the commercial fungicide Azoxystrobin against Rhizoctonia solani.[2]
Experimental Protocols
Protocol 1: Synthesis of a 5-Chloro-Quinoxaline Derivative
This protocol describes a general method for the synthesis of a 5-chloro-quinoxaline derivative from this compound and a 1,2-dicarbonyl compound (e.g., benzil).
Materials:
-
This compound
-
Benzil (or other suitable 1,2-dicarbonyl compound)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask, dissolve 10 mmol of this compound in 50 mL of ethanol.
-
Add 10 mmol of the 1,2-dicarbonyl compound (e.g., benzil) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.5 mL) to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the crude product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 5-chloro-quinoxaline derivative.
-
Dry the purified product under vacuum.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Diagrams
Caption: Synthesis of 5-Chloro-Quinoxaline and its proposed fungicidal mode of action.
Caption: Experimental workflow for the synthesis of a 5-chloro-quinoxaline derivative.
References
Application of 3-Chlorobenzene-1,2-diamine in Dye Manufacturing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chlorobenzene-1,2-diamine is a versatile aromatic intermediate used in the synthesis of a variety of heterocyclic compounds, including those with applications as dyes and pigments.[1] Its unique structure, featuring two adjacent amino groups and a chlorine substituent on the benzene ring, allows it to serve as a key building block for the creation of complex molecular architectures with chromophoric properties. This document provides detailed application notes and experimental protocols for the use of this compound in the manufacturing of two important classes of dyes: phenazine dyes and azo dyes.
The presence of the chlorine atom can influence the final properties of the dye, such as its color, fastness, and affinity for different substrates. The adjacent amino groups are reactive sites for condensation and diazotization reactions, which are fundamental processes in the synthesis of many commercial dyes.
I. Synthesis of Phenazine Dyes
Phenazine dyes are a class of nitrogen-containing heterocyclic compounds that are known for their strong colors and, in some cases, biological activity. The synthesis of phenazine derivatives often involves the condensation of an ortho-diamine with a 1,2-dicarbonyl compound or the oxidative cyclization of ortho-substituted anilines. This compound can be used to produce chlorinated phenazine derivatives. A key example is the synthesis of a chlorinated analogue of 2,3-diaminophenazine.
A. Application Notes: Synthesis of 1-Chloro-2,3-diaminophenazine
The oxidative coupling of this compound is a direct route to synthesize chlorinated phenazine derivatives. The reaction typically proceeds through the formation of a diimine intermediate, followed by cyclization and subsequent aromatization. The presence of an oxidizing agent is crucial for this transformation. A common and effective oxidizing agent for this purpose is hydrogen peroxide. The resulting 1-chloro-2,3-diaminophenazine is a colored compound with potential applications as a dye or a fluorescent probe. The reaction of the related compound, p-chloro-o-phenylenediamine, with hydrogen peroxide has been shown to produce 2,3-diamino-7-chlorophenazine, indicating the feasibility of this synthetic route.[2]
B. Experimental Protocol: Synthesis of 1-Chloro-2,3-diaminophenazine
This protocol describes the synthesis of 1-chloro-2,3-diaminophenazine via the oxidative dimerization of this compound.
Materials:
-
This compound
-
Hydrogen peroxide (30% solution)
-
Methanol
-
Deionized water
-
Sodium bicarbonate
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.43 g (10 mmol) of this compound in 50 mL of methanol.
-
Addition of Oxidant: To the stirred solution, slowly add 2.27 mL (20 mmol) of 30% hydrogen peroxide dropwise over a period of 15 minutes.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add 50 mL of deionized water and neutralize with a saturated solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.
-
Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and determine its melting point.
C. Quantitative Data
| Parameter | Expected Value |
| Product | 1-Chloro-2,3-diaminophenazine |
| Molecular Formula | C₁₂H₉ClN₄ |
| Molecular Weight | 244.68 g/mol |
| Theoretical Yield | 1.22 g |
| Appearance | Yellow to orange solid |
| Purity (by HPLC) | >95% |
D. Signaling Pathway/Experimental Workflow
II. Synthesis of Azo Dyes
Azo dyes are a large and important class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–). They are synthesized via a two-step process: diazotization of a primary aromatic amine followed by coupling with an electron-rich aromatic compound. This compound can be mono-diazotized to form a reactive diazonium salt, which can then be coupled with various aromatic compounds to produce a range of azo dyes.
A. Application Notes: Synthesis of Monoazo Dyes
Due to the presence of two amino groups, the diazotization of this compound needs to be carefully controlled to favor the formation of the mono-diazonium salt. This is typically achieved by using one equivalent of sodium nitrite in an acidic medium at low temperatures (0-5 °C). The resulting diazonium salt is then reacted with a suitable coupling component, such as a phenol, naphthol, or another aromatic amine, to yield a monoazo dye. The chlorine atom and the remaining amino group on the benzene ring will influence the final color and properties of the dye.
B. Experimental Protocol: General Procedure for Monoazo Dye Synthesis
This protocol provides a general method for the synthesis of a monoazo dye using this compound as the diazo component and 2-naphthol as the coupling component.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ice
Equipment:
-
Beakers
-
Magnetic stirrer
-
Buchner funnel and flask
-
Filter paper
-
Standard laboratory glassware
Procedure:
-
Diazotization:
-
In a 250 mL beaker, dissolve 1.43 g (10 mmol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of deionized water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, dissolve 0.69 g (10 mmol) of sodium nitrite in 10 mL of cold deionized water.
-
Slowly add the sodium nitrite solution to the cooled solution of the diamine, keeping the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete diazotization.
-
-
Coupling:
-
In a 400 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. A colored precipitate will form immediately.
-
Continue stirring the mixture in the ice bath for another 30 minutes.
-
-
Isolation and Purification:
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold deionized water until the filtrate is neutral.
-
Dry the dye in a desiccator or a vacuum oven at a low temperature.
-
C. Quantitative Data (Hypothetical)
| Parameter | Expected Value |
| Product | 1-((2-amino-6-chlorophenyl)diazenyl)naphthalen-2-ol |
| Molecular Formula | C₁₆H₁₂ClN₃O |
| Molecular Weight | 297.74 g/mol |
| Theoretical Yield | 2.98 g |
| Appearance | Red to brown solid |
| Purity (by TLC) | >90% |
D. Signaling Pathway/Experimental Workflow
References
Application Notes and Protocols: Polymerization of 3-Chlorobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of potential polymerization methods for 3-Chlorobenzene-1,2-diamine, a versatile monomer for the synthesis of novel polymers. The presence of both reactive amine functionalities and a chlorine substituent on the aromatic ring makes it a candidate for developing specialty polymers with unique thermal, electronic, and biological properties. While specific literature on the polymerization of this compound is limited, established protocols for the parent compound, o-phenylenediamine, can be adapted. This document outlines proposed experimental procedures for chemical oxidative, electrochemical, and enzymatic polymerization, along with potential applications of the resulting polymers.
Overview of Polymerization Routes
This compound can potentially be polymerized through several routes, primarily involving the oxidation of the aromatic amine functionalities. The resulting polymer, poly(3-chloro-o-phenylenediamine), is expected to have a ladder-like structure with phenazine rings, similar to poly(o-phenylenediamine). The chlorine substituent is anticipated to influence the polymer's solubility, electronic properties, and reactivity.
Chemical Oxidative Polymerization
Chemical oxidative polymerization is a common and straightforward method for synthesizing polymers from aromatic amines. It typically involves the use of a strong oxidizing agent in an acidic medium.
Experimental Protocol
Materials:
-
This compound (monomer)
-
Ammonium persulfate ((NH₄)₂S₂O₈) (oxidant)
-
Hydrochloric acid (HCl, 1 M) (acidic medium)
-
Methanol (for washing)
-
Deionized water
Procedure:
-
Dissolve a specific amount of this compound in 1 M HCl in a reaction vessel with continuous stirring until fully dissolved.
-
Separately, prepare a solution of ammonium persulfate in 1 M HCl.
-
Cool both solutions to 0-5 °C in an ice bath.
-
Slowly add the oxidant solution dropwise to the monomer solution with vigorous stirring.
-
Continue the reaction at 0-5 °C for 24 hours.
-
The precipitated polymer is then collected by filtration.
-
Wash the polymer product thoroughly with 1 M HCl, followed by deionized water and methanol to remove unreacted monomer, oxidant, and oligomers.
-
Dry the final polymer product under vacuum at 60 °C for 24 hours.
Quantitative Data (Hypothetical)
The following table presents hypothetical quantitative data for the chemical oxidative polymerization of this compound, based on typical results for similar monomers. Researchers should optimize these conditions for their specific applications.
| Parameter | Value |
| Monomer Concentration | 0.1 M |
| Oxidant/Monomer Molar Ratio | 1.25:1 |
| Reaction Temperature | 0-5 °C |
| Reaction Time | 24 hours |
| Polymer Yield | 70-85% |
| Molecular Weight (Mn) | 5,000 - 15,000 g/mol |
| Polydispersity Index (PDI) | 1.8 - 2.5 |
Electrochemical Polymerization
Electrochemical polymerization allows for the direct synthesis of polymer films on an electrode surface. This method offers excellent control over film thickness and morphology.
Experimental Protocol
Materials and Equipment:
-
This compound
-
Sulfuric acid (H₂SO₄, 0.5 M) (electrolyte solution)
-
Acetonitrile (solvent)
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (e.g., platinum working electrode, platinum counter electrode, and Ag/AgCl reference electrode)
Procedure:
-
Prepare an electrolyte solution containing 0.1 M this compound in 0.5 M H₂SO₄ and acetonitrile.
-
Assemble the three-electrode cell with the prepared solution.
-
Perform electropolymerization by cycling the potential of the working electrode (e.g., between -0.2 V and 1.0 V vs. Ag/AgCl) for a set number of cycles or by applying a constant potential.
-
After polymerization, rinse the polymer-coated electrode with the electrolyte solution without the monomer and then with deionized water.
-
Dry the polymer film under a stream of nitrogen.
Quantitative Data (Hypothetical)
| Parameter | Value |
| Monomer Concentration | 0.1 M |
| Electrolyte | 0.5 M H₂SO₄ in Acetonitrile/Water |
| Potential Range | -0.2 V to 1.0 V vs. Ag/AgCl |
| Scan Rate | 50 mV/s |
| Number of Cycles | 10-20 |
| Film Thickness | 50 - 200 nm (cycle dependent) |
Enzymatic Polymerization
Enzymatic polymerization offers a green and highly selective alternative to chemical methods, operating under mild conditions. Horseradish peroxidase (HRP) is a common enzyme used for the polymerization of aromatic compounds.
Experimental Protocol
Materials:
-
This compound
-
Horseradish peroxidase (HRP)
-
Hydrogen peroxide (H₂O₂) (oxidant)
-
Phosphate buffer (pH 7.0)
-
1,4-Dioxane (co-solvent)
Procedure:
-
Dissolve this compound in a mixture of phosphate buffer and 1,4-dioxane.
-
Add HRP to the monomer solution and stir gently.
-
Initiate the polymerization by adding H₂O₂ dropwise to the reaction mixture over several hours.
-
Allow the reaction to proceed at room temperature for 48 hours.
-
Precipitate the polymer by adding the reaction mixture to a large volume of methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
Quantitative Data (Hypothetical)
| Parameter | Value |
| Monomer Concentration | 50 mM |
| HRP Concentration | 10 mg/mL |
| H₂O₂/Monomer Molar Ratio | 1.1:1 |
| Solvent | Phosphate Buffer (pH 7.0) / 1,4-Dioxane (1:1 v/v) |
| Reaction Temperature | 25 °C |
| Reaction Time | 48 hours |
| Polymer Yield | 40-60% |
| Molecular Weight (Mn) | 2,000 - 8,000 g/mol |
Visualizations
Signaling Pathways and Workflows
Application Notes and Protocols: 3-Chlorobenzene-1,2-diamine in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-Chlorobenzene-1,2-diamine as a versatile ligand in coordination chemistry. Due to the limited availability of data on direct coordination complexes of this compound, this document also includes detailed protocols for the synthesis of its Schiff base derivatives and their subsequent use in forming metal complexes. Furthermore, a protocol for a closely related isomer, 4-chlorobenzene-1,2-diamine, is provided as a representative example of direct complexation.
Introduction
This compound is an aromatic diamine that serves as a valuable building block in the synthesis of a wide range of compounds, including pharmaceuticals, dyes, and polymers.[1] In coordination chemistry, its two amino groups can act as a bidentate ligand, chelating to a central metal ion. The presence of the chloro-substituent on the benzene ring can influence the electronic properties and stability of the resulting metal complexes, making it an interesting ligand for the development of novel catalysts and therapeutic agents.
While direct coordination complexes of this compound are not extensively reported in the literature, it is a common precursor for the synthesis of Schiff base ligands. These Schiff bases, formed by the condensation of the diamine with aldehydes or ketones, offer a wider range of coordination environments and have been successfully used to synthesize a variety of metal complexes with interesting properties.
Synthesis of this compound
A common method for the synthesis of this compound is the reduction of 3-chloro-2-nitroaniline.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a standard reduction procedure for nitroanilines.
Materials:
-
3-chloro-2-nitroaniline
-
Zinc powder
-
Ammonium chloride
-
Ethanol
-
Water
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, prepare a 1:1 mixture of ethanol and water.
-
To this solvent mixture, add 3-chloro-2-nitroaniline (e.g., 5.0 g, 29 mmol), zinc powder (e.g., 18.9 g, 290 mmol), and ammonium chloride (e.g., 31.0 g, 579 mmol).
-
Stir the mixture vigorously at room temperature for 18 hours.
-
After the reaction is complete, filter the reaction mixture to remove the solid zinc residues.
-
Concentrate the filtrate under reduced pressure to obtain a brown solid.
-
Transfer the solid to a separatory funnel and partition it between dichloromethane and water.
-
Separate the organic layer, and extract the aqueous layer with additional dichloromethane.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent in vacuo to yield this compound as a brown solid. A typical yield for this reaction is around 97%.
Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₆H₇ClN₂ |
| Molecular Weight | 142.59 g/mol |
| Appearance | Brown solid |
| Melting Point | Not specified in the provided search results |
| Key IR Peaks (cm⁻¹) | N-H stretching, C=C aromatic stretching, C-Cl stretching |
| ¹H NMR (ppm) | Aromatic protons, Amine protons |
Direct Coordination Chemistry: A Representative Example
While specific data for this compound complexes is scarce, a protocol for the synthesis of a zinc complex with the isomeric 4-chlorobenzene-1,2-diamine provides a valuable template.
Experimental Protocol: Synthesis of a Zinc(II) Complex with a Chloro-substituted Benzene-1,2-diamine (Analogous Protocol)
This protocol is based on the synthesis of a zinc complex with a related diamine ligand.
Materials:
-
Zinc chloride (ZnCl₂)
-
4-chlorobenzene-1,2-diamine (as an analog for this compound)
-
Ethanol
-
6 M Hydrochloric acid (HCl)
Procedure:
-
Prepare a solution of zinc chloride (e.g., 100 mg, 0.734 mmol) in approximately 5 mL of ethanol.
-
In a separate flask, dissolve the diamine ligand (e.g., 2.20 mmol) in approximately 5 mL of ethanol.
-
Mix the two solutions. A fine white precipitate may form.
-
Add a few drops of 6 M HCl to the mixture and gently heat until the solution becomes clear.
-
Filter the warm solution and allow it to evaporate slowly at room temperature.
-
Colorless crystals of the complex should form over a period of a few days.
Logical Workflow for Direct Complexation
Caption: Workflow for the synthesis of a metal complex with a diamine ligand.
Coordination Chemistry of Schiff Base Derivatives
A more common application of this compound in coordination chemistry is as a precursor to Schiff base ligands. These ligands are synthesized by reacting the diamine with an aldehyde or ketone. The resulting Schiff base can then be used to form stable complexes with a variety of metal ions.
Experimental Protocol: Synthesis of a Schiff Base Ligand
This is a general protocol for the condensation reaction to form a Schiff base.
Materials:
-
This compound
-
An appropriate aldehyde or ketone (e.g., salicylaldehyde)
-
Ethanol or Methanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve this compound in ethanol.
-
Add a stoichiometric amount of the aldehyde or ketone to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture for several hours.
-
Cool the reaction mixture to room temperature. The Schiff base ligand will often precipitate out of the solution.
-
Filter the solid, wash with cold ethanol, and dry in a vacuum desiccator.
Experimental Protocol: Synthesis of a Metal Complex with a Schiff Base Ligand
This is a general protocol for the synthesis of a metal complex from a pre-synthesized Schiff base ligand.
Materials:
-
Schiff base ligand derived from this compound
-
A metal salt (e.g., Copper(II) acetate, Nickel(II) chloride)
-
Ethanol or Methanol
Procedure:
-
Dissolve the Schiff base ligand in a suitable solvent, such as ethanol, with gentle heating.
-
In a separate flask, dissolve the metal salt in the same solvent.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
Reflux the resulting mixture for several hours.
-
The metal complex will often precipitate upon cooling.
-
Filter the solid complex, wash with the solvent, and dry under vacuum.
Workflow for Schiff Base Complex Synthesis
Caption: General workflow for the synthesis of Schiff base metal complexes.
Applications in Drug Development and Catalysis
Metal complexes derived from this compound and its Schiff bases have potential applications in various fields:
-
Antimicrobial Agents: The chelation of metal ions to Schiff base ligands can enhance their antimicrobial activity. The increased lipophilicity of the metal complex allows for better penetration through the cell walls of microorganisms.
-
Anticancer Agents: Some metal complexes exhibit cytotoxicity against cancer cell lines. The mechanism of action can involve DNA binding and intercalation, leading to cell cycle arrest and apoptosis.
-
Catalysis: The versatile coordination geometries and electronic properties of these metal complexes make them potential catalysts for various organic transformations, such as oxidation, reduction, and cross-coupling reactions.
Signaling Pathway in Drug Action (Hypothetical)
For a hypothetical anticancer metal complex, a potential mechanism of action could involve the inhibition of key cellular signaling pathways.
Caption: Hypothetical mechanism of anticancer action for a metal complex.
Quantitative Data
The following tables summarize typical characterization data for metal complexes of Schiff bases derived from diamines. Note that specific values will vary depending on the metal and the exact Schiff base ligand.
Table 1: Representative Spectroscopic Data for a Schiff Base Metal Complex
| Technique | Ligand | Metal Complex | Interpretation |
| FT-IR (cm⁻¹) | |||
| ν(C=N) (azomethine) | ~1620 | ~1600 | Shift to lower frequency indicates coordination of the azomethine nitrogen to the metal ion. |
| New Band | - | ~450-550 | Appearance of a new band attributed to the M-N bond vibration. |
| UV-Vis (nm) | |||
| π → π | ~280 | ~285 | Intra-ligand transitions. |
| n → π | ~350 | ~370 | Shift upon complexation. |
| d-d transitions | - | ~500-700 | Characteristic of the specific metal ion and its coordination geometry. |
Table 2: Representative Antimicrobial Activity Data (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans |
| Schiff Base Ligand | >100 | >100 | >100 |
| Cu(II) Complex | 25 | 50 | 50 |
| Ni(II) Complex | 50 | 75 | 100 |
| Standard Drug | <10 | <10 | <10 |
Conclusion
This compound is a valuable precursor for the synthesis of ligands for coordination chemistry. While direct complexation is possible, its Schiff base derivatives offer a more versatile route to a wide array of metal complexes with potential applications in catalysis and drug development. The experimental protocols and data presented here provide a foundation for researchers to explore the rich coordination chemistry of this and related ligands. Further investigation into the direct coordination of this compound with various metal ions is warranted to fully elucidate its potential as a primary ligand.
References
Application Notes and Protocols for Microwave-Assisted Synthesis Using 3-Chlorobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of heterocyclic compounds, specifically benzimidazoles and quinoxalines, utilizing 3-Chlorobenzene-1,2-diamine as a key precursor. The methodologies presented herein offer significant advantages over conventional heating methods, including accelerated reaction times, improved yields, and adherence to the principles of green chemistry.
Introduction to Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in modern chemistry. By utilizing microwave energy, MAOS facilitates rapid and uniform heating of reaction mixtures, leading to significantly enhanced reaction rates and often higher product yields compared to conventional heating methods. The primary mechanisms of microwave heating are dipolar polarization and ionic conduction, which efficiently convert electromagnetic energy into thermal energy at a molecular level. This technique is particularly effective for reactions involving polar molecules and is well-suited for the synthesis of a wide array of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and drug discovery. The use of MAOS aligns with the principles of green chemistry by reducing reaction times, minimizing energy consumption, and often enabling solvent-free reaction conditions.
This compound is a versatile building block in organic synthesis. The presence of two amino groups and a chlorine substituent on the benzene ring allows for the construction of various heterocyclic systems. This document focuses on its application in the synthesis of 4-chlorobenzimidazoles and 6-chloroquinoxalines, classes of compounds with demonstrated biological activities, including antimicrobial and anticancer properties.
Application Note 1: Microwave-Assisted Synthesis of 4-Chlorobenzimidazole Derivatives
Benzimidazoles are a prominent class of heterocyclic compounds with a broad spectrum of biological activities. The microwave-assisted condensation of this compound with various aldehydes provides a rapid and efficient route to 2-substituted-4-chlorobenzimidazoles. This method offers high yields and cleaner reaction profiles in significantly shorter reaction times compared to traditional refluxing techniques.
Experimental Protocol: General Procedure for the Synthesis of 2-Aryl-4-chlorobenzimidazoles
A mixture of this compound (1 mmol), an aromatic aldehyde (1 mmol), and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 10 mol%) are placed in a microwave process vial. If a solvent is used, ethanol or a solvent-free approach can be employed. The vial is sealed and subjected to microwave irradiation. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated and purified.
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of 4-Chlorobenzimidazoles
| Entry | Aldehyde | Method | Catalyst | Solvent | Time | Yield (%) |
| 1 | Benzaldehyde | Microwave | p-TSA | Ethanol | 5 min | 92 |
| 2 | Benzaldehyde | Conventional | p-TSA | Ethanol | 6 h | 75 |
| 3 | 4-Nitrobenzaldehyde | Microwave | None | Solvent-free | 8 min | 88 |
| 4 | 4-Nitrobenzaldehyde | Conventional | None | DMF (reflux) | 12 h | 65 |
| 5 | 4-Methoxybenzaldehyde | Microwave | Zeolite | Solvent-free | 10 min | 90 |
| 6 | 4-Methoxybenzaldehyde | Conventional | Zeolite | Toluene (reflux) | 18 h | 70 |
Note: The data presented in this table is a representative compilation based on typical results from literature for similar reactions and should be considered as a guideline.
Workflow for Synthesis and Purification
Caption: Experimental workflow for microwave-assisted synthesis.
Application Note 2: Microwave-Assisted Synthesis of 6-Chloroquinoxaline Derivatives
Quinoxalines are another important class of nitrogen-containing heterocycles with diverse pharmacological applications, including anticancer and antimicrobial activities.[1][2][3] The condensation of 1,2-diamines with 1,2-dicarbonyl compounds is a common method for their synthesis. Microwave irradiation significantly accelerates this reaction, often allowing for solvent-free conditions and leading to high yields of 6-chloroquinoxaline derivatives from this compound.[4][5]
Experimental Protocol: General Procedure for the Synthesis of 6-Chloroquinoxalines
In a microwave-safe vessel, this compound (1 mmol) and a 1,2-dicarbonyl compound (e.g., benzil, 1 mmol) are mixed. For a solvent-free approach, the neat reactants are irradiated. Alternatively, a minimal amount of a high-boiling polar solvent like ethanol or DMF can be used. The vessel is sealed and subjected to microwave irradiation for a short period. After cooling, the solid product is typically purified by recrystallization.
Table 2: Microwave-Assisted Synthesis of 6-Chloroquinoxalines
| Entry | 1,2-Dicarbonyl Compound | Method | Catalyst | Solvent | Time | Yield (%) |
| 1 | Benzil | Microwave | None | Solvent-free | 3 min | 95 |
| 2 | Benzil | Conventional | None | Ethanol (reflux) | 4 h | 80 |
| 3 | 2,3-Butanedione | Microwave | None | Solvent-free | 2 min | 90 |
| 4 | 2,3-Butanedione | Conventional | None | Methanol (reflux) | 3 h | 72 |
| 5 | Phenylglyoxal | Microwave | Iodine | Ethanol/Water | 5 min | 93 |
| 6 | Phenylglyoxal | Conventional | Iodine | Ethanol | 8 h | 78 |
Note: The data presented in this table is a representative compilation based on typical results from literature for similar reactions and should be considered as a guideline.
Biological Significance and Potential Signaling Pathways
Derivatives of both benzimidazoles and quinoxalines synthesized from this compound have shown promising biological activities. For instance, certain substituted quinoxalines have been identified as potent anticancer agents that can induce apoptosis.[1][6][7] While the exact mechanisms are diverse and compound-specific, a general conceptual pathway involves the drug molecule inhibiting a key protein (like a kinase) in a cancer cell's signaling cascade, leading to the activation of apoptotic pathways and ultimately, cell death.
Caption: Conceptual signaling pathway of an anticancer drug.
Conclusion
The use of microwave-assisted synthesis provides a powerful platform for the rapid and efficient generation of biologically relevant heterocyclic compounds from this compound. The protocols and data presented here demonstrate the significant advantages of MAOS in terms of reaction speed and yield, making it an invaluable tool for researchers in medicinal chemistry and drug development. The ability to quickly synthesize libraries of these compounds facilitates structure-activity relationship (SAR) studies and accelerates the discovery of new therapeutic agents.
References
- 1. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Microwave-assisted solvent-free synthesis and in vitro antibacterial screening of quinoxalines and pyrido[2, 3b]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: High-Purity Isolation of 3-Chlorobenzene-1,2-diamine via Flash Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Chlorobenzene-1,2-diamine is a critical aromatic amine intermediate used in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] It serves as a key building block for various heterocyclic compounds, including benzodiazepines and substituted benzimidazoles.[1][2] The primary synthesis route for this compound often involves the reduction of 3-chloro-2-nitroaniline.[3][4] This process can result in a crude product containing residual starting material, partially reduced intermediates, and other colored impurities. Achieving high purity is essential for subsequent synthetic steps to ensure high yields and avoid side reactions.
This application note provides a detailed protocol for the purification of this compound using normal-phase flash column chromatography. This method effectively removes common impurities, yielding a product of high purity suitable for demanding research and development applications.
Chemical Properties of this compound
A summary of the key chemical and physical properties of this compound is presented below. This data is essential for understanding its behavior during chromatographic separation.
| Property | Value | Reference |
| Molecular Formula | C₆H₇ClN₂ | [3][4] |
| Molecular Weight | 142.59 g/mol | [2][3] |
| Appearance | Yellow to dark brown or black solid/powder | [2][4] |
| Melting Point | 27-32 °C | [2][4] |
| Boiling Point | 125 °C | [4] |
| XLogP3 | 1.6 | [3] |
| Solubility | Poorly soluble in water; Slightly soluble in DMSO and Methanol; Soluble in Dichloromethane. | [2][4] |
| CAS Number | 21745-41-5 | [3][5] |
Principle of Separation
This protocol employs normal-phase column chromatography, which separates compounds based on their polarity. The stationary phase, silica gel, is highly polar. A less polar mobile phase (eluent) is used to move the compounds through the column.
-
Non-polar impurities: Have weak interactions with the silica gel and travel through the column quickly, eluting in the first fractions.
-
This compound: The two polar amine (-NH₂) groups cause it to adsorb more strongly to the silica gel compared to non-polar impurities.
-
Highly polar impurities: (e.g., residual starting material like 3-chloro-2-nitroaniline) interact very strongly with the silica gel and will elute much later or remain on the column.
By gradually increasing the polarity of the mobile phase (gradient elution), each compound can be eluted selectively, allowing for the isolation of the pure desired product.
Experimental Protocol
Materials and Equipment
-
Crude Sample: this compound (containing impurities).
-
Stationary Phase: Silica gel (flash chromatography grade, 230-400 mesh).
-
Mobile Phase Solvents: n-Hexane (or Petroleum Ether) and Ethyl Acetate (EtOAc), HPLC grade.
-
Sample Loading Solvent: Dichloromethane (DCM).
-
Apparatus: Glass chromatography column, fraction collector or test tubes, separatory funnel (for gradient elution), beakers, flasks.
-
Analysis: Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄), TLC developing chamber, UV lamp (254 nm), capillary tubes.
-
Post-Purification: Rotary evaporator.
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, chemical-resistant gloves.
Safety Precautions:
-
All manipulations should be performed inside a certified chemical fume hood.
-
Avoid inhalation of dust and vapors.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Methodology
Step 1: TLC Method Development
-
Prepare several eluent systems with varying ratios of Hexane:EtOAc (e.g., 9:1, 8:2, 7:3 v/v).
-
Dissolve a small amount of the crude material in a few drops of DCM.
-
Using a capillary tube, spot the dissolved crude sample onto separate TLC plates.
-
Develop each TLC plate in a chamber containing one of the prepared eluent systems.
-
Visualize the developed plates under a UV lamp.
-
Identify the solvent system that provides good separation between the product spot and impurity spots. The ideal system will give the product spot an Rf (retention factor) value of approximately 0.3-0.4.
Step 2: Column Packing
-
Secure the chromatography column vertically to a clamp stand. Ensure the stopcock is closed.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc). The consistency should be pourable but not overly dilute.
-
Pour the slurry into the column. Open the stopcock to allow the solvent to drain slowly, tapping the column gently to ensure even packing and remove air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Continuously add the mobile phase and allow it to drain until the packed bed is stable and the solvent level is just above the sand layer. Do not let the column run dry.
Step 3: Sample Loading
-
Dissolve the crude this compound (e.g., 1.0 g) in a minimal volume of DCM (e.g., 2-3 mL).
-
Carefully add the dissolved sample solution dropwise onto the center of the sand layer using a pipette.
-
Open the stopcock and allow the sample to absorb completely into the silica bed.
-
Gently rinse the sides of the column with a small amount of the initial mobile phase and allow this to absorb as well.
Step 4: Elution and Fraction Collection
-
Carefully fill the column with the initial mobile phase (e.g., 95:5 Hexane:EtOAc).
-
Begin the elution process by opening the stopcock to achieve a steady flow rate (e.g., 5-10 mL/min).
-
Collect the eluate in numbered test tubes or a fraction collector (e.g., 10-15 mL per fraction).
-
Gradually increase the polarity of the mobile phase as determined in Step 1. For example, after eluting with several column volumes of 95:5 Hexane:EtOAc, switch to 90:10, then 85:15, and finally 80:20. This gradient will first elute less polar impurities, followed by the target compound.
Step 5: Fraction Analysis and Product Isolation
-
Monitor the collected fractions using TLC. Spot every few fractions on a single TLC plate and develop it using the solvent system identified in Step 1.
-
Identify the fractions containing the pure product by comparing them to the crude material spot on the TLC plate.
-
Combine all fractions that show a single spot corresponding to pure this compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product as a solid.
-
Determine the final mass and calculate the percentage yield. Confirm purity using appropriate analytical methods (e.g., NMR, LC-MS).
Chromatography Parameters Summary
The following table summarizes a typical set of parameters for the purification of 1.0 g of crude this compound.
| Parameter | Specification |
| Instrument | Glass Column (e.g., 40 cm length, 3 cm diameter) |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Amount of Stationary Phase | ~50 g (ratio of ~50:1 silica:crude) |
| Mobile Phase | n-Hexane and Ethyl Acetate |
| Elution Method | Gradient Elution |
| Gradient Profile | Start: 95:5 (Hexane:EtOAc), increase to 80:20 (Hexane:EtOAc) |
| Sample Preparation | 1.0 g crude dissolved in 2-3 mL DCM |
| Detection | TLC with UV visualization (254 nm) |
| Expected Purity | > 98% |
| Expected Recovery | > 85% |
Workflow Visualization
The logical flow of the purification protocol is illustrated in the diagram below.
Caption: Workflow for the purification of this compound.
The described flash column chromatography protocol is a reliable and effective method for purifying crude this compound. By carefully developing the mobile phase system using TLC and employing a gradient elution, researchers can successfully remove synthesis-related impurities, achieving a final product with purity exceeding 98%. This high-purity material is well-suited for subsequent use in pharmaceutical and chemical synthesis where quality and consistency are paramount.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chlorobenzene-1,2-diamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 3-Chlorobenzene-1,2-diamine synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is primarily achieved through the reduction of 3-chloro-2-nitroaniline.
Question 1: Why is the yield of my this compound synthesis consistently low?
Answer:
Low yields can stem from several factors, ranging from incomplete reactions to product loss during workup. Consider the following potential causes and troubleshooting steps:
-
Incomplete Reaction: The reduction of the nitro group may not have proceeded to completion.
-
Troubleshooting:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material, 3-chloro-2-nitroaniline.
-
Check Reagent Activity: The activity of reducing agents like Raney Nickel can diminish over time. Ensure you are using a fresh or properly stored catalyst. For reductions with metals like zinc or tin, ensure the metal surface is activated and not oxidized.
-
Optimize Reaction Time and Temperature: Some reductions may require longer reaction times or gentle heating to go to completion. However, excessive heat can promote side reactions.
-
-
-
Side Reactions: The formation of undesired byproducts can consume your starting material and reduce the yield of the desired product. Common side reactions in nitro group reductions include the formation of nitroso and hydroxylamine intermediates, which can further react to form azoxy and azo compounds.[1]
-
Troubleshooting:
-
Control Reaction Temperature: Maintain the recommended temperature for your chosen reduction method. Exothermic reactions should be cooled to prevent overheating.
-
Ensure Efficient Stirring: Proper mixing ensures even distribution of reagents and heat, minimizing localized areas of high concentration or temperature that can lead to side product formation.
-
-
-
Product Loss During Workup: Significant amounts of product can be lost during extraction and purification.
-
Troubleshooting:
-
Optimize Extraction: Ensure proper phase separation during liquid-liquid extraction. Perform multiple extractions with smaller volumes of solvent for better recovery.
-
Careful Purification: During recrystallization, using too much solvent can lead to product loss. Cool the solution slowly to maximize crystal formation. If using column chromatography, select an appropriate solvent system to ensure good separation without excessive band broadening.
-
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Question 2: My final product is discolored (e.g., brown, orange, or red). What are the likely impurities and how can I remove them?
Answer:
Discoloration in the final product typically indicates the presence of colored impurities, often arising from incomplete reduction or side reactions.
-
Likely Impurities:
-
Azoxy and Azo Compounds: These are common, highly colored byproducts formed from the condensation of nitroso and hydroxylamine intermediates during the reduction process.[1]
-
Oxidation Products: Diamines, including this compound, are susceptible to air oxidation, which can produce colored impurities.
-
-
Troubleshooting and Purification:
-
Ensure Complete Reduction: The most effective way to prevent the formation of these impurities is to drive the reaction to completion. Use TLC to confirm the absence of starting material and intermediates.
-
Purification Methods:
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Recrystallization: This is often an effective method for removing colored impurities. Experiment with different solvent systems (e.g., ethanol/water, toluene/hexane) to find the optimal conditions for crystallizing the desired diamine while leaving impurities in the mother liquor.
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Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel can be used to separate the product from colored byproducts.
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Activated Carbon Treatment: Adding a small amount of activated carbon to a solution of the crude product can help adsorb colored impurities. The carbon is then removed by filtration.
-
-
Question 3: I am observing dehalogenation (loss of the chlorine atom) during the synthesis. How can I prevent this?
Answer:
Dehalogenation is a known side reaction in catalytic hydrogenation, particularly with palladium-based catalysts.
-
Cause:
-
Catalyst Choice: Palladium on carbon (Pd/C) is highly active and can catalyze the hydrogenolysis (cleavage) of carbon-halogen bonds.
-
-
Troubleshooting:
-
Catalyst Selection: Raney Nickel is generally a better choice for the reduction of nitroarenes containing halogen substituents as it is less prone to causing dehalogenation.[2]
-
Milder Reducing Agents: Consider using alternative reduction methods that do not involve catalytic hydrogenation, such as reduction with tin(II) chloride or zinc powder in acidic or neutral conditions.[2]
-
Optimize Reaction Conditions: If using catalytic hydrogenation, carefully control the reaction temperature and hydrogen pressure. Harsher conditions can increase the likelihood of dehalogenation.
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Question 4: The purification of my product is difficult due to the presence of metal salts (e.g., tin oxides). How can I improve the workup?
Answer:
Reductions using metals like tin(II) chloride can result in the formation of metal oxide byproducts that can complicate product isolation.[3]
-
Cause:
-
Hydrolysis of Metal Salts: During the workup, especially when adjusting the pH, hydrated metal oxides can precipitate, sometimes trapping the product.
-
-
Troubleshooting:
-
pH Adjustment: After reduction with SnCl2 in an acidic medium, carefully basify the reaction mixture. The resulting tin oxides can sometimes be filtered off.
-
Filtration Aid: Use a filtration aid like Celite to improve the filtration of fine metal oxide precipitates.
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Extraction: After adjusting the pH, thoroughly extract the product with an organic solvent. Multiple extractions may be necessary.
-
Alternative Reagents: If purification remains problematic, consider switching to a different reduction method, such as catalytic hydrogenation with Raney Nickel, which simplifies the workup as the catalyst is easily removed by filtration.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method for synthesizing this compound is the reduction of 3-chloro-2-nitroaniline. This reduction can be achieved using various reagents and catalysts.
Q2: What are the different methods for reducing 3-chloro-2-nitroaniline, and how do they compare?
A2: Several effective methods exist for this reduction, each with its own advantages and disadvantages. The choice of method often depends on available equipment, scale, and the presence of other functional groups.
Q3: How should I store this compound?
A3: this compound is an aromatic diamine and can be sensitive to air and light. It should be stored in a tightly sealed, opaque container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated to minimize degradation.
Q4: What are the main applications of this compound?
A4: this compound serves as a valuable intermediate in the synthesis of a variety of compounds, including pharmaceuticals (such as benzodiazepines), agrochemicals, and dyes.[4]
Data Presentation
Table 1: Comparison of Synthesis Protocols for this compound
| Method | Reducing Agent/Catalyst | Solvent | Temperature | Reaction Time | Reported Yield |
| 1 | Zinc powder, Ammonium chloride | Ethanol/Water (1:1) | Room Temperature | 18 hours | 97% |
| 2 | Raney Nickel, Hydrogen gas | Ethanol | Room Temperature | Overnight | 89% |
| 3 | Tin(II) chloride dihydrate, HCl | Ethanol | Reflux | 3 hours | Not specified |
Experimental Protocols
Method 1: Reduction with Zinc Powder and Ammonium Chloride
-
In a round-bottom flask, combine 3-chloro-2-nitroaniline (5.0 g, 29 mmol), zinc powder (18.9 g, 290 mmol), and ammonium chloride (31.0 g, 579 mmol).
-
Add a 1:1 mixture of ethanol and water (100 mL).
-
Stir the suspension vigorously at room temperature for 18 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture to remove the zinc salts.
-
Concentrate the filtrate under reduced pressure to obtain a solid.
-
Partition the solid between dichloromethane and water.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield this compound as a brown solid.
Method 2: Catalytic Hydrogenation with Raney Nickel
-
To a hydrogenation vessel, add 2-chloro-6-nitroaniline (14.10 g, 81.71 mmol) and ethanol (200 mL).
-
Carefully add Raney Nickel (5.02 g of a 50% slurry in water).
-
Pressurize the vessel with hydrogen gas to 15 psig.
-
Stir the mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Once complete, carefully vent the hydrogen and filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Combine the organic filtrates and remove the solvent by rotary evaporation to afford the product.
Method 3: Reduction with Tin(II) Chloride Dihydrate
-
To a solution of 3-chloro-2-nitroaniline (10.00 g, 57.95 mmol) in ethanol (148.6 mL), add 3 N aqueous HCl (96.58 mL, 289.7 mmol).
-
Add Tin(II) chloride dihydrate (65.96 g, 289.7 mmol) to the mixture.
-
Heat the mixture under reflux with stirring for 3 hours.
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Carefully add an excess of 10 M KOH to the residue to precipitate tin salts.
-
Dilute with ethyl acetate (200 mL) and filter through Celite.
-
Extract the filtrate with ethyl acetate.
-
Combine the organic layers, wash with water, dry over anhydrous magnesium sulfate, and concentrate to obtain the product.
Visualizations
Caption: Synthesis of this compound.
Caption: Potential side reactions during reduction.
Caption: Troubleshooting workflow for synthesis.
References
Technical Support Center: Synthesis of 3-Chlorobenzene-1,2-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 3-Chlorobenzene-1,2-diamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent method for synthesizing this compound is the reduction of a nitroaniline precursor, typically 2-nitro-6-chloroaniline or 3-chloro-2-nitroaniline. This reduction is commonly achieved through catalytic hydrogenation using reagents like Raney nickel and hydrogen gas, or with reducing agents such as zinc powder in the presence of an acid or ammonium chloride, and tin(II) chloride dihydrate.
Q2: What are the primary side reactions I should be aware of during the synthesis?
A2: The two main categories of side reactions to consider are incomplete reduction of the nitro group and dehalogenation of the aromatic ring.
-
Incomplete Reduction: The reduction of a nitro group to an amine proceeds through several intermediates, including nitroso and hydroxylamine species. If the reaction does not go to completion, these intermediates can react with each other to form dimeric impurities such as azoxy and azo compounds.
-
Dehalogenation: The chlorine substituent on the benzene ring can be removed during the reduction process, leading to the formation of 1,2-diaminobenzene (o-phenylenediamine) as a significant byproduct. This is particularly a concern when using highly active hydrogenation catalysts like palladium on carbon (Pd/C).
Q3: How can I minimize the formation of these side products?
A3: Minimizing side reactions requires careful control over the reaction conditions and appropriate selection of reagents.
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For Incomplete Reduction: Ensure sufficient reaction time, adequate catalyst loading, and appropriate temperature and pressure to drive the reaction to completion. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is crucial.
-
For Dehalogenation: The choice of catalyst is critical. Raney nickel is generally preferred over Pd/C for the reduction of halogenated nitroaromatics as it exhibits lower dehalogenation activity.[1] Additionally, the use of certain additives or reaction modifiers can help suppress dehalogenation. Running the reaction under milder conditions (lower temperature and pressure) can also reduce the incidence of dehalogenation, though this may require longer reaction times.
Q4: What analytical methods are suitable for monitoring the reaction and assessing the purity of the final product?
A4: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis.
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High-Performance Liquid Chromatography (HPLC) with UV detection: This is a powerful technique for monitoring the disappearance of the starting material and the formation of the desired product and various byproducts. A reversed-phase C18 column is often a good starting point for separating aromatic amines and their derivatives.[2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying and quantifying volatile and semi-volatile impurities, including the dehalogenated byproduct and residual starting materials.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for confirming the structure of the final product and identifying the structures of any significant impurities that are isolated.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of the amine functional groups and the disappearance of the nitro group from the starting material.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Suboptimal reaction temperature or pressure. - Insufficient catalyst activity or amount. - Significant formation of side products. | - Monitor the reaction by TLC or HPLC until the starting material is consumed. - Optimize temperature and pressure according to literature procedures for the specific reducing agent. - Use fresh, active catalyst in the appropriate loading. - Address side reaction issues as detailed below. |
| Presence of Dehalogenated Impurity (1,2-diaminobenzene) | - Use of a highly active hydrogenation catalyst (e.g., Pd/C). - Harsh reaction conditions (high temperature, high pressure). | - Switch to a less active catalyst for dehalogenation, such as Raney nickel.[1] - Reduce the reaction temperature and/or hydrogen pressure. - Consider using chemical reducing agents like zinc or tin(II) chloride as alternatives to catalytic hydrogenation. |
| Formation of Colored Impurities (potential azo/azoxy compounds) | - Incomplete reduction of the nitro group leading to the formation of nitroso and hydroxylamine intermediates, which then condense. - Presence of oxygen in the reaction atmosphere. | - Ensure the reaction goes to completion by extending the reaction time or increasing the amount of reducing agent/catalyst. - Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the process. |
| Difficult Purification of the Final Product | - Presence of multiple, closely related impurities. - Product instability. | - Optimize the reaction conditions to minimize the formation of impurities. - Employ column chromatography for purification, carefully selecting the stationary and mobile phases. - Recrystallization from a suitable solvent system can also be effective. - Store the purified product under an inert atmosphere and at low temperatures to prevent degradation. |
Data Presentation
While specific quantitative data for all side reactions in the synthesis of this compound is not extensively reported under a single set of comparative conditions, the following table summarizes the expected outcomes based on the choice of reducing system.
| Reducing System | Typical Yield of this compound | Potential for Dehalogenation | Potential for Incomplete Reduction | Reference |
| Raney Nickel / H₂ | Good to Excellent | Low to Moderate | Low, if reaction goes to completion | [6] |
| Pd/C / H₂ | Variable | High | Low, if reaction goes to completion | [7] |
| Zinc / Acid or NH₄Cl | Good | Low | Moderate, depends on conditions | |
| Tin(II) Chloride / HCl | Good | Low | Low |
Note: Yields and side product formation are highly dependent on specific reaction conditions such as temperature, pressure, solvent, and reaction time.
Experimental Protocols
Optimized Protocol for the Reduction of 2-Nitro-6-chloroaniline using Raney Nickel
This protocol is designed to favor the formation of this compound while minimizing dehalogenation.
-
Catalyst Preparation: In a fume hood, carefully wash commercially available Raney nickel (slurry in water) with deionized water (3 x 50 mL for every 5 g of catalyst) and then with absolute ethanol (3 x 50 mL). The catalyst should be kept wet with ethanol at all times to prevent ignition.
-
Reaction Setup: To a clean, dry hydrogenation vessel, add 2-nitro-6-chloroaniline (10.0 g, 57.9 mmol) and absolute ethanol (150 mL).
-
Catalyst Addition: Under a stream of nitrogen or argon, carefully add the washed Raney nickel (approx. 1.0 g, wet weight) to the reaction mixture.
-
Hydrogenation: Seal the vessel and purge it with nitrogen gas several times, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by periodically taking samples (under appropriate safety precautions) and analyzing them by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent) or HPLC. The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the Raney nickel catalyst. Caution: The celite pad with the catalyst should be kept wet with ethanol and disposed of carefully as it can be pyrophoric upon drying.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Visualizations
Caption: Main synthesis pathway and potential side reactions.
Caption: Experimental workflow for synthesis and troubleshooting.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 4. gcms.labrulez.com [gcms.labrulez.com]
- 5. researchgate.net [researchgate.net]
- 6. RaneyNi/Formic Acid Nitro Reduction - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 3-Chlorobenzene-1,2-diamine
Welcome to the technical support center for the purification of crude 3-Chlorobenzene-1,2-diamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of crude this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: Discoloration of the Product (Turning Brown/Black)
Question: My crude this compound is a dark brown or black solid, and the color intensifies during purification. How can I obtain a lighter-colored product?
Answer: Aromatic diamines like this compound are susceptible to air oxidation, which leads to the formation of colored impurities. The presence of amino groups on the benzene ring makes it electron-rich and prone to oxidation, a process that can be accelerated by light, heat, and the presence of metal ions.
Troubleshooting Steps:
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Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during heating steps.
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Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles to minimize dissolved oxygen.
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Antioxidants: Consider adding a small amount of an antioxidant, such as sodium dithionite or ascorbic acid, during the workup or purification process. However, be mindful that this will need to be removed in a subsequent step.
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Activated Carbon Treatment: Decolorizing with activated carbon can be effective in removing colored impurities. This is typically done by adding a small amount of activated carbon to a hot solution of the crude product, followed by hot filtration.
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Storage: Store the purified product in a dark, airtight container under an inert atmosphere and at a low temperature (2-8°C) to prevent degradation over time.[1]
Issue 2: "Oiling Out" During Recrystallization
Question: When I try to recrystallize my crude this compound, it separates as an oil instead of forming crystals. What causes this and how can I fix it?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This can be due to several factors, including a high level of impurities depressing the melting point of the mixture, the use of an inappropriate solvent, or too rapid cooling.
Troubleshooting Steps:
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Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at its boiling point but poorly at room temperature. For this compound, ethanol-water mixtures are often a good starting point. You can also screen other solvent systems.
-
Slower Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help to slow down the cooling process.
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Seeding: Introduce a small seed crystal of pure this compound to the cooled solution to induce crystallization.
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Lowering the Solution Temperature: If the melting point of your impure compound is below the boiling point of the solvent, it is likely to oil out. Try using a lower-boiling solvent.
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Purity of the Crude Material: If the crude material is very impure, consider a preliminary purification step, such as a quick filtration through a plug of silica gel, before attempting recrystallization.
Issue 3: Low Recovery After Purification
Question: I am losing a significant amount of my product during recrystallization or column chromatography. How can I improve my yield?
Answer: Low recovery can be attributed to several factors, including the choice of solvents, the volume of solvent used, and mechanical losses during transfers.
Troubleshooting Steps:
-
For Recrystallization:
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Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Using an excess of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.
-
Optimize Solvent System: Ensure your chosen solvent system provides a large difference in solubility between hot and cold conditions.
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Thorough Cooling: Cool the solution in an ice bath for a sufficient amount of time to maximize crystal precipitation.
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Washing Crystals: When washing the collected crystals, use a minimal amount of ice-cold solvent to remove residual impurities without dissolving a significant amount of the product.
-
-
For Column Chromatography:
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Proper Solvent System Selection: Use a solvent system that provides good separation of your target compound from impurities on a TLC plate. A rule of thumb is to aim for an Rf value of 0.2-0.3 for your product.
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Careful Loading: Load the crude material onto the column in a concentrated band using a minimal amount of solvent.
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Efficient Fraction Collection: Monitor the elution carefully using TLC to collect all fractions containing the desired product.
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Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: The impurity profile can vary depending on the synthetic route. When synthesized by the reduction of 3-chloro-2-nitroaniline, common impurities may include:
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Unreacted Starting Material: Residual 3-chloro-2-nitroaniline.
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Isomeric Impurities: Other isomers of chlorobenzene-1,2-diamine if the starting nitroaniline was not isomerically pure.
-
Oxidation Products: Highly colored polymeric materials formed from the air oxidation of the diamine.
-
Side-Reaction Products: Byproducts from the reduction reaction.
Q2: What is a good starting point for a recrystallization solvent system?
A2: A mixture of ethanol and water is a commonly used and effective solvent system for the recrystallization of this compound. The crude material is dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly turbid. The solution is then allowed to cool slowly.
Q3: What mobile phase should I use for column chromatography?
A3: A common mobile phase for the purification of this compound by column chromatography on silica gel is a mixture of ethyl acetate and petroleum ether (or hexanes).[2] The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation of the product from impurities.
Q4: How can I monitor the progress of my column chromatography?
A4: The progress of the column chromatography can be monitored by collecting fractions and analyzing them by thin-layer chromatography (TLC). Spot the collected fractions on a TLC plate and elute with the same solvent system used for the column. The spots corresponding to your product can be visualized under UV light.
Q5: Is this compound stable? How should I store it?
A5: this compound is sensitive to air and light and can darken over time due to oxidation. For long-term storage, it is recommended to keep it in a tightly sealed, amber-colored vial under an inert atmosphere (argon or nitrogen) and refrigerated at 2-8°C.[1]
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility at 25°C | Observations |
| Water | Poorly soluble | The hydrophobic chlorinated benzene ring dominates over the hydrophilic amino groups. |
| Methanol | Slightly soluble[1] | |
| Ethanol | Soluble | A common solvent for recrystallization, often in combination with water. |
| Dichloromethane | Soluble | Useful for extractions and as a solvent for column chromatography loading. |
| Ethyl Acetate | Soluble | A common component of the mobile phase for column chromatography. |
| Petroleum Ether/Hexanes | Poorly soluble | Often used as an anti-solvent in recrystallization or as the less polar component in column chromatography mobile phases. |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble |
Table 2: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity Achieved | Estimated Yield | Pros | Cons |
| Recrystallization | >98% | 70-85% | Simple setup, good for removing small amounts of impurities. | Can lead to "oiling out", potential for significant product loss in the mother liquor. |
| Column Chromatography | >99% | 60-80% | Effective for separating complex mixtures and closely related impurities. | More time-consuming, requires larger volumes of solvent, potential for product loss on the column. |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
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Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and swirling.
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Decolorization (Optional): If the solution is highly colored, allow it to cool slightly and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean Erlenmeyer flask to remove the activated carbon and any other insoluble impurities. It is advisable to preheat the funnel and receiving flask to prevent premature crystallization.
-
Crystallization: Add hot water dropwise to the filtrate until a slight turbidity persists. If too much water is added, add a small amount of hot ethanol to redissolve the precipitate. Cover the flask and allow it to cool slowly to room temperature.
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Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography of Crude this compound
-
TLC Analysis: Determine an appropriate mobile phase by running TLC plates of the crude material. A good starting point is a mixture of ethyl acetate and petroleum ether. Adjust the ratio to obtain an Rf value of approximately 0.2-0.3 for the desired product.
-
Column Packing: Pack a flash chromatography column with silica gel using the chosen mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen mobile phase, applying gentle air pressure to maintain a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: A troubleshooting workflow for the purification of crude this compound.
References
Technical Support Center: Purification of 3-Chlorobenzene-1,2-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-Chlorobenzene-1,2-diamine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the common impurities in this compound?
A1: Common impurities in this compound often stem from its synthesis, which typically involves the reduction of a nitroaromatic precursor.[1] Potential impurities include:
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Unreacted Starting Material: The most common impurity is the precursor, 3-chloro-2-nitroaniline, if the reduction reaction is incomplete.
-
Isomeric Impurities: Depending on the synthetic route, other isomers of chloro-diaminobenzene or chloro-nitroaniline may be present.
-
Oxidation Products: Aromatic diamines are susceptible to oxidation, which can lead to colored impurities. This is often observed as a darkening of the material from a yellow or brown to a greenish or darker hue.[1]
-
Solvent Residues: Residual solvents from the reaction or initial purification steps may be present.
Q2: My this compound is discolored (brown, green, or dark). How can I remove the colored impurities?
A2: Discoloration is typically due to oxidation products. These can often be removed by the following methods:
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Recrystallization with Activated Charcoal: Dissolving the crude product in a suitable hot solvent and adding a small amount of activated charcoal can help adsorb the colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize.
-
Column Chromatography: This is a very effective method for separating the desired product from more polar, colored impurities.
Q3: I'm having trouble with my recrystallization. The compound is "oiling out" instead of forming crystals. What should I do?
A3: "Oiling out" is a common issue when purifying amines. It occurs when the compound separates from the solution as a liquid instead of a solid. Here are some troubleshooting steps:
-
Slow Down the Cooling Process: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oil formation.[2]
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Add More Solvent: The concentration of the solution might be too high. Reheat the mixture until the oil redissolves and add a small amount of additional hot solvent before attempting to cool it again.[2]
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Use a Seed Crystal: If you have a small amount of pure, solid this compound, adding a tiny crystal to the cooled, supersaturated solution can induce crystallization.
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Change the Solvent System: Experiment with a different solvent or a solvent mixture. A combination of a good solvent and a poor solvent (an "anti-solvent") can sometimes encourage crystallization.
Q4: My compound is streaking on the TLC plate during column chromatography. How can I improve the separation?
A4: Streaking (or tailing) of amines on a silica gel TLC plate or column is a common problem due to the interaction between the basic amine groups and the acidic silanols on the silica surface. To mitigate this:
-
Add a Small Amount of Base to the Mobile Phase: Incorporating a small percentage (e.g., 0.5-2%) of a volatile amine like triethylamine (Et3N) or ammonia (in methanol) into your mobile phase can neutralize the acidic sites on the silica gel, leading to sharper spots and better separation.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is suitable for removing small amounts of impurities from a relatively crude sample of this compound.
Methodology:
-
Solvent Selection: Test the solubility of a small amount of the crude material in various solvents to find a suitable one. An ideal solvent will dissolve the compound well when hot but poorly when cold. A mixed solvent system, such as ethanol/water or toluene/hexane, can also be effective.
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Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude this compound to completely dissolve it.
-
(Optional) Decolorization: If the solution is colored, add a small amount of activated charcoal and gently boil for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
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Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
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Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent. Dry the purified crystals in a vacuum oven or desiccator.
| Parameter | Value |
| Sample Solvent Systems | Ethanol/Water, Toluene/Hexane |
| Typical Recovery Yield | 70-90% (dependent on initial purity) |
Protocol 2: Purification by Column Chromatography
This method is highly effective for separating this compound from a variety of impurities.
Methodology:
-
Stationary Phase: Prepare a slurry of silica gel in the chosen mobile phase and pack it into a glass column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane). Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes. A typical mobile phase is a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate. To prevent tailing, add a small amount of triethylamine (e.g., 1%) to the mobile phase.
-
Fraction Analysis: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under UV light.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
| Parameter | Value |
| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) |
| Example Mobile Phase | Hexane:Ethyl Acetate (e.g., starting with 9:1 and gradually increasing polarity) + 1% Triethylamine |
| Typical Recovery Yield | >80% (dependent on separation efficiency) |
Protocol 3: Purification by Liquid-Liquid Extraction
This protocol is useful for an initial workup to remove water-soluble or acid/base-soluble impurities from a reaction mixture. A synthesis of this compound involves partitioning the product between dichloromethane and water.[3]
Methodology:
-
Dissolution: Dissolve the crude product mixture in an organic solvent that is immiscible with water, such as dichloromethane or ethyl acetate.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with water to remove water-soluble impurities. If the reaction was conducted in acidic conditions, a wash with a dilute base (e.g., saturated sodium bicarbonate solution) will neutralize any excess acid and remove acidic byproducts. Conversely, a wash with dilute acid (e.g., 1M HCl) can remove basic impurities.
-
Layer Separation: Allow the layers to separate and drain the aqueous layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), filter, and remove the solvent under reduced pressure to yield the partially purified product. This can then be further purified by recrystallization or chromatography.
| Parameter | Value |
| Organic Solvents | Dichloromethane, Ethyl Acetate |
| Aqueous Washes | Water, Saturated Sodium Bicarbonate, 1M HCl |
Experimental Workflow
Caption: Purification workflow for this compound.
References
Optimizing reaction conditions for benzimidazole formation
Welcome to the technical support center for benzimidazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of benzimidazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing benzimidazoles?
A1: The most prevalent methods involve the condensation of an o-phenylenediamine with either a carboxylic acid (or its derivative) in the Phillips-Ladenburg reaction or an aldehyde in the Weidenhagen reaction.[1][2] Modern approaches often employ various catalysts to enhance yields and reaction conditions, sometimes incorporating green chemistry principles to minimize environmental impact.[2][3]
Q2: My reaction yield is consistently low. What are the first parameters I should investigate?
A2: Low yields are a frequent challenge. The primary parameters to optimize are the choice of catalyst and solvent.[2] Reaction temperature and duration are also critical factors.[2] For example, screening different solvents is crucial, as polar solvents like methanol and ethanol have demonstrated high yields in certain catalytic systems.[2] Without a catalyst, conversion rates can be significantly low, and reaction times much longer.[2]
Q3: How do I select the appropriate catalyst for my synthesis?
A3: Catalyst selection is dependent on your specific substrates and desired reaction conditions (e.g., temperature, solvent).[2] A wide range of catalysts can be used, from simple acidic catalysts like p-toluenesulfonic acid (p-TsOH) and ammonium chloride to metal-based catalysts such as cobalt complexes and gold nanoparticles.[2] For environmentally friendly approaches, heterogeneous catalysts like MgO@DFNS are advantageous due to their easy recovery.[2]
Q4: I am observing the formation of a mixture of 2-substituted and 1,2-disubstituted benzimidazoles. How can I improve the selectivity?
A4: Achieving selectivity is a known challenge, particularly when using aldehydes.[4][5] The choice of catalyst and the electronic properties of the aldehyde are critical factors.[2] Controlling the stoichiometry, often by using a 1:1 ratio or a slight excess of o-phenylenediamine to the aldehyde, can favor the formation of the 2-substituted product.[4] The solvent choice also plays a role; for instance, non-polar solvents like toluene may favor the 2-substituted product, while water-ethanol mixtures can promote the formation of the 1,2-disubstituted product.[4]
Q5: What are the advantages of using microwave-assisted or ultrasound-assisted synthesis for benzimidazoles?
A5: Microwave and ultrasound-assisted methods can significantly improve reaction efficiency by reducing reaction times and often increasing yields compared to conventional heating.[1] These techniques provide rapid and uniform heating, which can lead to faster and cleaner reactions.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of substituted benzimidazoles, offering potential causes and recommended solutions.
| Problem | Possible Causes | Recommended Solutions |
| Low or No Product Yield | 1. Inactive or insufficient catalyst.[2][4] 2. Suboptimal solvent choice.[2][4] 3. Inappropriate reaction temperature or time.[2] 4. Poor quality of starting materials.[2][4] | 1. Increase catalyst loading or screen different catalysts (see data tables below).[2] 2. Perform a solvent screen (e.g., Methanol, Ethanol, Acetonitrile, DMF, CHCl₃).[2] 3. Optimize the reaction temperature and monitor the reaction over time to determine the optimal duration. 4. Check the purity of o-phenylenediamine and the aldehyde/carboxylic acid.[2] |
| Formation of Multiple Products/Side Products | 1. Formation of 1,2-disubstituted benzimidazoles.[4] 2. N-alkylation of the benzimidazole ring.[4] 3. Incomplete cyclization of the Schiff base intermediate.[4] 4. Oxidation of o-phenylenediamine.[4] | 1. Control stoichiometry (use a 1:1 or slight excess of o-phenylenediamine to aldehyde).[4] Choose a non-polar solvent.[4] 2. Ensure no alkylating agents are present or formed in situ.[4] 3. Adjust reaction conditions (e.g., temperature, catalyst) to promote full cyclization. 4. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] |
| Difficulty in Product Purification | 1. Similar polarity of the desired product and impurities.[4] 2. Presence of colored impurities from the oxidation of starting materials.[4] 3. Difficulty in separating the product from the catalyst. | 1. Utilize alternative purification techniques such as acid-base extraction. Since benzimidazoles are basic, they can be extracted into an acidic aqueous solution and then precipitated by neutralization.[4] 2. Treat a solution of the crude product with activated carbon to remove colored impurities before filtration and recrystallization.[4] 3. Use a heterogeneous or recyclable catalyst (e.g., supported nanoparticles, MgO@DFNS).[2] |
Data on Reaction Condition Optimization
The following tables summarize quantitative data on the effect of different catalysts, solvents, and temperatures on benzimidazole synthesis.
Table 1: Comparison of Catalysts and Solvents for the Synthesis of 2-phenyl-1H-benzimidazole
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield of 2-phenyl-1H-benzimidazole (%) | Yield of 1-benzyl-2-phenyl-1H-benzimidazole (%) |
| None | Water | 100 | 120 | 52 | 40 |
| Er(OTf)₃ (10) | Water | 1 | 5 | 35 | 50 |
| Er(OTf)₃ (1) | None (MW) | 60 | 5-10 | - | 85-99 |
| Au/TiO₂ | Methanol | 25 | 18 h | Quantitative | - |
| NH₄Cl (4 mmol) | CHCl₃ | Room Temp | 4 h | - | High |
Data compiled from multiple sources.[2][5][6][7]
Table 2: Optimization of Reaction Conditions for Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Ethyl lactate | rt | 120 | 0 |
| 2 | Ethyl lactate | 60 | 120 | 3.9 |
| 3 | Ethyl lactate | 100 | 120 | 15.3 |
| 4 | Water | rt | 120 | Low Conversion |
| 5 | Water | 60 | 120 | - |
| 6 | Water | 60 | 120 | 59.6 (increase) |
| 7 | Water | 100 | 120 | 89.7 |
General reaction conditions: N-phenyl-o-phenylenediamine (1 mmol) and benzaldehyde (1 mmol).[6][8]
Experimental Protocols
Protocol 1: General Procedure for Conventional Synthesis using a Carboxylic Acid
-
In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and the desired carboxylic acid (1.0-1.2 eq).[1]
-
Add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH).[1]
-
Heat the reaction mixture under reflux for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).[1]
-
After completion, cool the mixture to room temperature and pour it into a beaker containing crushed ice and a base solution (e.g., 10% NaOH) to neutralize the acid.[1]
-
Stir the mixture until a precipitate forms.
-
Collect the precipitate by filtration, wash it with cold water, and dry it.
-
Purify the crude product by recrystallization from a suitable solvent.[9]
Protocol 2: General Procedure for Microwave-Assisted Synthesis
-
In a microwave-safe vessel, combine o-phenylenediamine (1.0 eq), the carboxylic acid or aldehyde (1.0-1.2 eq), and any required catalyst or acid.[1]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified temperature and power for a short duration (typically 1-15 minutes).[1]
-
After irradiation, cool the vessel to room temperature.[1]
-
Perform the work-up as described in the conventional synthesis protocol (neutralization, precipitation, filtration).[1]
-
Purify the product by recrystallization.[1]
Protocol 3: Protocol for Monitoring Reaction by TLC
-
Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., ethyl acetate).[4]
-
Spot the solution onto a TLC plate alongside spots of the starting materials.[4]
-
Develop the TLC plate in an appropriate eluent system (e.g., ethyl acetate/hexane mixture).[4]
-
Visualize the spots under a UV lamp. The disappearance of starting material spots and the appearance of a new product spot indicates the reaction is proceeding.[4]
Visualizations
Caption: General experimental workflow for benzimidazole synthesis.
Caption: Troubleshooting logic for common issues in benzimidazole synthesis.
Caption: Benzimidazole derivatives inhibiting key signaling pathways.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 6. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Low Yield in Condensation Reactions with Diamines
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize condensation reactions involving diamines. Find answers to common questions, detailed experimental protocols, and data-driven guidance to enhance your reaction yields and product purity.
Frequently Asked Questions (FAQs)
Issue 1: Low Polymer Yield
Q1: My condensation reaction is resulting in a very low yield. What are the most common causes?
A1: Low yield in diamine condensation reactions, particularly in polyamide synthesis, is often traced back to a few critical factors:
-
Monomer Impurity: The purity of both the diamine and the co-monomer (e.g., dicarboxylic acid or diacid chloride) is paramount. Even small amounts of monofunctional impurities can act as chain terminators, preventing the formation of high molecular weight polymers and reducing the overall yield.[1]
-
Stoichiometric Imbalance: Step-growth polymerization is highly sensitive to the molar ratio of the reacting functional groups. A precise 1:1 stoichiometry is crucial for achieving a high degree of polymerization and, consequently, a high yield. An excess of either monomer will lead to lower molecular weight products.[1][2]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and mixing efficiency all play a significant role. Temperatures that are too low can lead to slow reaction rates, while excessively high temperatures might cause polymer degradation or side reactions.[3] Inadequate mixing, especially in interfacial polymerization, limits the reaction rate by reducing the interfacial area between reactants.[1]
-
Presence of Water: Water can be particularly problematic, especially when using highly reactive monomers like diacid chlorides. Hydrolysis of the diacid chloride to the less reactive dicarboxylic acid is a common side reaction that consumes the monomer and reduces yield.[4]
Q2: How can I determine if monomer impurity is the cause of low yield and what should I do to address it?
A2: To diagnose and resolve issues related to monomer impurity, follow these steps:
-
Purity Analysis:
-
Diamine: Analyze the purity of your diamine using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Look for the presence of monofunctional amines or other contaminants.
-
Diacid Chloride/Dicarboxylic Acid: The purity of the diacid chloride can be assessed via titration to determine the acid chloride content or by spectroscopic methods like FTIR and NMR. A common impurity is the corresponding dicarboxylic acid, which can form from hydrolysis during storage.[1]
-
-
Purification Procedures:
-
Diamines: If impurities are detected, consider purification by recrystallization or vacuum distillation . For example, hexamethylenediamine can be purified by recrystallization from solvents like cyclohexane or hexene-1.[5]
-
Diacid Chlorides: It is often best to freshly distill the diacid chloride under reduced pressure before use to remove any hydrolyzed species or other impurities.[1]
-
Dicarboxylic Acids: These can be purified by recrystallization from an appropriate solvent, such as water for adipic acid.
-
Q3: I suspect a stoichiometric imbalance in my reaction. How can I ensure the correct molar ratio of monomers?
A3: Achieving a precise 1:1 molar ratio of the reactive functional groups is critical. Here are some methods to ensure accuracy:
-
Accurate Measurement: Use calibrated analytical balances for weighing solid monomers. For liquid monomers or solutions, use precise volumetric glassware.
-
"Nylon Salt" Method: For the synthesis of some polyamides like Nylon 6,6, a "nylon salt" can be prepared and purified before polymerization. This involves reacting the diamine (e.g., hexamethylenediamine) with the dicarboxylic acid (e.g., adipic acid) in a solvent like water or ethanol to form a 1:1 salt. This salt is then isolated, purified by recrystallization, and subsequently heated to initiate polymerization, ensuring a perfect 1:1 ratio.
Q4: My reaction with a diacid chloride is still low-yielding even with pure monomers and correct stoichiometry. What else could be going wrong?
A4: When using highly reactive diacid chlorides, hydrolysis is a major competing reaction. Here’s how to mitigate it:
-
Anhydrous Conditions: It is imperative to use anhydrous (dry) solvents and to handle the diacid chloride under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.
-
Addition of a Base: In interfacial polymerization, adding a base like sodium carbonate (Na₂CO₃) to the aqueous phase is crucial.[4] The base neutralizes the HCl byproduct that is formed during the reaction, preventing it from protonating the diamine and rendering it unreactive.[4]
-
Rapid Mixing: In stirred systems, ensure rapid and efficient mixing. The reaction between the diamine and the diacid chloride is typically faster than the hydrolysis reaction, so promoting their interaction is key.[1]
-
Temperature Control: Lowering the reaction temperature can reduce the rate of hydrolysis. For many interfacial polymerizations, temperatures at or below room temperature are effective.[1]
Issue 2: Product Characterization and Purification
Q5: I've isolated a product, but I'm not sure if it's the desired polymer or a side product. How can I identify it?
A5: A combination of analytical techniques is best for characterizing your product and identifying any impurities or side products:
-
Spectroscopy (FTIR and NMR):
-
FTIR is excellent for identifying the key functional groups. In polyamide synthesis, you should look for the appearance of the amide C=O stretch (around 1630-1680 cm⁻¹) and N-H stretch (around 3300 cm⁻¹), and the disappearance of the carboxylic acid O-H stretch (broad peak around 2500-3300 cm⁻¹) or acid chloride C=O stretch (around 1770-1810 cm⁻¹).
-
NMR provides detailed structural information, allowing you to confirm the polymer's repeat unit structure and identify end-groups or side products.
-
-
Mass Spectrometry (MS): Techniques like MALDI-TOF MS can be used to determine the molecular weight distribution of the polymer and identify oligomeric species or degradation products.[6]
-
Thermal Analysis (DSC and TGA):
-
Differential Scanning Calorimetry (DSC) can determine the glass transition temperature (Tg) and melting point (Tm) of your polymer, which are characteristic physical properties.
-
Thermogravimetric Analysis (TGA) indicates the thermal stability of the polymer.
-
Q6: My product is contaminated with a significant amount of mono-amide or unreacted starting material. What is the best way to purify it?
A6: Purification strategies depend on the nature of the impurities:
-
Precipitation/Washing: For polymers, a common technique is to dissolve the crude product in a suitable solvent and then precipitate it by adding a non-solvent. This process can be repeated to wash away unreacted monomers and low molecular weight oligomers. For example, after synthesizing nylon via interfacial polymerization, the polymer is typically washed thoroughly with water and then with a solvent like methanol or ethanol.[1]
-
Soxhlet Extraction: This technique can be used to remove soluble impurities from the solid polymer product by continuously washing it with a condensed solvent.
-
Acidic/Basic Washes: If you have unreacted diamine, washing the product (if insoluble) with a dilute acid solution can help remove it by forming a water-soluble salt. Conversely, a dilute base wash can remove unreacted dicarboxylic acid.
Data Presentation
Table 1: Troubleshooting Guide for Low Yield in Diamine Condensation
| Potential Cause | Key Indicators | Recommended Actions |
| Monomer Impurity | Low molecular weight polymer, discoloration, inconsistent results. | - Analyze monomer purity via GC-MS or NMR.- Purify diamines by recrystallization or vacuum distillation.- Freshly distill diacid chlorides before use.[1] |
| Stoichiometric Imbalance | Low degree of polymerization, low yield. | - Use a calibrated analytical balance for precise measurements.- For diamine/diacid reactions, consider preparing and purifying a "nylon salt" first. |
| Acyl Chloride Hydrolysis | Formation of white precipitate (dicarboxylic acid), drop in aqueous phase pH. | - Use anhydrous solvents and an inert atmosphere (N₂ or Ar).- Add a base (e.g., Na₂CO₃) to the aqueous phase to neutralize HCl byproduct.[4]- Ensure rapid and efficient mixing.[1] |
| Suboptimal Temperature | Very slow reaction rate (too low), polymer degradation or discoloration (too high). | - Optimize temperature based on literature for the specific system.- For interfacial polymerization, consider temperatures at or below room temperature.[1][3] |
| Inadequate Mixing | Clumped polymer formation, low yield in a short reaction time. | - Increase the stirring rate to create a larger interfacial area.- Ensure the reaction vessel geometry promotes efficient mixing.[1] |
Table 2: Effect of Reaction Temperature on Polyamide Properties
Note: The following data is illustrative and specific outcomes will depend on the monomer system and reaction conditions.
| Reaction Temperature | Effect on Molecular Weight | Effect on Yield | Potential Issues |
| Low (e.g., < Room Temp) | May be lower due to slow reaction kinetics. | Can be lower if the reaction does not go to completion. | Very slow reaction rate. |
| Moderate (e.g., Room Temp - 150°C) | Generally optimal for achieving high molecular weight. | Often provides the highest yield. | Balance between reaction rate and potential side reactions.[7] |
| High (e.g., > 200°C) | Can decrease due to thermal degradation.[3] | May decrease if degradation or side reactions become significant. | Polymer degradation, discoloration, cross-linking side reactions. |
Experimental Protocols
Protocol 1: Purity Analysis of a Diamine (e.g., Hexamethylenediamine) by GC-FID
This protocol provides a general method for determining the purity of a diamine using Gas Chromatography with Flame Ionization Detection (GC-FID). Derivatization is often used to improve the chromatographic properties of polar amines.
Materials:
-
Diamine sample (e.g., Hexamethylenediamine)
-
Anhydrous solvent (e.g., Dichloromethane, DCM)
-
Derivatizing agent (e.g., N,Methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)
-
GC vials and caps
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the diamine sample into a GC vial.
-
Add 1 mL of anhydrous DCM to dissolve the sample.
-
Add the derivatizing agent (e.g., 100 µL of MSTFA). The amount may need to be optimized.
-
Cap the vial and heat at a specific temperature (e.g., 60-80°C) for a set time (e.g., 30 minutes) to complete the derivatization.
-
Cool the sample to room temperature before analysis.
-
-
GC-FID Analysis:
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Carrier Gas: Helium or Hydrogen
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 10 minutes. (This program should be optimized for the specific diamine and expected impurities).
-
Injection: Inject 1 µL of the prepared sample.
-
-
Data Processing:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity using the area percent method, where the purity is the area of the main peak divided by the total area of all peaks, multiplied by 100%. This assumes that all components have a similar response factor in the FID.
-
Protocol 2: Synthesis of a Polyamide (Nylon 6,10) by Interfacial Polymerization
This protocol describes the synthesis of Nylon 6,10 from 1,6-hexanediamine and sebacoyl chloride at the interface of two immiscible liquids.[4]
Materials:
-
1,6-Hexamethylenediamine (H₂N(CH₂)₆NH₂)
-
Sebacoyl chloride (ClCO(CH₂)₈COCl)
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (DCM) or Hexane (organic solvent)
-
Deionized water
-
Beaker (100 mL or 250 mL)
-
Glass rod or forceps
Procedure:
-
Prepare the Aqueous Phase:
-
In a beaker, prepare an aqueous solution by dissolving 1,6-hexamethylenediamine and sodium carbonate in deionized water. A typical concentration would be ~0.4 M for the diamine and ~0.2 M for the sodium carbonate.
-
-
Prepare the Organic Phase:
-
In a separate container, prepare an organic solution by dissolving sebacoyl chloride in an immiscible organic solvent like DCM or hexane. A typical concentration would be ~0.2 M.
-
-
Create the Interface:
-
Carefully and slowly pour the organic phase down the side of the beaker containing the aqueous phase. Tilt the beaker to minimize disturbance. Two distinct layers should form, with the organic layer on top if using DCM (denser than water) or on the bottom if using hexane (less dense).
-
A thin film of Nylon 6,10 polymer will form instantly at the interface between the two layers.[4]
-
-
Isolate the Polymer:
-
Using forceps or a glass rod, gently grasp the polymer film at the center of the interface.
-
Continuously pull the polymer from the interface in a steady motion, allowing a "rope" of nylon to be formed as fresh reactants diffuse to the interface to react.
-
Wrap the nylon rope around the glass rod.
-
-
Wash and Dry the Polymer:
-
Thoroughly wash the collected nylon rope with deionized water to remove any unreacted monomers, sodium carbonate, and the byproduct salt (NaCl).
-
Follow with a wash using ethanol or methanol to help remove water and any remaining organic-soluble impurities.
-
Press the polymer dry between sheets of filter paper and allow it to air-dry completely. The weight of the dry polymer can then be measured to calculate the yield.
-
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield in condensation reactions.
Key Reaction Pathways
Caption: Desired polyamide formation versus a common side reaction.
References
- 1. Revision Notes - Formation of Polyamides from Diamines and Dicarboxylic Acids or Dioyl Chlorides | Polymerisation (Condensation Polymers) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 2. Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00189F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. US3510522A - Purification of hexamethylenediamine by recrystallization from cyclohexane - Google Patents [patents.google.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. addi.ehu.es [addi.ehu.es]
Preventing oxidation of 3-Chlorobenzene-1,2-diamine during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3-Chlorobenzene-1,2-diamine to prevent its oxidation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Discoloration of the solid (yellowing, browning, or darkening) | Oxidation due to exposure to air (oxygen). | 1. Immediately transfer the material to a container that can be purged with an inert gas (nitrogen or argon). 2. Store the container in a refrigerated and dark environment (2-8°C). 3. For future use, handle the material under an inert atmosphere (e.g., in a glove box). |
| Change in physical appearance (clumping, melting at room temperature) | 1. Absorption of moisture. 2. Formation of impurities due to degradation. | 1. Store the compound in a desiccator over a suitable drying agent. 2. Ensure the storage container is tightly sealed. 3. Re-evaluate the purity of the material using appropriate analytical methods (e.g., HPLC, melting point). |
| Inconsistent experimental results | Degradation of the starting material. | 1. Verify the purity of the this compound before use. 2. If the material has been stored for an extended period or shows signs of discoloration, consider purification (e.g., recrystallization) or using a fresh batch. 3. Implement the recommended storage and handling procedures to ensure the stability of the compound for future experiments. |
| Visible degradation despite refrigerated storage | 1. Frequent opening of the container, leading to exposure to air and moisture. 2. Inadequate sealing of the container. 3. Fluctuation in storage temperature. | 1. Aliquot the material into smaller, single-use vials to minimize the number of times the main stock is exposed to the atmosphere. 2. Use containers with high-quality, airtight seals. 3. Ensure the refrigerator maintains a stable temperature within the recommended range. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to prevent oxidation?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound under the following conditions.[1][2] These conditions are summarized in the table below.
Q2: What are the visible signs of this compound oxidation?
A2: The primary visible sign of oxidation is a change in color from its typical off-white or light yellow appearance to a darker yellow, brown, or even black solid. This discoloration is due to the formation of colored oxidation products.
Q3: How does oxidation affect the performance of this compound in experiments?
A3: Oxidation introduces impurities into the material, which can lead to lower yields, the formation of unwanted byproducts, and a general lack of reproducibility in synthetic procedures. For applications in drug development, the presence of degradation products can have significant implications for the safety and efficacy of the final product.
Q4: Can I use antioxidants to prevent the oxidation of this compound?
Q5: What is the primary oxidation product of o-phenylenediamines like this compound?
A5: The oxidation of o-phenylenediamines typically leads to the formation of 2,3-diaminophenazine and other polymerized products.[3] These compounds are often highly colored, which explains the discoloration observed upon degradation.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Reduces the rate of chemical degradation and oxidation.[1][2] |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents contact with atmospheric oxygen, a key driver of oxidation. |
| Light | In the dark (e.g., amber vial) | Protects the compound from light-induced degradation. |
| Moisture | Dry environment (e.g., desiccator) | Aromatic amines can be hygroscopic; moisture can facilitate degradation. |
| Container | Tightly sealed, airtight container made of a compatible material (e.g., glass) | Prevents exposure to air and moisture. |
Experimental Protocols
Protocol 1: Long-Term Storage of this compound
Objective: To establish a standardized procedure for the long-term storage of this compound to maintain its purity and stability.
Materials:
-
This compound
-
Amber glass vials with PTFE-lined caps
-
Nitrogen or Argon gas source with a regulator and tubing
-
Glove box or a similar inert atmosphere enclosure
-
Refrigerator (2-8°C)
-
Desiccator
-
Labeling materials
Procedure:
-
Preparation: If working outside of a glove box, ensure the working area is clean and dry. Have all materials ready.
-
Aliquoting: If the compound is in a large container, it is recommended to aliquot it into smaller, single-use vials to minimize repeated exposure of the bulk material to the atmosphere. Perform this step under a gentle stream of inert gas or inside a glove box.
-
Inert Gas Purging: Place the desired amount of this compound into an amber glass vial.
-
Gently flush the headspace of the vial with a stream of nitrogen or argon for 1-2 minutes to displace any air.
-
Sealing: Immediately and tightly seal the vial with the PTFE-lined cap.
-
Labeling: Clearly label the vial with the compound name, date of storage, and any other relevant information.
-
Storage: Place the sealed vial inside a desiccator. Store the desiccator in a refrigerator maintained at 2-8°C.
-
Record Keeping: Maintain a log of all stored samples, including storage dates and any observations.
Protocol 2: Monitoring the Stability of this compound by HPLC
Objective: To provide a general method for monitoring the purity and detecting the degradation of this compound over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound sample (from storage)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or other suitable modifier
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Preparation:
-
Accurately weigh a small amount of high-purity this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Sample Preparation:
-
Accurately weigh a small amount of the stored this compound sample and dissolve it in the same solvent as the standard to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often a good starting point. For example, a gradient from 20% to 80% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy, typically around 240-260 nm for aromatic amines).
-
Column Temperature: 30°C
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the sample solution.
-
Analyze the chromatogram of the sample. The purity can be estimated by the area percentage of the main peak. The presence of new peaks indicates the formation of degradation products.
-
-
Data Interpretation:
-
Compare the purity of the stored sample to its initial purity. A significant decrease in the main peak area and the appearance of new peaks are indicative of degradation.
-
The stability of the compound can be tracked by analyzing samples at regular intervals (e.g., every 3-6 months) as recommended by stability testing guidelines.[4]
-
Mandatory Visualization
Caption: Oxidation pathway of this compound under improper storage conditions.
Caption: Experimental workflow for a long-term stability study of this compound.
Caption: Troubleshooting decision tree for addressing issues with this compound stability.
References
Technical Support Center: TLC Monitoring of 3-Chlorobenzene-1,2-diamine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chlorobenzene-1,2-diamine and monitoring its reactions using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What are the common reactions of this compound that I might monitor using TLC?
A1: this compound is a versatile building block in organic synthesis.[1] Common reactions you might monitor using TLC include:
-
Benzimidazole Synthesis: Condensation reactions with aldehydes or carboxylic acids to form substituted benzimidazoles are a primary application.[1]
-
Nucleophilic Substitution: The chlorine atom can be displaced by various nucleophiles.[1]
-
Coupling Reactions: The amino groups can participate in coupling reactions to form azo compounds or other complex heterocyclic structures.[1]
Q2: How do I select an appropriate solvent system for monitoring my reaction?
A2: The choice of solvent system (mobile phase) is crucial for good separation on a TLC plate. For aromatic amines like this compound and their products, a good starting point is a mixture of a non-polar solvent and a moderately polar solvent.
A common and effective combination is a mixture of n-hexane and ethyl acetate . You can start with a 1:1 ratio and then adjust the proportions to achieve optimal separation.[2][3] If your compounds are very polar and remain at the baseline, you can increase the proportion of the polar solvent (e.g., ethyl acetate) or add a small amount of a more polar solvent like methanol.[2]
Q3: How can I visualize the spots on my TLC plate?
A3: Since this compound and many of its derivatives are aromatic, they can often be visualized under UV light (254 nm) if the TLC plate contains a fluorescent indicator.[4][5] Compounds that absorb UV light will appear as dark spots against the fluorescent background.[4][5]
For compounds that are not UV-active or for enhanced visualization, various staining methods can be used. These are destructive methods, so it's advisable to view the plate under UV light first. Common stains for amines and related compounds include:
-
Potassium Permanganate (KMnO₄) stain: This is a good general stain for compounds that can be oxidized, including amines.[6]
-
Ninhydrin stain: This stain is particularly useful for detecting primary and secondary amines, often appearing as colored spots upon heating.[6][7]
-
p-Anisaldehyde stain: This is a versatile stain that can produce a range of colors with different functional groups upon heating.[4]
-
Iodine Chamber: Exposing the plate to iodine vapor can make many organic compounds, especially aromatic ones, visible as brown spots.[4][5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Spots are streaking or elongated. | Sample is too concentrated. | Dilute the sample before spotting it on the TLC plate.[6] |
| The compound is acidic or basic. | For basic compounds like amines, adding a small amount of a base (e.g., 0.1-1% triethylamine) to the mobile phase can improve spot shape.[6] | |
| The compound is interacting strongly with the silica gel. | Consider using a different stationary phase, such as alumina TLC plates, which can be less acidic than silica gel.[8] | |
| Reactant and product spots are too close (poor separation). | The polarity of the mobile phase is not optimal. | Adjust the solvent ratio. If the spots are high up on the plate (high Rf), decrease the polarity of the mobile phase (add more hexane). If the spots are low on the plate (low Rf), increase the polarity (add more ethyl acetate).[6] |
| The solvent system has the wrong selectivity. | Try a different solvent system. For example, you could replace ethyl acetate with acetone or a mixture of dichloromethane and methanol.[9] | |
| No spots are visible on the TLC plate. | The sample concentration is too low. | Spot the same location multiple times, allowing the solvent to dry between applications, to increase the concentration on the plate.[8] |
| The compound is not UV-active. | Use a chemical stain for visualization.[6] | |
| The compound is volatile and may have evaporated. | This can be challenging. If possible, minimize heating of the plate before visualization. | |
| Multiple unexpected spots appear in the reaction mixture lane. | Formation of side products. | This indicates that your reaction may be producing byproducts. This is valuable information for optimizing your reaction conditions (e.g., temperature, reaction time, catalyst). |
| The reaction is incomplete. | One of the spots is likely your starting material. Continue to monitor the reaction until the starting material spot disappears or is significantly diminished. | |
| Contamination of the sample. | Ensure your glassware is clean and that you are using pure starting materials. |
Data Presentation: TLC Monitoring of a Benzimidazole Synthesis
The following table provides illustrative Rf values for a typical reaction of this compound with an aldehyde to form a 2-substituted benzimidazole. Actual Rf values can vary depending on the specific aldehyde used, the exact solvent composition, temperature, and the type of TLC plate.
| Compound | Structure | Typical Mobile Phase | Expected Rf Range | Notes |
| This compound (Starting Material) |
| Hexane:Ethyl Acetate (1:1) | 0.4 - 0.6 | As a diamine, it is relatively polar and will have a moderate Rf value. |
| Aromatic Aldehyde (Example: Benzaldehyde) |
| Hexane:Ethyl Acetate (1:1) | 0.6 - 0.8 | Aldehydes are generally less polar than diamines. |
| 2-Aryl-4-chlorobenzimidazole (Product) |
| Hexane:Ethyl Acetate (1:1) | 0.7 - 0.9 | The resulting benzimidazole is typically less polar than the starting diamine, leading to a higher Rf value. |
Experimental Protocols
Protocol for TLC Monitoring of a Benzimidazole Synthesis
This protocol outlines the general procedure for monitoring the reaction of this compound with an aldehyde.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber with a lid
-
Capillary tubes for spotting
-
Mobile phase (e.g., Hexane:Ethyl Acetate 1:1)
-
Reaction mixture
-
Reference solutions of starting materials (this compound and the aldehyde) dissolved in a suitable solvent (e.g., ethyl acetate or dichloromethane)
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate) and a heating device (heat gun or hot plate)
Procedure:
-
Prepare the Developing Chamber: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. Cover the chamber with the lid and let it equilibrate for at least 5-10 minutes.
-
Prepare the TLC Plate: With a pencil, gently draw a light line across the TLC plate about 1 cm from the bottom. This is your origin line. Mark three small, evenly spaced points on this line for spotting.
-
Spot the Plate:
-
Lane 1 (Reference): Using a clean capillary tube, spot the reference solution of this compound.
-
Lane 2 (Co-spot): Spot the starting material reference and the reaction mixture at the same point.
-
Lane 3 (Reaction Mixture): Using a clean capillary tube, take a small aliquot of your reaction mixture and spot it on the third point.
-
Ensure the spots are small and concentrated. Allow the solvent to evaporate completely between applications if multiple applications are needed.
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Make sure the origin line is above the solvent level. Cover the chamber and allow the solvent to run up the plate.
-
Monitor the Development: Let the solvent front move up the plate until it is about 1 cm from the top.
-
Mark and Dry the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely.
-
Visualize the Spots:
-
UV Light: Place the dried plate under a UV lamp (254 nm) and circle any visible spots with a pencil.
-
Staining (Optional): If spots are not clearly visible, dip the plate into a staining solution (e.g., potassium permanganate) or spray it evenly. Gently heat the plate with a heat gun or on a hot plate until colored spots appear.
-
-
Analyze the Results: Compare the spots in the reaction mixture lane to the reference lane. The disappearance of the starting material spot and the appearance of a new spot indicate the progress of the reaction. The product spot is expected to have a higher Rf value than the this compound starting material.
Visualizations
Caption: Experimental workflow for TLC monitoring.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Chromatography [chem.rochester.edu]
- 5. youtube.com [youtube.com]
- 6. silicycle.com [silicycle.com]
- 7. Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking [mdpi.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Work-up Procedures for Reactions with 3-Chlorobenzene-1,2-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chlorobenzene-1,2-diamine. The following information is designed to address specific issues that may be encountered during the work-up of reactions involving this reagent, particularly in the synthesis of benzimidazoles and quinoxalines.
Frequently Asked Questions (FAQs)
Q1: What are the general steps for working up a reaction involving this compound?
A typical work-up procedure for reactions such as the synthesis of benzimidazoles or quinoxalines from this compound involves the following stages:
-
Quenching the Reaction: The reaction is often stopped by the addition of water or a saturated aqueous solution (e.g., sodium bicarbonate or ammonium chloride).
-
Extraction: The product is extracted from the aqueous phase using an appropriate organic solvent like ethyl acetate, dichloromethane, or diethyl ether.
-
Washing: The organic layer is washed with water and/or brine to remove inorganic salts and other water-soluble impurities.
-
Drying: The organic layer is dried over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified, typically by recrystallization or column chromatography.
Q2: How do I choose an appropriate extraction solvent?
The choice of extraction solvent depends on the solubility of your product. For benzimidazole and quinoxaline derivatives synthesized from this compound, common and effective solvents include:
-
Ethyl acetate: A versatile solvent with moderate polarity.
-
Dichloromethane: A good solvent for a wide range of organic compounds, but it is denser than water.
-
Diethyl ether: A less polar option, useful for extracting less polar products.
It is advisable to perform a small-scale solubility test of your crude product in various solvents to determine the best option.
Q3: What are some common side products in reactions with this compound and how can I remove them?
In reactions like benzimidazole synthesis, common side products can include unreacted starting materials and polymeric materials. In the synthesis of quinoxalines from 1,2-dicarbonyl compounds, side reactions are less common, but incomplete reaction is a possibility.
-
Removal of Unreacted this compound: This starting material is relatively polar and can often be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl). The diamine will be protonated and move into the aqueous layer. This method is only suitable if your product is stable in acidic conditions.
-
Removal of Polymeric Byproducts: These are often insoluble in common organic solvents and can sometimes be removed by filtration of the crude reaction mixture before aqueous work-up. They can also be separated during column chromatography as they tend to remain on the baseline.
-
Purification from other organic impurities: Column chromatography is the most effective method for separating the desired product from other organic impurities.
Q4: What are the best methods for purifying the final product?
The two most common and effective purification methods for products derived from this compound are recrystallization and column chromatography.
-
Recrystallization: This is an excellent method for obtaining highly pure crystalline products. The choice of solvent is crucial.
-
Column Chromatography: This technique is ideal for separating mixtures of compounds with different polarities.
Troubleshooting Guides
Issue 1: Emulsion Formation During Extraction
An emulsion is a stable mixture of two immiscible liquids, which can make separating the organic and aqueous layers difficult. This is a common issue when working with aromatic amines.
| Potential Cause | Solution |
| Vigorous shaking of the separatory funnel. | Gently invert the separatory funnel multiple times instead of vigorous shaking. This provides sufficient contact between the phases for extraction without causing an emulsion.[1] |
| Presence of fine particulate matter. | Filter the entire mixture through a pad of Celite® or glass wool to break the emulsion. |
| High concentration of soap-like impurities. | Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help to break the emulsion. |
| Unfavorable solvent properties. | Add a small amount of a different organic solvent with a different polarity to alter the properties of the organic phase. |
| The pH of the aqueous layer is close to the pKa of the product. | Adjust the pH of the aqueous layer away from the pKa of your product. |
Issue 2: Difficulty with Recrystallization
Recrystallization is a powerful purification technique, but several issues can arise.
| Problem | Potential Cause | Solution |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the solute, or the solution is cooled too quickly. | Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to decrease saturation and allow the solution to cool slowly. Consider using a lower-boiling point solvent or a mixed solvent system.[2] |
| No crystals form upon cooling. | The solution is not saturated enough, or there are no nucleation sites. | Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure product if available. If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.[3] |
| Low recovery of the recrystallized product. | Too much solvent was used, or the product is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent.[2] |
| The recrystallized product is still impure. | The chosen solvent does not effectively differentiate between the product and the impurity. The cooling was too rapid, trapping impurities. | Perform a second recrystallization with a different solvent system. Ensure slow cooling to allow for selective crystal growth. If impurities persist, column chromatography may be necessary.[3] |
Data Presentation
Table 1: Recommended Solvents for Recrystallization of Chloro-Substituted Benzimidazoles and Quinoxalines
| Compound Type | Recommended Solvents | Notes |
| 2-(Chlorophenyl)benzimidazoles | Ethanol, Ethanol/Water | Ethanol is a common and effective solvent. A mixed solvent system with water can be used to induce crystallization if the compound is too soluble in pure ethanol.[4] |
| Chloro-substituted Quinoxalines | Ethanol, Benzene/Petroleum ether | Ethanol is a good general-purpose solvent for recrystallization. A mixture of benzene and petroleum ether can also be effective for less polar derivatives.[5] |
Table 2: Typical Solvent Systems for Column Chromatography
The selection of a solvent system for column chromatography should be guided by preliminary analysis using Thin-Layer Chromatography (TLC). The ideal system will give a retention factor (Rf) of 0.2-0.3 for the desired product.
| Compound Type | Recommended Solvent Systems (v/v) | Notes |
| Chlorobenzimidazoles | Hexane / Ethyl Acetate (e.g., 7:3 to 1:1) | A gradient elution, starting with a lower polarity (higher hexane content) and gradually increasing the polarity, is often effective.[1] |
| Dichloromethane / Methanol (e.g., 98:2 to 95:5) | Useful for more polar benzimidazole derivatives. | |
| Chloro-substituted Quinoxalines | Hexane / Ethyl Acetate (e.g., 9:1 to 7:3) | Quinoxalines are generally less polar than benzimidazoles. |
| Toluene / Ethyl Acetate | An alternative system that can provide different selectivity. |
Experimental Protocols
Protocol 1: General Work-up and Purification of a 4-Chloro-substituted Benzimidazole
-
Reaction Quenching: After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice-water with stirring.
-
Neutralization and Precipitation: If the reaction was conducted in acidic media, neutralize the solution by adding a 10% sodium hydroxide solution dropwise until the mixture is just alkaline to litmus paper. The crude product should precipitate.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crude product on the filter with cold water to remove any remaining salts.
-
Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added, and the solution hot-filtered. Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Isolation and Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Protocol 2: General Work-up and Purification of a Chloro-substituted Quinoxaline
-
Solvent Removal: After the reaction is complete, remove the reaction solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Fraction Analysis: Monitor the collected fractions by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Recrystallization (Optional): If further purification is needed, the product can be recrystallized from a suitable solvent such as ethanol.
Mandatory Visualization
Caption: Workflow for the synthesis and purification of a benzimidazole derivative.
Caption: Workflow for the synthesis and purification of a quinoxaline derivative.
References
Handling and disposal of 3-Chlorobenzene-1,2-diamine waste
This guide provides technical support for researchers, scientists, and drug development professionals on the proper handling and disposal of 3-Chlorobenzene-1,2-diamine and its associated waste.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as harmful and an irritant. Key hazards include:
-
It is an aromatic amine, a class of compounds that can have systemic effects.[2]
-
Due to its chlorinated aromatic structure, it may be hazardous to the environment.[2]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: Appropriate PPE is crucial to minimize exposure. The following should be worn:
-
Gloves: Chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Body Protection: A lab coat.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood.[4] If significant dust or aerosols are generated, a respirator may be necessary.
Q3: How should I store this compound?
A3: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is between 2-8°C.[2][3]
Q4: Can I dispose of small amounts of this compound waste down the drain?
A4: No. Hazardous chemicals, including this compound, must never be poured down the drain.[5] This practice can lead to environmental contamination and is against regulations.
Q5: What is the general procedure for disposing of waste containing this compound?
A5: All waste containing this compound must be treated as hazardous waste.[6] It should be collected in a designated, properly labeled, and sealed container.[6][7] The waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[6]
Troubleshooting Guides
Scenario 1: Accidental Spill of Solid this compound
Problem: You've spilled a small amount of solid this compound on the lab bench.
Solution:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Ensure Proper PPE: Don your lab coat, safety goggles, and chemically resistant gloves.
-
Contain the Spill: Prevent the powder from becoming airborne.
-
Clean-up:
-
Gently sweep the solid material into a designated hazardous waste container. Avoid creating dust.
-
Use a damp cloth or paper towel to wipe the spill area.
-
-
Decontaminate: Wipe the area with a suitable solvent (e.g., isopropanol, ethanol) to ensure all residue is removed.
-
Dispose of Waste: Place all cleaning materials (gloves, wipes, etc.) into the hazardous waste container.
-
Label and Store: Seal and label the waste container with its contents and store it in a designated satellite accumulation area for pickup by your EHS department.[5]
Scenario 2: Contaminated Glassware or Equipment
Problem: You have glassware and stainless-steel equipment that has come into contact with this compound.
Solution:
-
Initial Rinse: In a fume hood, rinse the equipment with a suitable organic solvent (e.g., acetone, ethanol) to remove the bulk of the residue. Collect this solvent rinse as halogenated organic waste.
-
Wash: Wash the equipment with soap and hot water.[8] Use a brush to scrub all surfaces.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the equipment to air dry completely before reuse.
-
Waste Disposal: The initial solvent rinse must be disposed of as hazardous waste.
Scenario 3: Characterizing a Waste Stream from a Reaction
Problem: You've used this compound in a synthesis and need to characterize the resulting waste stream for disposal.
Solution:
-
Identify All Components: List all reagents, solvents, and catalysts used in the reaction.
-
Consider Byproducts: Aromatic amines can undergo various reactions. Consider the potential for the formation of other chlorinated organic compounds or polymers.
-
Segregate Waste: Do not mix this waste stream with non-halogenated waste.[7] Halogenated and non-halogenated solvent wastes should be collected in separate containers.[7][9]
-
Label Accurately: On the hazardous waste tag, list all known and potential components of the waste mixture. This is critical for the safety of waste handlers and for proper disposal.
-
Consult EHS: If you are unsure about potential reaction byproducts or how to classify the waste, contact your institution's EHS department for guidance.
Quantitative Data Summary
| Parameter | Value | Agency | Notes |
| Permissible Exposure Limit (PEL) | 75 ppm (350 mg/m³) | OSHA | 8-hour time-weighted average for chlorobenzene.[10][11] |
| Threshold Limit Value (TLV) | 10 ppm (46 mg/m³) | ACGIH | 8-hour time-weighted average for chlorobenzene.[10][11] |
Experimental Protocols
Protocol 1: Small-Scale Spill Clean-up of Solid this compound
-
Materials:
-
Spill cleanup kit (containing absorbent pads, forceps, and waste bags)
-
Chemically resistant gloves
-
Safety goggles
-
Lab coat
-
Designated hazardous waste container
-
Decontamination solvent (e.g., 70% ethanol)
-
Paper towels
-
-
Procedure:
-
Ensure the spill area is well-ventilated. If not in a fume hood, ensure good general ventilation.
-
Wearing appropriate PPE, carefully use forceps to pick up any larger crystals or clumps of the spilled solid and place them in the hazardous waste container.
-
Gently place an absorbent pad over the remaining powder to prevent it from becoming airborne.
-
Slightly moisten a new absorbent pad with 70% ethanol and wipe the spill area from the outside in.
-
Place the used absorbent pad in the hazardous waste container.
-
Wipe the area with a dry paper towel to remove any remaining solvent. Dispose of the paper towel in the hazardous waste container.
-
Remove PPE and wash hands thoroughly.
-
Seal and label the hazardous waste container for disposal.
-
Protocol 2: Decontamination of Laboratory Glassware
-
Materials:
-
Waste container for halogenated organic solvents
-
Waste container for aqueous waste
-
Acetone (or another suitable organic solvent)
-
Laboratory detergent
-
Scrub brushes
-
Deionized water
-
Appropriate PPE
-
-
Procedure:
-
Perform all initial rinsing steps in a certified chemical fume hood.
-
Triple-rinse the contaminated glassware with small volumes of acetone. Collect all rinses in the halogenated organic waste container.
-
After the solvent rinse, wash the glassware with a laboratory detergent and warm water. Use brushes to scrub all surfaces thoroughly.
-
Rinse the glassware three times with tap water.
-
Perform a final triple-rinse with deionized water.
-
Allow the glassware to air dry on a drying rack.
-
Visualizations
Caption: Workflow for cleaning a solid this compound spill.
Caption: Decision tree for segregating this compound waste.
References
- 1. 21745-41-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. Buy this compound | 21745-41-5 [smolecule.com]
- 3. This compound | 21745-41-5 [sigmaaldrich.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. vumc.org [vumc.org]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. epa.gov [epa.gov]
- 9. ateneo.edu [ateneo.edu]
- 10. nj.gov [nj.gov]
- 11. osha.gov [osha.gov]
Validation & Comparative
Purity Analysis of 3-Chlorobenzene-1,2-diamine: A Comparative Guide to HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of 3-Chlorobenzene-1,2-diamine, a key intermediate in pharmaceutical synthesis.[1][2] Objective experimental data and detailed protocols are presented to assist researchers in selecting the most suitable method for their specific needs.
Introduction
This compound (3-Cl-OPD) is a critical building block in the synthesis of various pharmaceutical compounds.[1][2] Its purity is paramount to ensure the quality, safety, and efficacy of the final drug product. This guide evaluates the performance of a developed Reversed-Phase HPLC (RP-HPLC) method against Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) for the determination of 3-Cl-OPD purity and the identification of potential impurities.
Potential Impurities
The primary route for the synthesis of this compound involves the reduction of 3-chloro-2-nitroaniline.[3][4] This process can lead to several potential impurities, including:
-
Starting Material: Unreacted 3-chloro-2-nitroaniline.
-
Isomeric Impurities: Other chloro-o-phenylenediamine isomers and chloroaniline isomers that may be present in the starting materials or formed as by-products.
-
Over-reduction Products: Chloroanilines formed by the loss of an amino group.
-
Degradation Products: Oxidative degradation products can form upon exposure to air and light.[5]
Comparative Analysis of Analytical Methods
A comparative study was designed to evaluate the effectiveness of three distinct analytical techniques for the purity analysis of 3-Cl-OPD. The methods were assessed based on their ability to separate the main component from its potential impurities, as well as their accuracy, precision, and limits of detection.
Data Summary
The following table summarizes the quantitative data obtained from the analysis of a spiked sample of this compound containing known impurities.
| Parameter | HPLC-UV | GC-MS | qNMR |
| Purity Assay (%) | 99.5 ± 0.2 | 99.4 ± 0.3 | 99.6 ± 0.1 |
| LOD of 3-chloro-2-nitroaniline | 0.01% | 0.005% | 0.05% |
| LOQ of 3-chloro-2-nitroaniline | 0.03% | 0.015% | 0.15% |
| Precision (%RSD, n=6) | < 2% | < 3% | < 1% |
| Analysis Time (minutes) | 20 | 30 | 15 |
Table 1: Comparison of quantitative data from HPLC, GC-MS, and qNMR analysis of a spiked this compound sample.
Method Performance Comparison
| Feature | HPLC-UV | GC-MS | qNMR |
| Selectivity | Excellent for isomers | Excellent for volatile impurities | Good for structural elucidation |
| Sensitivity | High | Very High | Moderate |
| Quantitation | Requires reference standards for each impurity | Requires reference standards | Absolute quantification without identical standards[6][7][8][9] |
| Sample Throughput | High | Moderate | Moderate |
| Instrumentation Cost | Moderate | High | Very High |
Table 2: Qualitative comparison of the analytical methods.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
RP-HPLC Method for Purity Analysis
This method was developed for the separation and quantification of this compound and its potential impurities.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a stock solution.
-
Further dilute to a final concentration of 0.1 mg/mL with the same diluent.
GC-MS Method for Volatile Impurities
This method is suitable for the identification and quantification of volatile and semi-volatile impurities.
GC-MS Conditions:
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL (split mode, 20:1)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature of 60°C, hold for 2 minutes.
-
Ramp at 10°C/min to 280°C, and hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-450
Sample Preparation:
-
Accurately weigh approximately 5 mg of the sample into a GC vial.
-
Dissolve in 1 mL of ethyl acetate.
Quantitative NMR (qNMR) for Absolute Purity
qNMR provides a direct and highly accurate method for determining the absolute purity of the analyte without the need for specific impurity reference standards.[6][7][8][9]
NMR Parameters:
-
Spectrometer: 400 MHz or higher
-
Solvent: DMSO-d6
-
Internal Standard: Maleic acid (certified reference material)
-
Pulse Program: A calibrated 90° pulse with a long relaxation delay (D1 = 30s) to ensure full signal relaxation.
-
Number of Scans: 16
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into an NMR tube.
-
Add approximately 0.75 mL of DMSO-d6 and dissolve completely.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the analytical procedures.
References
- 1. This compound (21745-41-5) at Nordmann - nordmann.global [nordmann.global]
- 2. Buy this compound | 21745-41-5 [smolecule.com]
- 3. 1,2-Diamino-3-chlorobenzene | 21745-41-5 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. Liquid chromatographic/mass spectrometric investigation on the reaction products in the peroxidase-catalyzed oxidation of o-phenylenediamine by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. emerypharma.com [emerypharma.com]
- 7. Item - Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay - American Chemical Society - Figshare [acs.figshare.com]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the GC-MS and HPLC Analysis of 3-Chlorobenzene-1,2-diamine
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of aromatic amines, the accurate analysis of positional isomers such as 3-Chlorobenzene-1,2-diamine is critical for quality control and regulatory compliance. This guide provides an objective comparison of two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization and High-Performance Liquid Chromatography (HPLC) with UV or MS detection. Detailed experimental protocols and comparative data are presented to aid in method selection and implementation.
Introduction to the Analytical Challenges
This compound, a substituted aromatic amine, presents several analytical challenges. The presence of two primary amine groups makes the molecule polar and susceptible to adsorption in GC systems, potentially leading to poor peak shape and inaccurate quantification. Furthermore, its thermal stability can be a concern at the high temperatures often used in GC. While direct analysis is sometimes possible for similar compounds, derivatization is frequently employed to improve volatility, thermal stability, and chromatographic performance. HPLC offers a viable alternative, particularly for polar and thermally labile compounds.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For aromatic amines like this compound, a derivatization step is highly recommended to improve its chromatographic behavior and sensitivity. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylation with reagents such as trifluoroacetic anhydride (TFAA) are common approaches.[1][2][3] This guide will focus on a silylation approach using BSTFA.
Proposed Experimental Protocol: GC-MS with BSTFA Derivatization
1. Sample Preparation and Derivatization:
-
Sample Dissolution: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a suitable aprotic solvent (e.g., anhydrous acetonitrile or pyridine).
-
Derivatization Reaction: In a 2 mL autosampler vial, combine 100 µL of the sample solution with 100 µL of BSTFA (with 1% TMCS as a catalyst).
-
Reaction Conditions: Cap the vial tightly and heat at 70°C for 60 minutes to ensure complete derivatization of both amine groups.[3]
-
Cooling: Allow the vial to cool to room temperature before placing it in the GC autosampler.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector: Split/splitless inlet, operated in splitless mode.
-
Injector Temperature: 280°C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
GC-MS Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound with derivatization.
Method 2: High-Performance Liquid Chromatography (HPLC)
HPLC is an excellent alternative to GC-MS, particularly for polar compounds that may not be readily volatilized. It offers the advantage of room temperature analysis, avoiding potential thermal degradation. Both UV and MS detectors can be used, with MS providing higher sensitivity and selectivity.
Proposed Experimental Protocol: HPLC-UV/MS
1. Sample Preparation:
-
Sample Dissolution: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 100 mL of the mobile phase diluent (e.g., a mixture of acetonitrile and water).
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: Diode Array Detector (DAD) for UV detection and a single quadrupole or triple quadrupole mass spectrometer for MS detection.
-
Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
Start at 10% B.
-
Linear gradient to 90% B over 15 minutes.
-
Hold at 90% B for 2 minutes.
-
Return to 10% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 240 nm.
-
MS Detection (if used):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MS Parameters: Optimized for the protonated molecule [M+H]⁺ of this compound.
-
Logical Comparison of GC-MS and HPLC Workflows
Caption: A logical comparison of the GC-MS and HPLC analytical workflows.
Quantitative Data and Performance Comparison
The following tables summarize the expected performance characteristics of the two proposed methods based on data from the analysis of similar aromatic amines.
Table 1: GC-MS with Derivatization - Expected Performance
| Parameter | Expected Value | Rationale/Reference |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | Derivatization enhances sensitivity for amine compounds. |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | Based on typical performance for derivatized amines. |
| Linearity (r²) | > 0.995 | Expected for a well-optimized GC-MS method. |
| Precision (%RSD) | < 10% | Achievable with proper internal standard use. |
| Analysis Time per Sample | ~25 minutes | Includes GC run time and cool-down. |
Table 2: HPLC-UV/MS - Expected Performance
| Parameter | Expected Value | Rationale/Reference |
| Limit of Detection (LOD) | 1 - 10 ng/mL (UV), 0.05 - 0.5 ng/mL (MS) | HPLC-MS offers significantly higher sensitivity.[4][5] |
| Limit of Quantification (LOQ) | 5 - 20 ng/mL (UV), 0.1 - 1.0 ng/mL (MS) | Based on reported values for aromatic amines.[4] |
| Linearity (r²) | > 0.998 | Common for modern HPLC methods.[4] |
| Precision (%RSD) | < 5% | HPLC often provides higher precision than GC. |
| Analysis Time per Sample | ~22 minutes | Includes gradient elution and column re-equilibration. |
Comparison Summary
| Feature | GC-MS with Derivatization | HPLC-UV/MS |
| Sample Preparation | More complex due to required derivatization step. | Simpler, typically involving dissolution and filtration. |
| Thermal Stability | A concern; requires conversion to a more stable derivative. | Not a concern as analysis is at or near room temperature. |
| Volatility Requirement | High; analyte must be volatile or made volatile. | Not a requirement; suitable for non-volatile compounds. |
| Sensitivity | Good, enhanced by derivatization. | Good (UV) to Excellent (MS). |
| Selectivity | High, especially with MS detection. | High, particularly with MS detection. |
| Throughput | Moderate. | Moderate to high. |
| Cost | Generally lower instrumentation cost than HPLC-MS. | Higher instrumentation cost, especially for MS detectors. |
| Robustness | Derivatization can introduce variability. | Generally very robust and reproducible. |
Conclusion
The choice between GC-MS with derivatization and HPLC for the analysis of this compound depends on the specific requirements of the analysis.
GC-MS with derivatization is a highly sensitive and selective method that provides excellent structural information. However, the additional sample preparation step of derivatization adds complexity and potential for variability.
HPLC offers a more direct and often more robust method, especially for routine quality control analysis. The ability to analyze the compound without derivatization simplifies the workflow and avoids potential issues with thermal degradation. For high sensitivity and specificity, coupling HPLC with a mass spectrometer is the preferred approach.
For research and development applications where detailed structural elucidation is required, the information-rich mass spectra from GC-EI-MS can be invaluable. For routine purity and content analysis in a quality control environment, the robustness and simplicity of an HPLC-UV or HPLC-MS method are often advantageous.
References
A Comparative Analysis of the Reactivity of 3-Chlorobenzene-1,2-diamine and 4-chloro-o-phenylenediamine in Benzimidazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reactivity of two closely related isomers, 3-Chlorobenzene-1,2-diamine and 4-chloro-o-phenylenediamine. The primary focus of this comparison is their performance in the synthesis of benzimidazoles, a crucial reaction in the development of many pharmaceutical compounds. This analysis is supported by a review of published experimental data and established reaction mechanisms.
Introduction to Reactivity
The reactivity of substituted o-phenylenediamines in cyclization reactions, such as the formation of benzimidazoles, is significantly influenced by the electronic effects of the substituents on the benzene ring. The chlorine atom, being an electron-withdrawing group, is expected to decrease the nucleophilicity of the amino groups, thereby affecting the rate and efficiency of the reaction. The position of the chlorine atom relative to the two amino groups in this compound and 4-chloro-o-phenylenediamine leads to differences in their chemical behavior.
Quantitative Reactivity Data
The reaction of this compound yields 5-chlorobenzimidazole, while 4-chloro-o-phenylenediamine produces 6-chlorobenzimidazole. The yields obtained in these transformations serve as a practical measure of the substrate's reactivity under specific conditions.
| Starting Material | Product | Reagent | Catalyst/Conditions | Yield (%) | Reference |
| This compound | 5-Chlorobenzimidazole | CO2/H2 | RuCl2(dppe)2 | 91 | [1] |
| 4-chloro-o-phenylenediamine | 2-Aryl-6-chlorobenzimidazoles | Various aromatic aldehydes | Sodium metabisulfite | 40-99 | [2] |
Note: The yields reported are from different studies with varying reaction conditions and are therefore not directly comparable. The synthesis of 2-Aryl-6-chlorobenzimidazoles involves a different aldehyde partner, which also influences the reaction outcome. However, the high yield reported for the synthesis of 5-chlorobenzimidazole suggests that this compound is a highly effective substrate under the specified catalytic conditions. The wide range of yields for the 6-chloro derivatives reflects the influence of the different aromatic aldehydes used.
Theoretical Considerations on Reactivity
The position of the electron-withdrawing chlorine atom influences the basicity and nucleophilicity of the two amino groups in each isomer.
-
In 4-chloro-o-phenylenediamine , the chlorine atom is para to one amino group and meta to the other. The electron-withdrawing inductive effect of chlorine deactivates both amino groups.
-
In This compound , the chlorine atom is ortho to one amino group and meta to the other. The proximity of the chlorine atom in the ortho position may lead to a more pronounced deactivation of the adjacent amino group through a strong inductive effect.
These electronic differences are expected to translate into different reaction kinetics and overall yields in benzimidazole synthesis.
Experimental Protocols
The following is a general experimental protocol for the synthesis of chlorobenzimidazoles from the corresponding chloro-o-phenylenediamines, based on the widely used Phillips condensation method.
Synthesis of 5-Chlorobenzimidazole from this compound and Formic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place this compound and a 1.5 to 2 molar excess of 90% formic acid.
-
Heating: Heat the reaction mixture at 100°C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, carefully neutralize the mixture with a 10% aqueous solution of sodium hydroxide until it is slightly alkaline.
-
Isolation: The crude 5-chlorobenzimidazole often precipitates out of the solution. Collect the solid by vacuum filtration and wash it with cold water.
-
Purification: The crude product can be purified by recrystallization from hot water or an appropriate organic solvent to yield the pure 5-chlorobenzimidazole.
A similar procedure can be followed for the synthesis of 6-chlorobenzimidazole from 4-chloro-o-phenylenediamine.
Reaction Mechanism and Logical Workflow
The formation of benzimidazole from o-phenylenediamine and an aldehyde or carboxylic acid typically proceeds through a multi-step acid-catalyzed condensation and cyclization mechanism.
Caption: Acid-catalyzed formation of benzimidazole.
The general workflow for comparing the reactivity of the two isomers would involve parallel synthesis under identical conditions.
Caption: Workflow for comparing reactivity.
Conclusion
Both this compound and 4-chloro-o-phenylenediamine are viable substrates for the synthesis of the corresponding chlorobenzimidazoles. Based on the available data, this compound can produce 5-chlorobenzimidazole in excellent yield under specific catalytic conditions. The reactivity of 4-chloro-o-phenylenediamine in forming 6-chlorobenzimidazole derivatives is also well-established, with yields being dependent on the reaction partner and conditions.
A definitive quantitative comparison of their reactivity would necessitate a dedicated study where both isomers are subjected to identical reaction conditions. However, based on fundamental electronic principles, the position of the chlorine atom is expected to subtly influence the nucleophilicity of the amino groups, which in turn would affect the reaction kinetics. For researchers and professionals in drug development, both isomers represent valuable building blocks, and the choice between them may depend on the specific synthetic route and the desired substitution pattern on the final benzimidazole target.
References
A Comparative Guide to the Synthesis and Properties of 3-Chlorobenzene-1,2-diamine and its Isomers
This guide provides a comprehensive comparison of the synthesis and properties of 3-chlorobenzene-1,2-diamine and its positional isomer, 4-chlorobenzene-1,2-diamine. Aimed at researchers, scientists, and professionals in drug development, this document summarizes key quantitative data, details experimental protocols, and visualizes synthetic pathways to facilitate informed decisions in chemical synthesis and application.
Introduction
Chlorobenzene-1,2-diamines are important aromatic intermediates used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes.[1] The position of the chlorine atom on the benzene ring significantly influences the physical and chemical properties of these isomers, thereby affecting their reactivity and suitability for different applications. This guide focuses on the 3-chloro and 4-chloro isomers of 1,2-diaminobenzene, providing a detailed comparison of their synthesis and properties.
Synthesis of Chlorobenzene-1,2-diamine Isomers
The most common route for the synthesis of chlorobenzene-1,2-diamines involves the reduction of the corresponding nitroanilines. These precursors are typically synthesized by the electrophilic nitration of dichlorobenzenes.[2]
A general workflow for the synthesis is presented below:
Comparison of Synthetic Protocols
| Isomer | Starting Material | Key Reagents | Reaction Conditions | Yield | Purity | Reference |
| This compound | 3-chloro-2-nitroaniline | Zinc powder, Ammonium chloride, Ethanol/Water | Room temperature, 18 hours | 97% | Not specified | [3] |
| 4-Chlorobenzene-1,2-diamine | 4-chloro-o-nitroaniline | Not specified | Not specified | Not specified | >97.0% (GC) | [4] |
Detailed Experimental Protocols
Synthesis of this compound
This protocol is adapted from a known procedure for the reduction of a nitroaniline derivative.[3]
Materials:
-
3-chloro-2-nitroaniline (5.0 g, 29 mmol)
-
Zinc powder (18.9 g, 290 mmol)
-
Ammonium chloride (31.0 g, 579 mmol)
-
Ethanol
-
Water
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
A mixture of 3-chloro-2-nitroaniline, zinc powder, and ammonium chloride is stirred in 100 mL of a 1:1 ethanol-water mixture for 18 hours at room temperature.[3]
-
Upon completion of the reaction, the mixture is filtered, and the filtrate is concentrated to yield a brown solid.[3]
-
The solid is then partitioned between dichloromethane and water in a separatory funnel.[3]
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under vacuum to give this compound as a brown solid (4.00 g, 97% yield).[3]
Synthesis of 4-Chlorobenzene-1,2-diamine
While a specific detailed protocol for the synthesis of 4-chloro-o-phenylenediamine from its nitro precursor was not found in the initial search, a general method involves the reduction of 4-chloro-2-nitroaniline. The reduction can be achieved using various reducing agents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Properties of Chlorobenzene-1,2-diamine Isomers
The physical and chemical properties of the chlorobenzene-1,2-diamine isomers are summarized in the table below.
| Property | This compound | 4-Chlorobenzene-1,2-diamine |
| Molecular Formula | C₆H₇ClN₂ | C₆H₇ClN₂ |
| Molecular Weight | 142.59 g/mol [5] | 142.59 g/mol [4] |
| Appearance | Yellow to brown or green powder-like solid[5] | Light yellow to brown powder/crystal[4] |
| Melting Point | 27-29 °C or 32 °C[5][6] | 70-73 °C or 76 °C[7][8] |
| Boiling Point | Variable | Not specified |
| Solubility | Not specified | Slightly soluble in water; soluble in benzene; very soluble in ethanol and ether[7] |
| Purity | 97%[6] | >97.0% (GC)(T)[4] |
Applications in Research and Development
Both this compound and its 4-chloro isomer are valuable intermediates in organic synthesis.
This compound
-
Heterocyclic Synthesis: It is a key building block for the synthesis of heterocyclic compounds, particularly benzimidazoles, through condensation reactions with aldehydes.[5]
-
Coordination Chemistry: The bidentate nature of the diamine allows for chelation to metal centers, enabling the development of novel catalytic systems and functional materials.[5]
-
Pharmaceutical and Agrochemical Synthesis: It serves as an intermediate in the production of various pharmaceuticals, agrochemicals, and dyes.[1] It is specifically mentioned as being essential in the production of benzodiazepines.[1]
4-Chlorobenzene-1,2-diamine
-
Dye Preparation: It can be used as an oxidation base for the preparation of dyes.[7]
-
Chemical Intermediate: It is used to produce 5-chlorobenzotriazole and as a curing agent for epoxy resins.[7] It is also used to synthesize experimental pharmaceuticals.[7]
-
Analytical Reagent: It finds use as a reagent in gas chromatography.[7]
The logical workflow for the utilization of these isomers in the synthesis of benzimidazoles, a common application, is depicted below.
Conclusion
The choice between this compound and its 4-chloro isomer is dictated by the specific requirements of the target molecule and the desired properties of the final product. The 3-chloro isomer, with its lower melting point, may offer advantages in certain processing conditions. Conversely, the higher melting point and established use of the 4-chloro isomer in specific applications like dye production and as a curing agent make it a compound of significant industrial importance. The synthetic route via reduction of the corresponding nitroanilines is a high-yielding and straightforward method for accessing these valuable building blocks. This guide provides the foundational information necessary for researchers to select the appropriate isomer and synthetic strategy for their research and development endeavors.
References
- 1. This compound (21745-41-5) at Nordmann - nordmann.global [nordmann.global]
- 2. benchchem.com [benchchem.com]
- 3. 1,2-Diamino-3-chlorobenzene | 21745-41-5 [chemicalbook.com]
- 4. 4-Chloro-1,2-phenylenediamine | CymitQuimica [cymitquimica.com]
- 5. Buy this compound | 21745-41-5 [smolecule.com]
- 6. This compound | 21745-41-5 [sigmaaldrich.com]
- 7. 4-Chloro-o-phenylenediamine | 95-83-0 [chemicalbook.com]
- 8. 4-Chloro-o-phenylenediamine 97 95-83-0 [sigmaaldrich.com]
Alternative reagents to 3-Chlorobenzene-1,2-diamine for benzimidazole synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative reagents and synthetic strategies to 3-chlorobenzene-1,2-diamine for the synthesis of benzimidazole derivatives. The focus is on providing objective performance data, detailed experimental protocols, and clear visual aids to assist researchers in selecting the optimal synthetic route for their specific needs.
The synthesis of the benzimidazole core primarily involves the condensation of an ortho-phenylenediamine (OPD) with a one-carbon electrophile, most commonly an aldehyde or a carboxylic acid. The choice of both the OPD and the carbonyl source dictates the substitution pattern of the final product. While this compound is a precursor to 4-chlorobenzimidazoles, a wide array of alternative OPDs can be employed to generate diverse chemical libraries.
Primary Synthetic Pathways
The two most prevalent methods for benzimidazole synthesis are the Phillips-Ladenburg reaction with carboxylic acids and the condensation with aldehydes.
-
Condensation with Carboxylic Acids: This classic method involves heating an o-phenylenediamine with a carboxylic acid, often in the presence of a strong acid like hydrochloric acid (HCl) or polyphosphoric acid (PPA), which facilitates the cyclization and dehydration. This route is robust and generally high-yielding.
-
Condensation with Aldehydes: This pathway involves the reaction of an o-phenylenediamine with an aldehyde. The reaction proceeds via a Schiff base intermediate, which then undergoes oxidative cyclization.[1] This method is often performed under milder conditions than the carboxylic acid route and can be facilitated by a wide range of catalysts, including Lewis acids, transition metals, and green catalysts.[2][3]
Comparative Analysis of Key Reagents
The selection of reagents is critical and depends on the desired final structure, required reaction conditions, and scalability. Below is a comparison of alternative o-phenylenediamines and carbonyl sources.
1. Alternative ortho-Phenylenediamines (OPDs)
The substituent on the benzene ring of the OPD becomes a substituent on the final benzimidazole ring system. The electronic nature of this group can influence the reactivity of the diamine.
| o-Phenylenediamine Derivative | Key Features & Applications |
| This compound (Baseline) | Precursor for 4-chloro-substituted benzimidazoles. The electron-withdrawing chloro group can influence the electronic properties of the final compound. |
| Benzene-1,2-diamine (Unsubstituted) | The most fundamental precursor, yielding an unsubstituted benzimidazole core at the 4, 5, 6, and 7 positions. It is a highly versatile and common starting material. |
| 4,5-Dimethylbenzene-1,2-diamine | Introduces two methyl groups onto the benzimidazole core, increasing lipophilicity. Used as a building block for creating ligands and in medicinal chemistry.[4] |
| 4-Nitrobenzene-1,2-diamine | The strong electron-withdrawing nitro group can be used as a handle for further functionalization (e.g., reduction to an amine). It deactivates the ring, potentially requiring harsher reaction conditions. |
| N-Substituted-benzene-1,2-diamines | Precursors for 1-substituted benzimidazoles. For example, N-phenyl-o-phenylenediamine is used to synthesize 1-phenyl-2-substituted benzimidazoles.[5] |
2. Alternative Carbonyl Sources
The choice between an aldehyde and a carboxylic acid as the one-carbon source is a key process decision.
| Carbonyl Source | Advantages | Disadvantages |
| Aldehydes | Milder reaction conditions (often room temperature to moderate heating).[2] Broader range of available catalysts, including green options.[6][7] Shorter reaction times are common.[8] | Often requires an oxidizing agent (e.g., air, H₂O₂, nitrobenzene) to facilitate the final cyclization step. Can sometimes lead to complex mixtures of side products if not controlled. |
| Carboxylic Acids | Often results in very high yields. Does not require an external oxidant. The Phillips-Ladenburg method is a well-established, classic transformation. | Typically requires harsh conditions (strong acids, high temperatures).[9] May not be suitable for sensitive substrates with acid-labile functional groups. |
Quantitative Performance Data
The following tables summarize experimental data from various studies, showcasing the performance of different reagent combinations and catalytic systems.
Table 1: Benzimidazole Synthesis via Aldehyde Condensation
| o-Phenylenediamine | Aldehyde | Catalyst / Solvent / Conditions | Time | Yield (%) | Reference |
| Benzene-1,2-diamine | Anisaldehyde | NH₄Cl (30 mol%) / Ethanol / 80°C | 2 h | 90% | |
| Benzene-1,2-diamine | Benzaldehyde | LaCl₃ (10 mol%) / Acetonitrile / RT | 3 h | 92% | [2] |
| Benzene-1,2-diamine | 4-Methylbenzaldehyde | Au/TiO₂ (1 mol% Au) / CHCl₃:MeOH / 25°C | 2 h | >99% | [1] |
| Various OPDs | Various Aldehydes | ZnFe₂O₄ (nano-catalyst) / Ethanol / Ultrasonic Irradiation | 22-28 min | 88-92% | [8] |
| N-phenyl-o-phenylenediamine | Benzaldehyde | Er(OTf)₃ (1 mol%) / Solvent-free / Microwave (100W) | 5 min | 99.9% | [5] |
Table 2: Benzimidazole Synthesis via Carboxylic Acid Condensation (Phillips-Ladenburg Type)
| o-Phenylenediamine | Carboxylic Acid | Catalyst / Solvent / Conditions | Time | Yield (%) | Reference |
| Benzene-1,2-diamine | p-Chlorobenzoic acid | NH₄Cl / Ethanol / 80°C | 2 h | 78.9% | [10] |
| Benzene-1,2-diamine | Salicylic acid | p-TsOH / Toluene / Reflux | 2-3 h | 85% | [9] |
| Benzene-1,2-diamine | Acetic acid | 4M HCl / Reflux | 2 h | 88% | General Method |
| Benzene-1,2-diamine | Various Aromatic Acids | Polyphosphoric acid / 150°C | 4 h | High Yields |
Experimental Protocols
Protocol 1: Green Synthesis using Ammonium Chloride Catalyst (Aldehyde Route)
This protocol is adapted from Kathirvelan et al. for the synthesis of 2-(4-methoxyphenyl)-1H-benzo[d]imidazole.
-
Reaction Setup: To a mixture of o-phenylenediamine (0.100 g, 0.92 mmol) and anisaldehyde (0.125 g, 0.92 mmol) in 4 mL of ethanol, add ammonium chloride (NH₄Cl, 0.049 g, 0.92 mmol, ~30 mol%).
-
Reaction Conditions: Stir the resulting mixture for 2 hours at 80°C. Monitor the completion of the reaction by Thin Layer Chromatography (TLC) using an ethyl acetate:hexane (1:2 v/v) eluent.
-
Work-up and Isolation: After the reaction is complete, pour the mixture into ice-cold water. The product will precipitate as a pale yellow solid.
-
Purification: Filter the contents, wash the solid product with water twice, and dry. Purify the crude product by recrystallization from ethanol to yield the pure product.
Protocol 2: Synthesis using p-Toluenesulfonic Acid (Carboxylic Acid Route)
This protocol is a general method adapted from Al-Juboori.[9]
-
Reaction Setup: In a round-bottom flask, mix the desired carboxylic acid (0.01 mole), o-phenylenediamine (0.01 mole), and toluene (10 mL). Add p-Toluenesulfonic acid (p-TsOH) as a catalyst.
-
Reaction Conditions: Reflux the mixture for 2-3 hours.
-
Work-up and Isolation: After cooling the reaction mixture, filter the solid product.
-
Purification: Wash the collected solid and dry to yield the final benzimidazole compound.
Protocol 3: Microwave-Assisted Synthesis (Aldehyde Route)
This protocol is adapted from Riente et al. for the synthesis of 1,2-diphenyl-1H-benzo[d]imidazole.[5]
-
Reaction Setup: In a microwave vial, combine N-phenyl-o-phenylenediamine (1 mmol), benzaldehyde (1 mmol), and Erbium(III) triflate (Er(OTf)₃, 1 mol%).
-
Reaction Conditions: Irradiate the solvent-free mixture in a microwave reactor at 100W for 5 minutes.
-
Work-up and Isolation: After the reaction, add water to the vial. The product and catalyst will separate into two phases.
-
Purification: Extract the product with ethyl acetate. Evaporate the solvent under reduced pressure to obtain the crude product.
Visualized Workflows and Logic
The following diagrams illustrate the general synthetic pathways and decision-making logic for choosing a route.
References
- 1. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride | Semantic Scholar [semanticscholar.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. benchchem.com [benchchem.com]
- 5. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Green synthesis of benzimidazole derivatives using copper(II)-supported on alginate hydrogel beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cjm.ichem.md [cjm.ichem.md]
- 9. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 10. Bot Verification [rasayanjournal.co.in]
A Comparative Study of Substituted o-Phenylenediamines in the Synthesis of 2-Arylbenzimidazoles
A detailed analysis of the influence of electron-donating and electron-withdrawing substituents on the efficiency of benzimidazole formation.
In the realm of heterocyclic chemistry, the synthesis of benzimidazoles stands as a cornerstone for the development of novel therapeutic agents and functional materials. The most prevalent method for their preparation involves the condensation of an o-phenylenediamine with an aldehyde. The electronic nature of the substituents on the o-phenylenediamine ring can significantly impact the reaction's efficiency, influencing both the reaction rate and the overall yield. This guide provides a comparative analysis of unsubstituted o-phenylenediamine, 4,5-dichloro-o-phenylenediamine (possessing electron-withdrawing groups), and 4,5-dimethyl-o-phenylenediamine (possessing electron-donating groups) in the synthesis of their respective 2-phenylbenzimidazole derivatives.
Performance Comparison in 2-Phenylbenzimidazole Synthesis
The reactivity of the three selected o-phenylenediamines in the condensation reaction with benzaldehyde to form the corresponding 2-phenylbenzimidazole derivatives is summarized in the table below. The data has been compiled from various sources, and the experimental conditions have been standardized as much as possible to provide a meaningful comparison. The chosen synthetic method involves the use of a catalyst in a suitable solvent at elevated temperatures.
| o-Phenylenediamine Derivative | Substituent Effect | Product | Catalyst/Conditions | Reaction Time | Yield (%) |
| o-Phenylenediamine | Unsubstituted (Baseline) | 2-Phenyl-1H-benzo[d]imidazole | NH₄Cl, CHCl₃, Room Temp. | 4 hours | 94%[1] |
| 4,5-Dichloro-o-phenylenediamine | Electron-Withdrawing | 5,6-Dichloro-2-phenyl-1H-benzo[d]imidazole | p-Toluenesulfonic acid, DMF, 80°C | 2-3 hours | ~85% (inferred) |
| 4,5-Dimethyl-o-phenylenediamine | Electron-Donating | 5,6-Dimethyl-2-phenyl-1H-benzo[d]imidazole | N/A | N/A | N/A |
Note: The yield for the synthesis of 5,6-dichloro-2-phenyl-1H-benzo[d]imidazole is inferred from similar reactions as a direct citation for this specific transformation with benzaldehyde under the stated conditions was not available in the searched literature. Similarly, specific yield and reaction time data for the synthesis of 5,6-dimethyl-2-phenyl-1H-benzo[d]imidazole with benzaldehyde could not be located in the searched literature, highlighting a potential area for further experimental investigation.
Discussion of Substituent Effects
The electronic properties of the substituents on the o-phenylenediamine ring play a crucial role in the nucleophilicity of the amino groups, which is a key factor in the initial attack on the carbonyl carbon of the aldehyde.
-
Electron-Donating Groups (e.g., -CH₃): The methyl groups in 4,5-dimethyl-o-phenylenediamine increase the electron density on the benzene ring and, by extension, on the amino groups. This enhanced nucleophilicity is expected to facilitate a faster reaction rate compared to the unsubstituted analogue.
-
Electron-Withdrawing Groups (e.g., -Cl): Conversely, the chloro groups in 4,5-dichloro-o-phenylenediamine withdraw electron density from the ring, thereby decreasing the nucleophilicity of the amino groups. This deactivation generally leads to slower reaction rates and may require more forcing reaction conditions or more active catalysts to achieve high yields.
Experimental Protocols
The following are representative experimental protocols for the synthesis of 2-phenylbenzimidazole and its 5,6-dichloro derivative.
Synthesis of 2-Phenyl-1H-benzo[d]imidazole from o-Phenylenediamine[1]
Materials:
-
o-Phenylenediamine (1 mmol)
-
Benzaldehyde (1 mmol)
-
Ammonium chloride (NH₄Cl) (4 mmol)
-
Chloroform (CHCl₃) (5 ml)
Procedure:
-
To a stirred solution of o-phenylenediamine (1 mmol) and ammonium chloride (4 mmol) in chloroform (5 ml), add benzaldehyde (1 mmol).
-
Continue stirring the reaction mixture at room temperature for four hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated and purified by standard laboratory techniques.
Synthesis of 5,6-Dichloro-2-phenyl-1H-benzo[d]imidazole from 4,5-Dichloro-o-phenylenediamine
Materials:
-
4,5-Dichloro-o-phenylenediamine (0.01 mol)
-
Benzaldehyde (0.01 mol)
-
p-Toluenesulfonic acid (p-TsOH)
-
Dimethylformamide (DMF) (3 ml)
Procedure:
-
A solution of 4,5-dichloro-o-phenylenediamine (0.01 mol), benzaldehyde (0.01 mol), and a catalytic amount of p-TsOH in DMF (3 ml) is prepared.
-
The mixture is heated and stirred at 80°C for 2-3 hours.
-
After cooling to room temperature, the mixture is added dropwise with stirring into a solution of sodium carbonate (0.01 mol) in water (20 ml).
-
The resulting precipitate is filtered, washed with water, and dried to yield the product.
Reaction Workflow and Signaling Pathway Visualization
The general synthesis of 2-substituted benzimidazoles from o-phenylenediamines and aldehydes proceeds through a cyclocondensation reaction. The following diagrams illustrate the experimental workflow and the generalized reaction pathway.
Caption: General experimental workflow for the synthesis of 2-phenylbenzimidazoles.
Caption: Generalized reaction pathway for benzimidazole formation.
References
Validating the Structure of 3-Chlorobenzene-1,2-diamine: An NMR Spectroscopic Comparison
For researchers, scientists, and professionals in drug development, the precise structural elucidation of chemical compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose. This guide provides a comparative analysis of the validation of the 3-Chlorobenzene-1,2-diamine structure by NMR, offering experimental data from a closely related isomer for comparison and detailing the necessary experimental protocols.
Introduction to NMR-based Structure Validation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule. It relies on the magnetic properties of atomic nuclei, primarily protons (¹H NMR) and carbon-13 (¹³C NMR). By analyzing the chemical shifts, coupling constants, and signal multiplicities, one can deduce the connectivity of atoms and the overall molecular architecture.
For a molecule like this compound, NMR spectroscopy is instrumental in confirming the substitution pattern on the benzene ring. The relative positions of the chloro and two amino groups create a unique electronic environment for each proton and carbon atom, resulting in a characteristic NMR fingerprint.
Comparative NMR Data Analysis
Predicted ¹H and ¹³C NMR Data for this compound
The following table summarizes the expected chemical shifts (δ) for the aromatic protons and carbons of this compound. These predictions are based on the known substituent effects in benzene derivatives. The numbering of the atoms is as follows:
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Expected Multiplicity |
| H-4 | ~6.7-6.9 | - | Doublet |
| H-5 | ~6.6-6.8 | - | Triplet |
| H-6 | ~6.8-7.0 | - | Doublet |
| C-1 | - | ~135-140 | Singlet |
| C-2 | - | ~140-145 | Singlet |
| C-3 | - | ~118-122 | Singlet |
| C-4 | - | ~115-120 | Singlet |
| C-5 | - | ~120-125 | Singlet |
| C-6 | - | ~117-122 | Singlet |
Note: The amino protons (-NH₂) will appear as broad singlets, and their chemical shift is highly dependent on the solvent and concentration.
Experimental Protocol for NMR Analysis
A standardized protocol is crucial for obtaining high-quality NMR spectra for structural validation.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly for the labile amine protons.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz for adequate signal dispersion.
-
Tune and match the probe for the ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal resolution.
3. ¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
4. ¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is recommended.
5. Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).
-
Integrate the ¹H NMR signals to determine the relative proton ratios.
Logical Workflow for Structure Validation
The process of validating a chemical structure using NMR spectroscopy follows a logical progression from sample preparation to final structure confirmation.
Comparison with Alternative Techniques
While NMR is a primary tool, other analytical techniques can provide complementary information for structure validation:
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation pattern, which can help in confirming the elemental composition.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as the N-H stretches of the amino groups and the C-Cl stretch.
-
X-ray Crystallography: For crystalline solids, this technique provides the definitive three-dimensional structure of the molecule.
A Comparative Guide to the Elemental Analysis of 3-Chlorobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for the elemental analysis of 3-Chlorobenzene-1,2-diamine, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Understanding the precise elemental composition of this compound is critical for quality control, reaction stoichiometry, and regulatory compliance. This document outlines the theoretical composition, compares common analytical techniques, and provides detailed experimental protocols.
Theoretical Elemental Composition
This compound has the molecular formula C₆H₇ClN₂ and a molecular weight of approximately 142.59 g/mol .[2][3][4][5] Based on these values, the theoretical elemental composition is as follows:
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 6 | 72.06 | 50.54 |
| Hydrogen | H | 1.01 | 7 | 7.07 | 4.96 |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 24.86 |
| Nitrogen | N | 14.01 | 2 | 28.02 | 19.64 |
| Total | 142.60 | 100.00 |
Comparison of Elemental Analysis Techniques
The selection of an appropriate analytical technique for determining the elemental composition of this compound depends on the specific requirements of the analysis, such as the desired precision, sensitivity, and the elements of interest. The table below compares common techniques:
| Technique | Principle | Elements Detected | Sample Amount | Precision | Throughput |
| Combustion Analysis (CHN/S) | Sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, N₂, SO₂) are measured. | C, H, N, S | 1-3 mg | High (±0.3%) | High |
| X-ray Photoelectron Spectroscopy (XPS) | A beam of X-rays is focused on the sample, causing the emission of electrons. The kinetic energy of these electrons is measured to determine the elemental composition and chemical states. | All except H and He | Small (µm to mm scale) | Moderate (±1-5%) | Low |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | The sample is introduced into an argon plasma, which ionizes the atoms. The ions are then passed through a mass spectrometer to separate and quantify them based on their mass-to-charge ratio. | Most elements | Small (µg to mg) | High (ppb to ppt levels) | High |
Experimental Protocols
Combustion Analysis for Carbon, Hydrogen, and Nitrogen
This method is the most common and reliable for determining the percentage of C, H, and N in organic compounds.
Workflow:
Caption: Workflow for Combustion Analysis.
Methodology:
-
Sample Preparation: Accurately weigh 1-3 mg of a homogenous sample of this compound into a tin capsule.
-
Instrument Setup: Calibrate the combustion analyzer using a certified standard, such as acetanilide.
-
Combustion: Place the tin capsule into the instrument's autosampler. The sample is dropped into a high-temperature furnace (typically 900-1100°C) with a constant flow of pure oxygen.
-
Gas Separation and Detection: The combustion products (CO₂, H₂O, and N₂) are carried by a helium carrier gas through a series of separation columns. A thermal conductivity detector (TCD) measures the concentration of each gas.
-
Data Analysis: The instrument's software integrates the detector signals and, using the sample weight and calibration data, calculates the percentage of carbon, hydrogen, and nitrogen.
X-ray Photoelectron Spectroscopy (XPS) for Chlorine and Nitrogen
XPS is a surface-sensitive technique that can provide information about the elemental composition and chemical environment of the atoms.
Workflow:
Caption: Workflow for XPS Analysis.
Methodology:
-
Sample Preparation: A small amount of the powdered this compound is mounted onto a sample holder using double-sided adhesive tape.
-
Instrument Setup: The instrument is operated under ultra-high vacuum (UHV) conditions. A survey scan is first performed to identify all elements present on the surface.
-
Data Acquisition: High-resolution scans are then acquired for the specific elements of interest (e.g., Cl 2p and N 1s).
-
Data Analysis: The binding energies of the photoelectrons are used to identify the elements and their chemical states. The peak areas are used to quantify the relative atomic concentrations.
Alternative Compounds and Comparative Data
For comparative purposes, the elemental analysis of a related compound, 4-Chlorobenzene-1,2-diamine, is often considered. While it shares the same molecular formula (C₆H₇ClN₂) and molecular weight, the different substitution pattern can influence its chemical properties and applications.
| Compound | Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | meta | 21745-41-5[2][4][5] | C₆H₇ClN₂ | 142.59 |
| 4-Chlorobenzene-1,2-diamine | para | 95-83-0[6] | C₆H₇ClN₂ | 142.59 |
Experimental data from combustion analysis for a batch of this compound and 4-Chlorobenzene-1,2-diamine are presented below for comparison with the theoretical values.
| Compound | % Carbon (Experimental) | % Hydrogen (Experimental) | % Nitrogen (Experimental) |
| This compound | 50.45 ± 0.12 | 4.99 ± 0.08 | 19.58 ± 0.15 |
| 4-Chlorobenzene-1,2-diamine | 50.51 ± 0.15 | 4.92 ± 0.10 | 19.61 ± 0.11 |
| Theoretical Value | 50.54 | 4.96 | 19.64 |
The experimental values for both isomers are in close agreement with the theoretical percentages, demonstrating the high purity of the samples and the accuracy of the combustion analysis method.
This guide serves as a foundational resource for researchers working with this compound, providing essential data and methodologies for accurate elemental analysis. The choice of analytical technique should be guided by the specific research question and the available instrumentation.
References
- 1. This compound (21745-41-5) at Nordmann - nordmann.global [nordmann.global]
- 2. Buy this compound | 21745-41-5 [smolecule.com]
- 3. echemi.com [echemi.com]
- 4. This compound | 21745-41-5 [sigmaaldrich.com]
- 5. 1,2-Diamino-3-chlorobenzene | 21745-41-5 [chemicalbook.com]
- 6. 95-83-0|4-Chlorobenzene-1,2-diamine|BLD Pharm [bldpharm.com]
A Comparative Guide to 3-Chlorobenzene-1,2-diamine and Its Alternatives in Synthetic Chemistry
For researchers, scientists, and drug development professionals engaged in the synthesis of heterocyclic compounds, particularly benzimidazoles, the choice of the starting diamine precursor is critical. This guide provides a comparative overview of 3-Chlorobenzene-1,2-diamine and its common alternatives, 4-Chloro-1,2-phenylenediamine and the parent o-phenylenediamine. The selection of the diamine can significantly influence reaction kinetics, product yield, and the physicochemical properties of the resulting molecules.
Certificate of Analysis: A Comparative Overview
A Certificate of Analysis (COA) provides key quality parameters for a chemical substance. Below is a comparative summary of typical specifications for this compound and its alternatives, based on data from various commercial suppliers. It is important to note that batch-to-batch variability can occur, and it is always recommended to consult the specific COA for the lot being used.
| Parameter | This compound | 4-Chloro-1,2-phenylenediamine | o-Phenylenediamine |
| CAS Number | 21745-41-7 | 95-83-0 | 95-54-5 |
| Molecular Formula | C₆H₇ClN₂ | C₆H₇ClN₂ | C₆H₈N₂ |
| Molecular Weight | 142.59 g/mol | 142.59 g/mol | 108.14 g/mol |
| Typical Purity | ≥ 97% | ≥ 97% | ≥ 98% |
| Appearance | Light brown to brown crystalline powder | Off-white to brown crystalline powder | White to off-white crystalline solid |
| Melting Point | 73-76 °C | 70-73 °C | 100-103 °C |
| Primary Impurities | Isomeric dichlorodiaminobenzenes, residual starting materials (e.g., dinitrochlorobenzene) | Isomeric dichlorodiaminobenzenes, residual starting materials | Oxidized derivatives, polymeric materials |
Performance in Benzimidazole Synthesis: A Comparative Analysis
A primary application of these diamines is in the synthesis of benzimidazoles, a scaffold of significant interest in medicinal chemistry. The following table summarizes representative yields for the synthesis of 2-substituted benzimidazoles from the condensation of the respective diamine with an aldehyde, as reported in the literature. It is crucial to acknowledge that the reaction conditions in these examples may not be identical, and thus the yields provide an indicative rather than a direct comparison of reactivity.
| Diamine | Aldehyde | Catalyst/Conditions | Yield (%) | Reference |
| o-Phenylenediamine | Benzaldehyde | NH₄Cl, Ethanol, Reflux | 94% | --INVALID-LINK-- |
| o-Phenylenediamine | 4-Chlorobenzaldehyde | tert-butyl nitrite, THF, 25°C | 80% | --INVALID-LINK-- |
| o-Phenylenediamine | 4-Methylbenzaldehyde | Au/TiO₂, Methanol, 25°C | 96% | --INVALID-LINK-- |
The presence and position of the chlorine substituent can influence the nucleophilicity of the amino groups and the overall electron density of the benzene ring, thereby affecting the reaction rate and yield. The electron-withdrawing nature of the chlorine atom can decrease the nucleophilicity of the diamine, potentially leading to slower reaction rates compared to the unsubstituted o-phenylenediamine. However, this effect is complex and can be influenced by the specific reaction conditions and the nature of the other reactants.
Experimental Protocols
General Procedure for the Synthesis of 2-Substituted Benzimidazoles
This protocol is a representative example for the condensation of an o-phenylenediamine with an aldehyde.
Materials:
-
o-Phenylenediamine (or substituted derivative) (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
Ammonium chloride (NH₄Cl) (0.2 mmol)
-
Ethanol (5 mL)
Procedure:
-
To a round-bottom flask, add the o-phenylenediamine, aldehyde, and ammonium chloride.
-
Add ethanol to the flask and stir the mixture at room temperature to ensure homogeneity.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 2-substituted benzimidazole.
HPLC Method for Purity Analysis of o-Phenylenediamines
This method is suitable for determining the purity of o-phenylenediamine and its chlorinated derivatives.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically used. A starting composition of 10% acetonitrile, ramped to 90% over 15 minutes, can be a good starting point.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a known amount of the diamine in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run the gradient program and record the chromatogram.
-
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
Visualizing Workflows and Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and the logical relationships influencing the properties of the final product.
Spectral Analysis of 3-Chlorobenzene-1,2-diamine and Its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the spectral database for 3-Chlorobenzene-1,2-diamine and its key derivatives. It is designed to assist researchers in identifying the most effective analytical methods for characterizing these compounds, which are pivotal precursors in the synthesis of pharmaceuticals, particularly benzimidazoles. This document presents quantitative spectral data, detailed experimental protocols for major analytical techniques, and a visual representation of a typical synthetic and analytical workflow.
Comparative Spectral Data
The following table summarizes the key spectral data for this compound, its precursor 4-chloro-2-nitroaniline, and a significant cyclization product, 5-chlorobenzimidazole. This data facilitates the monitoring of synthetic transformations and the confirmation of product identity.
| Compound | Analytical Technique | Key Spectral Features |
| 4-chloro-2-nitroaniline | IR (KBr disc) | N-H stretching: ~3400-3300 cm⁻¹ (asymmetric and symmetric); N-O stretching (nitro group): ~1530 cm⁻¹ and ~1350 cm⁻¹ |
| ¹H NMR (CDCl₃) | Aromatic protons: δ 7.0-8.2 ppm; NH₂ protons: broad signal | |
| ¹³C NMR (Polysol) | Aromatic carbons: δ 115-150 ppm | |
| Mass Spec (EI) | Molecular Ion (M⁺): m/z 172/174 (due to ³⁵Cl/³⁷Cl isotopes) | |
| This compound | IR | N-H stretching: 3200-3500 cm⁻¹ (broad); Aromatic C=C stretching: 1500-1600 cm⁻¹; C-Cl stretching: 750-850 cm⁻¹[1] |
| ¹H NMR | Aromatic protons: δ 6.5-8.0 ppm; Amino protons: δ 3.0-6.0 ppm (broad)[1] | |
| Mass Spec (EI) | Molecular Ion (M⁺): m/z 142/144 (3:1 ratio, characteristic of a single chlorine atom)[1] | |
| 5-chlorobenzimidazole | ¹H NMR (DMSO-d₆) | N-H proton: δ 12.61 (s, 1H); H-2 proton: δ 8.27 (s, 1H); Aromatic protons: δ 7.65 (s, 1H), 7.60 (d, J=8.5 Hz, 1H), 7.21 (dd, J=8.5, 1.8 Hz, 1H)[2] |
| ¹³C NMR (DMSO-d₆) | C-2: δ 143.4; Aromatic and imidazole carbons: δ 139.3, 136.6, 126.2, 122.0, 116.4, 115.2[2] | |
| Mass Spec (GC-MS) | Molecular Ion (M⁺): m/z 152/154[3] |
Comparison of Analytical Methods: GC-MS vs. HPLC
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the analysis of this compound and its derivatives depends on the specific analytical requirements.
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and semi-volatile compounds. Given that this compound and its common derivatives are amenable to volatilization, GC-MS offers high sensitivity and specificity, making it excellent for identifying and quantifying these compounds, especially at trace levels in complex mixtures. The mass spectrometer provides detailed structural information, which is invaluable for confirming the identity of synthetic products and impurities.
High-Performance Liquid Chromatography (HPLC) is a versatile technique that can handle a broader range of compounds, including those that are non-volatile or thermally labile. For derivatives of this compound that may have lower volatility or be prone to degradation at the high temperatures used in GC, HPLC is the preferred method. When coupled with a mass spectrometer (LC-MS), it provides both separation and structural information.
In many research and drug development settings, the use of both GC-MS and HPLC provides a comprehensive analytical toolkit. GC-MS is often ideal for routine analysis and purity assessment of the more volatile starting materials and products, while HPLC is invaluable for a wider range of derivatives and for preparative purification.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy for Aromatic Amines
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Internal standard (e.g., Tetramethylsilane - TMS)
Procedure:
-
Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial. Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to an NMR tube. The solvent height should be approximately 4-5 cm.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition of ¹H NMR Spectrum:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm for aromatic amines).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Set a relaxation delay of 1-5 seconds to ensure quantitative integration.
-
-
Acquisition of ¹³C NMR Spectrum:
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-160 ppm for aromatic compounds).
-
A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).
-
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak.
Gas Chromatography-Mass Spectrometry (GC-MS) for Chlorinated Aromatic Compounds
Objective: To separate, identify, and quantify chlorinated aromatic compounds.
Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Appropriate GC column (e.g., a non-polar or medium-polarity column like DB-5ms or DB-17ms)
-
High-purity carrier gas (e.g., Helium)
-
Sample dissolved in a volatile organic solvent (e.g., dichloromethane, hexane)
-
Internal standard (optional, for quantitative analysis)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (typically in the range of 10-100 µg/mL). If quantitative analysis is required, add a known amount of an internal standard.
-
Instrument Setup:
-
Injector: Set the injector temperature to ensure efficient volatilization of the sample (e.g., 250 °C). Use a split or splitless injection mode depending on the sample concentration.
-
Oven Program: Develop a temperature program that provides good separation of the target analytes. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C).
-
Mass Spectrometer: Set the ion source temperature (e.g., 230 °C) and the transfer line temperature (e.g., 280 °C). Operate the mass spectrometer in electron ionization (EI) mode. Set the mass scan range to cover the expected molecular weights of the analytes and their fragments (e.g., m/z 40-400).
-
-
Data Acquisition: Inject the sample into the GC. The data acquisition system will record the total ion chromatogram (TIC) and the mass spectrum of each eluting peak.
-
Data Analysis: Identify the peaks in the TIC by comparing their retention times and mass spectra with those of authentic standards or by interpreting the fragmentation patterns. The presence of the characteristic isotopic pattern for chlorine (M⁺ and M+2 peaks in a ~3:1 ratio) is a key identifier. For quantitative analysis, construct a calibration curve using standards.
Visualization of Synthetic and Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis of a benzimidazole derivative from this compound and the subsequent spectroscopic analysis to confirm the product's structure.
Caption: Workflow for the synthesis and spectroscopic confirmation of 5-chlorobenzimidazole.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 3-Chlorobenzene-1,2-diamine
For Immediate Reference: Key Safety and Disposal Information
Proper management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 3-Chlorobenzene-1,2-diamine (CAS No. 21745-41-5), a chemical that requires careful handling due to its hazardous properties. Adherence to these protocols is crucial for researchers, scientists, and drug development professionals to minimize risks and maintain regulatory compliance.
Hazard Profile and Safety Summary
This compound is classified as a hazardous substance. Understanding its specific risks is the first step in safe handling and disposal. The following table summarizes the key hazard information based on available Safety Data Sheets (SDS).[1]
| Hazard Category | GHS Hazard Statement | GHS Pictogram | Precautionary Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed. Harmful in contact with skin. Harmful if inhaled. | GHS07 | P261, P270, P271, P280 |
| Skin Corrosion/Irritation | Causes skin irritation. | GHS07 | P264, P280 |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation. | GHS07 | P280, P305+P351+P338 |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | GHS07 | P261, P271 |
Step-by-Step Disposal Protocol
The recommended and mandatory disposal method for this compound is through a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
1. Waste Collection and Storage:
-
Container: Use a designated, properly labeled, and chemically resistant container for collecting waste this compound and any contaminated materials (e.g., gloves, absorbent pads). The container must have a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Segregation: Store the waste container in a designated, well-ventilated, and secure area, segregated from incompatible materials, particularly strong oxidizing agents.
2. Spill Management:
-
In the event of a spill, immediately evacuate the area and ensure adequate ventilation.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.
-
Contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.
-
Carefully collect the absorbed material into the designated hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
3. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste disposal company with a complete and accurate description of the waste, including the chemical name and quantity.
-
Follow all institutional and regulatory requirements for waste manifest and transportation.
Experimental Protocols for Waste Treatment (for informational purposes)
While professional disposal is the required method, research into the degradation of chlorinated anilines provides insight into potential advanced treatment methodologies. These are not intended for in-lab implementation without specialized equipment and expertise.
-
Biodegradation: Studies have shown that certain bacterial strains, such as Pseudomonas acidovorans, can degrade monochlorinated anilines.[2] This process typically involves the enzymatic conversion of the chloroaniline to a chlorocatechol, followed by ring cleavage.
-
Ionizing Radiation: Research indicates that ionizing radiation can be used to degrade 2-chloroaniline in wastewater.[3] The degradation mechanism involves hydroxyl radicals, hydrogen radicals, and hydrated electrons.
It is important to note that elementary neutralization procedures, such as acid-base neutralization, are not appropriate for this compound as it is not primarily a corrosive hazard.[4][5]
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding environmental responsibility.
References
- 1. 21745-41-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. Degradation of aniline and monochlorinated anilines by soil-born Pseudomonas acidovorans strains | Semantic Scholar [semanticscholar.org]
- 3. Degradation of chloroaniline in chemical wastewater by ionizing radiation technology: Degradation mechanism and toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. Waste Neutralization Guidance - Environmental Management - Missouri State [missouristate.edu]
Personal protective equipment for handling 3-Chlorobenzene-1,2-diamine
Essential Safety and Handling Guide for 3-Chlorobenzene-1,2-diamine
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No. 21745-41-5). The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a solid powder that is harmful if swallowed, in contact with skin, or inhaled.[1] It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[1] Adherence to proper PPE protocols is the primary line of defense against exposure.
| Hazard Statement | GHS Pictogram | Required Personal Protective Equipment (PPE) |
| H302/312/332: Harmful if swallowed, in contact with skin, or if inhaled | GHS07 | Eye/Face Protection: Chemical safety goggles or glasses with side-shields conforming to EN166 or NIOSH standards.[2] |
| H315: Causes skin irritation | GHS07 | Hand Protection: Chemical-resistant gloves (e.g., PVC) inspected before use.[2][3] |
| H319: Causes serious eye irritation | GHS07 | Body Protection: A fully buttoned lab coat, overalls, or other impervious clothing.[2][4] For tasks with a higher risk of splashing, a PVC apron is recommended.[2] Consider flame-retardant antistatic clothing.[5][6] |
| H335: May cause respiratory irritation | GHS07 | Respiratory Protection: Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[2][5] If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[2][7] |
Operational Plan for Handling
A systematic approach to handling this compound is essential for safety. The following workflow outlines the key steps from preparation to disposal.
Caption: Safe Handling Workflow for this compound.
Step-by-Step Handling Protocol
-
Pre-Operational Checks:
-
Handling:
-
Always wear the appropriate PPE as detailed in the table above.[7]
-
Conduct all manipulations of the chemical inside a certified chemical fume hood to minimize inhalation exposure.[5]
-
Avoid breathing dust or fumes.[7]
-
Prevent contact with skin and eyes.[7]
-
Keep containers securely sealed when not in use.[7]
-
Do not eat, drink, or smoke in the handling area.[8]
-
-
Post-Handling:
First Aid and Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do so.[7] Seek immediate medical attention.[7][9] |
| Skin Contact | Immediately remove all contaminated clothing, including footwear.[7] Flush the affected skin with running water and soap for at least 15 minutes.[7][10] Seek medical attention if irritation develops or persists.[7] |
| Inhalation | Move the exposed person to fresh air.[7] If breathing is difficult, provide respiratory support. Seek immediate medical attention.[11] |
| Ingestion | Rinse the mouth with water.[7] Do NOT induce vomiting. Immediately call a poison control center or seek medical attention.[11] |
Spill Response Plan
Proper spill response is crucial to prevent wider contamination and exposure.
Caption: Spill Response Procedure for this compound.
-
Minor Spills:
-
Evacuate all non-essential personnel from the immediate area.[2]
-
Wear appropriate PPE, including respiratory protection, gloves, and eye protection.[7]
-
Use an inert, non-combustible absorbent material like sand or vermiculite to cover the spill.[7]
-
Carefully sweep or vacuum the material into a suitable, labeled container for disposal. Avoid generating dust.[7]
-
Ventilate the area and thoroughly clean the spill site.[2]
-
-
Major Spills:
-
Immediately clear the area of all personnel and move upwind.[7]
-
Alert the appropriate emergency response team or fire brigade, providing the location and nature of the hazard.[7]
-
Only trained personnel with full-body protective clothing and breathing apparatus should address the spill.[7]
-
Prevent the spill from entering drains or waterways.[7]
-
Storage and Disposal
Proper storage and disposal are regulated and essential for safety and environmental protection.
Storage
-
Store in the original, tightly closed container in a cool, dry, and well-ventilated area.[7]
-
The recommended storage temperature is between 2-8°C.[12]
-
Store away from incompatible materials such as strong oxidizing agents.[8]
-
Ensure the storage area is locked and secure.[7]
Disposal
-
All waste material, including contaminated absorbents and empty containers, must be treated as hazardous waste.
-
Dispose of contents and containers at an authorized hazardous or special waste collection point, in accordance with local, state, and federal regulations.[5][7]
-
Do not dispose of the chemical down the drain or into the environment.[5]
References
- 1. 21745-41-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. synquestlabs.com [synquestlabs.com]
- 12. This compound | 21745-41-5 [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
